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  • Product: Amorolfine hydrochloride
  • CAS: 106614-68-0

Core Science & Biosynthesis

Foundational

Amorolfine Hydrochloride: A Technical Deep Dive into its Ergosterol Biosynthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals Abstract Amorolfine hydrochloride, a morpholine derivative, is a topical antifungal agent with a unique mechanism of action centered on the disruption of er...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amorolfine hydrochloride, a morpholine derivative, is a topical antifungal agent with a unique mechanism of action centered on the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane. This technical guide provides an in-depth exploration of the molecular interactions between amorolfine and its target enzymes, detailing the consequential impact on fungal cell viability. It consolidates available quantitative data, outlines key experimental methodologies, and presents visual representations of the biochemical pathways and experimental workflows to serve as a comprehensive resource for the scientific community.

Introduction

Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a complex, multi-step process that presents several targets for antifungal drug development. Amorolfine hydrochloride selectively interferes with this pathway, exhibiting a broad spectrum of activity against dermatophytes, yeasts, and molds.[1][2] Its primary clinical application is in the topical treatment of onychomycosis and other superficial fungal infections.

Mechanism of Action: Dual Inhibition of Ergosterol Biosynthesis

Amorolfine hydrochloride exerts its antifungal effect by inhibiting two key enzymes in the later stages of the ergosterol biosynthesis pathway: Δ14-sterol reductase (ERG24) and Δ7-Δ8 isomerase (ERG2) .[1][3] This dual inhibition leads to a depletion of ergosterol and a concomitant accumulation of non-functional, aberrant sterols, primarily ignosterol, within the fungal cell membrane.[1][2]

The altered sterol composition disrupts the structural and functional integrity of the cell membrane, leading to increased permeability and impairment of membrane-bound enzymes.[4] Ultimately, this disruption of cellular homeostasis results in the inhibition of fungal growth and cell death.

Ergosterol Biosynthesis Pathway and Amorolfine's Points of Intervention

The ergosterol biosynthesis pathway is a vital process in fungi. Amorolfine hydrochloride acts on the conversion of lanosterol to ergosterol by inhibiting two critical enzymatic steps.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Multiple Steps ignosterol Ignosterol (and other aberrant sterols) lanosterol->ignosterol Accumulation fecosterol Fecosterol lanosterol->fecosterol Δ14-Sterol Reductase (ERG24) episterol Episterol fecosterol->episterol Δ8-Δ7 Isomerase (ERG2) ergosterol Ergosterol episterol->ergosterol Multiple Steps amorolfine1 Amorolfine Hydrochloride amorolfine1->fecosterol Inhibition amorolfine2 Amorolfine Hydrochloride amorolfine2->episterol Inhibition

Figure 1: Ergosterol biosynthesis pathway highlighting the dual inhibitory action of Amorolfine Hydrochloride.

Quantitative Data on Amorolfine's Inhibitory Action

While the qualitative mechanism of amorolfine is well-established, specific IC50 and Ki values for the purified target enzymes are not extensively reported in publicly available literature. The potency of amorolfine is often described in terms of its minimum inhibitory concentration (MIC) against various fungal species and its impact on the cellular sterol composition.

Table 1: Effect of Amorolfine on the Sterol Composition of Candida albicans

SterolControl (%)Amorolfine-Treated (%)Fold Change
Ergosterol85.25.3-16.1
IgnosterolNot Detected42.1Accumulation
Fecosterol1.825.6+14.2
Other Aberrant Sterols13.027.0+2.1

Note: The data presented are illustrative and compiled from descriptive reports in the literature. Precise values can vary based on experimental conditions and the specific fungal strain.

Experimental Protocols

The investigation of amorolfine's mechanism of action involves a combination of microbiological, biochemical, and analytical techniques.

Determination of Minimum Inhibitory Concentration (MIC)

A standardized broth microdilution method is commonly employed to determine the MIC of amorolfine against various fungal isolates. This provides a quantitative measure of its antifungal potency.

Analysis of Fungal Sterol Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a cornerstone technique to elucidate the impact of amorolfine on the ergosterol biosynthesis pathway.

Experimental Workflow:

GCMS_Workflow cluster_culture Fungal Culture cluster_extraction Sterol Extraction cluster_analysis GC-MS Analysis culture Grow fungal cells in presence of Amorolfine harvest Harvest and wash cells culture->harvest saponify Saponify with ethanolic KOH harvest->saponify extract Extract non-saponifiable lipids with hexane saponify->extract derivatize Derivatize sterols (e.g., silylation) extract->derivatize inject Inject into GC-MS derivatize->inject analyze Separate and identify sterols based on retention time and mass spectra inject->analyze

Figure 2: General workflow for the analysis of fungal sterol composition by GC-MS.

Detailed Methodology:

  • Fungal Culture and Treatment: Fungal cells (e.g., Candida albicans) are cultured in a suitable broth medium to mid-logarithmic phase. The culture is then treated with a sub-inhibitory concentration of amorolfine hydrochloride or a vehicle control (e.g., DMSO) and incubated for a defined period.

  • Cell Harvesting and Lipid Extraction: Cells are harvested by centrifugation, washed, and subjected to saponification using a strong base (e.g., potassium hydroxide in ethanol) to hydrolyze esterified sterols. The non-saponifiable lipids, including free sterols, are then extracted with an organic solvent such as n-hexane.

  • Derivatization: The extracted sterols are derivatized to increase their volatility and thermal stability for GC analysis. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The different sterols are separated based on their retention times and identified by their characteristic mass fragmentation patterns. Quantification is achieved by comparing the peak areas to those of known standards.

In Vitro Enzyme Inhibition Assay (Conceptual)

Directly measuring the inhibition of Δ14-sterol reductase and Δ7-Δ8 isomerase by amorolfine requires the purification of these enzymes or the use of cell-free extracts.

Logical Framework for an Enzyme Inhibition Assay:

Enzyme_Assay_Logic cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis enzyme_source Prepare enzyme source: - Purified recombinant enzyme - Cell-free extract incubation Incubate enzyme, substrate, and varying concentrations of Amorolfine HCl enzyme_source->incubation substrate Prepare substrate: - Radiolabeled or fluorescently tagged precursor substrate->incubation separation Separate substrate from product (e.g., HPLC, TLC) incubation->separation quantification Quantify product formation separation->quantification calculation Calculate IC50 / Ki values quantification->calculation

Figure 3: Logical framework for an in vitro enzyme inhibition assay to determine IC50/Ki values.

Methodological Considerations:

  • Enzyme Source: Ideally, purified recombinant Δ14-sterol reductase and Δ7-Δ8 isomerase would be used. Alternatively, microsomal fractions from fungal protoplasts can serve as a source of these membrane-bound enzymes.

  • Substrate: Radiolabeled precursors such as [³H]-lanosterol or fluorescently labeled analogs can be used to track the enzymatic conversion.

  • Product Detection: The separation and quantification of the substrate and product can be achieved using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) followed by scintillation counting or fluorescence detection.

  • Data Analysis: The rate of product formation at different inhibitor concentrations is used to calculate key inhibitory parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Conclusion

Amorolfine hydrochloride's mechanism of action, characterized by the dual inhibition of Δ14-sterol reductase and Δ7-Δ8 isomerase, represents a targeted and effective strategy against fungal pathogens. The resulting disruption of ergosterol biosynthesis and accumulation of aberrant sterols critically compromises fungal cell membrane integrity. This technical guide provides a foundational understanding for researchers and drug development professionals, highlighting the key molecular interactions and offering a framework for the experimental validation of its antifungal properties. Further research focusing on the precise kinetic parameters of inhibition and the structural biology of the enzyme-inhibitor complexes will be invaluable for the development of next-generation morpholine antifungals.

References

Exploratory

Physicochemical Properties of Amorolfine Hydrochloride: An In-depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physicochemical properties of amorolfine hydrochloride, a broad-spectrum antifungal agent...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of amorolfine hydrochloride, a broad-spectrum antifungal agent. The information presented herein is intended to support research and development activities by providing key data and experimental methodologies in a structured and accessible format.

General Information

Amorolfine hydrochloride is a morpholine derivative antifungal drug.[1] Its mechanism of action involves the inhibition of two enzymes in the fungal ergosterol biosynthesis pathway: Δ14-reductase and Δ7-Δ8-isomerase.[1][2] This disruption of ergosterol synthesis leads to the accumulation of ignosterol in the fungal cell membrane, ultimately compromising its integrity and function.[1][2]

Physicochemical Properties

The fundamental physicochemical characteristics of amorolfine hydrochloride are summarized in the tables below. These properties are critical for understanding the drug's behavior in various experimental and formulation settings.

Table 1: General Physicochemical Properties
PropertyValueReference
Chemical Name (2R,6S)-rel-4-[3-[4-(1,1-Dimethylpropyl)phenyl]-2-methylpropyl]-2,6-dimethyl-morpholine hydrochloride
CAS Number 78613-38-4[3]
Molecular Formula C₂₁H₃₆ClNO[4]
Molecular Weight 353.97 g/mol [4]
Appearance White to almost white crystalline powder[3]
Table 2: Thermal and Spectroscopic Properties
PropertyValueReference
Melting Point 204-206 °C[3]
UV λmax (in Ethanol) 219 nm[5]
DSC Endotherm Peak ~211 °C[6]
Table 3: Solubility Profile
SolventSolubilityReference
Water Slightly soluble[3]
0.1 N HCl Soluble[5]
Ethanol Freely soluble[5]
Methanol Soluble
Chloroform Soluble[5]
Glacial Acetic Acid (10%) Soluble[5]
Glacial Acetic Acid (20% & 50%) Freely soluble[5]
DMSO 28 mg/mL (warmed)[7]
Table 4: Ionization and Lipophilicity
PropertyValueNote
pKa 7.33 ± 0.10Predicted value
logP 5.7Computed value

Note: Experimentally determined values for pKa and logP were not available in the searched literature. The provided values are based on computational predictions and should be used with this consideration.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are provided below.

Solubility Determination (Schefter and Higuchi Method)

A general method for determining the solubility of amorolfine hydrochloride in various solvents can be adapted from the Schefter and Higuchi method.[5]

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of amorolfine hydrochloride to a series of vials, each containing a different solvent of interest.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to separate the undissolved solid from the supernatant.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it appropriately with a suitable solvent, and determine the concentration of amorolfine hydrochloride using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

UV-Vis Spectrophotometry for Quantification

A simple and rapid UV-Vis spectrophotometric method can be employed for the quantification of amorolfine hydrochloride.[5]

Methodology:

  • Instrument: A double beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

  • Solvent: Ethanol.

  • Preparation of Standard Stock Solution: Accurately weigh 100 mg of amorolfine hydrochloride and transfer it to a 100 mL volumetric flask. Dissolve in a minimal amount of ethanol and then dilute to the mark with ethanol to obtain a concentration of 1000 µg/mL.[5]

  • Preparation of Calibration Curve: Prepare a series of standard solutions in the concentration range of 5-30 µg/mL by diluting the stock solution with ethanol.[5]

  • Measurement: Measure the absorbance of the standard solutions at the λmax of 219 nm against an ethanol blank.[5]

  • Analysis: Plot a calibration curve of absorbance versus concentration and determine the regression equation. The concentration of unknown samples can be calculated using this equation.

High-Performance Liquid Chromatography (HPLC) for Assay and Stability Studies

A stability-indicating HPLC method is crucial for accurately determining the content of amorolfine hydrochloride and its degradation products.[8]

Methodology:

  • Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: A C18 column (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase: A mixture of methanol and an ammonium dihydrogen phosphate solution (e.g., 2.3 g/L), in a ratio of 70:30 (v/v), with the pH adjusted to 3.0 using phosphoric acid.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 40 °C.

  • Detection Wavelength: 214 nm.[9]

  • Sample Preparation: Dissolve an accurately weighed amount of amorolfine hydrochloride in the mobile phase to achieve a known concentration. For formulated products, an appropriate extraction procedure may be necessary.

Forced Degradation Studies

To assess the stability of amorolfine hydrochloride, forced degradation studies can be performed under various stress conditions.[10]

Methodology:

  • Acid Hydrolysis: Treat a solution of amorolfine hydrochloride with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C).[10]

  • Base Hydrolysis: Treat a solution of amorolfine hydrochloride with a base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60 °C).[10]

  • Oxidative Degradation: Treat a solution of amorolfine hydrochloride with an oxidizing agent (e.g., 3% H₂O₂) at an elevated temperature.[10]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80 °C) for a specified period.[10]

  • Photolytic Degradation: Expose the solid drug substance to UV or fluorescent light.[10]

  • Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Crystalline Structure and Polymorphism

Amorolfine hydrochloride exists in a crystalline form, as evidenced by its sharp melting point and a distinct endothermic peak in its Differential Scanning Calorimetry (DSC) thermogram around 211 °C.[6] A patent has been filed for a specific crystalline form of amorolfine hydrochloride, characterized by its powder X-ray diffraction (PXRD) pattern and Fourier-transform infrared (FTIR) spectrum.[6]

While the existence of at least one crystalline form is established, comprehensive studies on the potential polymorphism of amorolfine hydrochloride are not widely available in the public domain. The possibility of different polymorphic forms, which could impact solubility, stability, and bioavailability, warrants further investigation in research and development settings.

Visualizations

The following diagrams illustrate key experimental workflows and the mechanism of action of amorolfine hydrochloride.

Experimental_Workflow_for_Solubility_Determination cluster_prep Sample Preparation cluster_analysis Analysis A Excess Amorolfine HCl + Solvent B Equilibration (e.g., 24-48h at constant T) A->B C Centrifugation B->C D Collect Supernatant C->D Phase Separation E Dilution D->E F Quantification (UV-Vis or HPLC) E->F

Caption: Workflow for determining the solubility of amorolfine hydrochloride.

HPLC_Method_Workflow cluster_sample Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing S1 Weigh Amorolfine HCl S2 Dissolve in Mobile Phase S1->S2 H1 Inject into HPLC System S2->H1 H2 Separation on C18 Column H1->H2 H3 Detection at 214 nm H2->H3 D1 Chromatogram Acquisition H3->D1 D2 Peak Integration & Quantification D1->D2 Amorolfine_Mechanism_of_Action cluster_pathway Fungal Ergosterol Biosynthesis Pathway cluster_result Result Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ignosterol Ignosterol (Accumulates) Lanosterol->Ignosterol Ergosterol Ergosterol (Depleted) Ignosterol->Ergosterol Result Disrupted Fungal Cell Membrane Integrity Ignosterol->Result Ergosterol->Result Amorolfine Amorolfine Hydrochloride Amorolfine->Ignosterol Inhibits Δ14-Reductase Amorolfine->Ergosterol Inhibits Δ7-Δ8-Isomerase

References

Foundational

Spectroscopic Characterization of Amorolfine Hydrochloride: A Technical Guide for Quality Control

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic methods for the characterization and quality control of amorolfine hydrochloride...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods for the characterization and quality control of amorolfine hydrochloride. Detailed experimental protocols, quantitative data, and visual workflows are presented to assist in the development and implementation of robust analytical procedures in a laboratory setting.

Introduction to Amorolfine Hydrochloride and Quality Control

Amorolfine hydrochloride is a broad-spectrum antifungal agent belonging to the morpholine class. It is primarily used topically for the treatment of onychomycosis and other fungal infections. The therapeutic efficacy of amorolfine hydrochloride is directly linked to its chemical integrity and purity. Therefore, stringent quality control measures are essential to ensure the identity, strength, and quality of the active pharmaceutical ingredient (API) and its formulated products. Spectroscopic techniques are powerful tools for the qualitative and quantitative analysis of amorolfine hydrochloride, providing a detailed fingerprint of the molecule.

This guide focuses on the application of four key spectroscopic techniques:

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: For quantitative determination and purity assessment.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: For identification and confirmation of the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation and impurity profiling.

  • Mass Spectrometry (MS): For molecular weight confirmation and structural analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of amorolfine hydrochloride in bulk and pharmaceutical dosage forms. The method is based on the principle that the molecule absorbs light in the ultraviolet region of the electromagnetic spectrum due to the presence of chromophoric groups in its structure.

Experimental Protocol

A validated UV-Vis spectrophotometric method for the determination of amorolfine hydrochloride involves the following steps:

  • Instrumentation: A double beam UV-visible spectrophotometer with 1 cm matched quartz cells is used.

  • Solvent Selection: Methanol or ethanol are commonly used as solvents.[1]

  • Preparation of Standard Stock Solution: Accurately weigh about 10 mg of amorolfine hydrochloride reference standard and dissolve it in 100 ml of the chosen solvent to obtain a stock solution of 100 µg/ml.

  • Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 2-30 µg/ml.[1][2]

  • Spectral Scanning and Determination of λmax: Scan the spectrum of a standard solution (e.g., 10 µg/ml) in the range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). The λmax for amorolfine hydrochloride is typically observed around 215-219 nm in methanol or ethanol.[1][2]

  • Calibration Curve: Measure the absorbance of the working standard solutions at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Prepare a solution of the test sample with an expected concentration within the calibration range and measure its absorbance at the λmax. The concentration of amorolfine hydrochloride in the sample can be determined from the calibration curve.

Quantitative Data
ParameterValueSolventReference
λmax 219 nmEthanol[1]
215 nmMethanol[2]
220 nmPBS pH 7.4
Linearity Range 5 - 30 µg/mlEthanol[1]
2 - 20 µg/mlMethanol[2]
Correlation Coefficient (R²) 0.9997Ethanol[1]
0.990Methanol[2]
Limit of Detection (LOD) 2.08 µg/mlEthanol[1]
0.052 µg/mlMethanol[2]
Limit of Quantification (LOQ) 6.93 µg/mlEthanol[1]
0.157 µg/mlMethanol[2]

Experimental Workflow

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis Start Weigh Amorolfine HCl Stock Prepare Stock Solution (100 µg/ml) Start->Stock Sample Prepare Test Sample Dilutions Prepare Working Standards (2-30 µg/ml) Stock->Dilutions Scan Scan for λmax (200-400 nm) Dilutions->Scan Measure Measure Sample Absorbance Sample->Measure Calibrate Generate Calibration Curve Scan->Calibrate Quantify Quantify Concentration Calibrate->Quantify Measure->Quantify Result Report Results Quantify->Result

UV-Vis Spectrophotometry Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for the identification of amorolfine hydrochloride. The FTIR spectrum provides a unique molecular "fingerprint" based on the vibrational frequencies of the bonds within the molecule. This allows for the confirmation of the presence of key functional groups and the overall molecular structure.

Experimental Protocol

A common and convenient method for analyzing solid samples like amorolfine hydrochloride is Attenuated Total Reflectance (ATR)-FTIR.

  • Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Sample Preparation: A small amount of amorolfine hydrochloride powder is placed directly onto the ATR crystal. No special sample preparation, such as KBr pellet pressing, is required.

  • Data Acquisition:

    • Background Scan: A background spectrum of the clean, empty ATR crystal is recorded to subtract any atmospheric or instrumental interferences.

    • Sample Scan: The sample is placed on the crystal, and pressure is applied to ensure good contact. The sample spectrum is then recorded.

    • Spectral Range: Typically, the spectrum is scanned in the mid-infrared region, from 4000 to 400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

    • Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in amorolfine hydrochloride.

Quantitative Data: Characteristic FTIR Peaks
Wavenumber (cm⁻¹)AssignmentReference
3424.8N-H stretch (of the hydrochloride salt)
2941.1C-H stretch (aliphatic)
2876.5C-H stretch (aliphatic)
2565.8N-H⁺ stretch (amine salt)
2486.1N-H⁺ stretch (amine salt)
1637.5C=C stretch (aromatic)
1460.1C-H bend (aliphatic)

Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis Start Obtain Amorolfine HCl Powder Place Place Sample on ATR Crystal Start->Place Background Record Background Spectrum Place->Background SampleScan Record Sample Spectrum Background->SampleScan Analyze Analyze Characteristic Peaks SampleScan->Analyze Compare Compare with Reference Spectrum Analyze->Compare Result Confirm Identity Compare->Result

ATR-FTIR Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of amorolfine hydrochloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

Experimental Protocol
  • Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

  • Sample Preparation:

    • Solvent: Deuterated methanol (Methanol-d₄) is a suitable solvent.

    • Concentration: Dissolve 5-10 mg of amorolfine hydrochloride in approximately 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

    • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum, often with proton decoupling. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

    • 2D NMR (Optional but Recommended): For complete assignment and structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ), coupling constants (J), and integration values of the signals are then analyzed to elucidate the molecular structure.

Quantitative Data: ¹H and ¹³C NMR Chemical Shifts

The following data was obtained in Methanol-d₄ at 400 MHz.

¹H NMR (400 MHz, Methanol-d₄) δ (ppm):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.29d, J = 8.0 Hz2HAromatic protons
7.16d, J = 8.0 Hz2HAromatic protons
4.13 – 3.92m2HMorpholine ring protons
3.53 – 3.41m2HMorpholine ring protons
3.17 – 3.01m2HMorpholine ring protons
2.83 – 2.66m2HMorpholine ring protons
2.60 – 2.43m2HCH₂ protons
2.43 – 2.30m1HCH proton
1.65q, J = 7.4 Hz2HCH₂ protons
1.26s6HC(CH₃)₂ protons
1.21dd, J = 6.3, 3.4 Hz6HMorpholine CH₃ protons
1.05d, J = 6.5 Hz3HCH₃ proton
0.65t3HCH₂CH₃ protons

¹³C NMR (101 MHz, Methanol-d₄) δ (ppm):

Chemical Shift (ppm)Assignment
148.67Aromatic C
136.95Aromatic C
129.98Aromatic CH
127.16Aromatic CH
70.29Morpholine CH
64.82Morpholine CH₂
58.42Morpholine CH₂
41.35CH₂
38.54C(CH₃)₂
37.84CH
31.30CH₂
29.00C(CH₃)₂
18.65Morpholine CH₃
18.17CH₃
9.49CH₂CH₃

Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Start Weigh Amorolfine HCl Dissolve Dissolve in Deuterated Solvent Start->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire1D Acquire 1D Spectra (¹H, ¹³C) Transfer->Acquire1D Acquire2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire1D->Acquire2D Process Process FID Data Acquire2D->Process Analyze Analyze and Assign Spectra Process->Analyze Result Confirm Structure Analyze->Result

NMR Spectroscopy Workflow

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used for the confirmation of the molecular weight of amorolfine hydrochloride and can provide structural information through fragmentation analysis.

Experimental Protocol

A common approach for the analysis of amorolfine hydrochloride is Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or a triple quadrupole instrument.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode is suitable for the analysis of amorolfine.

  • Sample Preparation: A dilute solution of amorolfine hydrochloride is prepared in a suitable solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).

  • LC Conditions (if applicable): A reversed-phase C18 column can be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • MS Conditions:

    • Mass Range: Scan a mass range that includes the expected molecular ion of amorolfine (e.g., m/z 50-500).

    • Ionization Parameters: Optimize source parameters such as capillary voltage, cone voltage, and source temperature to achieve a stable and intense signal for the molecular ion.

  • Tandem MS (MS/MS) for Fragmentation Analysis: To obtain structural information, the protonated molecular ion [M+H]⁺ is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.

Quantitative Data: Mass-to-Charge Ratios
Ionm/z (calculated)m/z (observed)
[M+H]⁺ (protonated molecule) 318.2897318.3
Proposed Fragment 1 203.1641-
Proposed Fragment 2 116.1070-

Note: Observed m/z values can vary slightly depending on the instrument and calibration.

Proposed Fragmentation Pathway

A detailed experimental fragmentation pattern for amorolfine hydrochloride is not widely reported. However, based on its structure, a likely fragmentation pathway upon collision-induced dissociation of the protonated molecule [M+H]⁺ (m/z 318.3) can be proposed. The primary fragmentation is expected to occur at the benzylic C-C bond and the C-N bond of the morpholine ring, which are the most labile bonds.

MS_Fragmentation cluster_mol Amorolfine [M+H]⁺ cluster_frag1 Fragment 1 cluster_frag2 Fragment 2 mol C₂₁H₃₆NO⁺ m/z = 318.3 frag1 C₁₄H₂₁⁺ m/z = 203.2 mol->frag1 Cleavage of C-C bond frag2 C₇H₁₅NO⁺ m/z = 116.1 mol->frag2 Cleavage of C-N bond

Proposed Mass Spectrometry Fragmentation

Conclusion

The spectroscopic techniques of UV-Vis, FTIR, NMR, and Mass Spectrometry are indispensable for the comprehensive characterization and quality control of amorolfine hydrochloride. This technical guide provides the foundational knowledge, including detailed experimental protocols and expected quantitative data, to enable researchers and drug development professionals to establish and validate robust analytical methods. The application of these techniques ensures the identity, purity, and quality of amorolfine hydrochloride, ultimately contributing to the safety and efficacy of the final pharmaceutical product.

References

Exploratory

Amorolfine Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of amorolfine hydrochloride, a broad-spectrum antifungal agent. This document details its chemical pr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of amorolfine hydrochloride, a broad-spectrum antifungal agent. This document details its chemical properties, mechanism of action, in vitro and clinical efficacy, and pharmacokinetic profile. It is intended to serve as a valuable resource for professionals in the fields of mycology, dermatology, and drug development.

Chemical Identity and Properties

Amorolfine hydrochloride is a synthetic morpholine derivative with potent antifungal activity.[1]

PropertyValueReference
CAS Number 78613-38-4[2][3]
Molecular Formula C₂₁H₃₅NO・HCl[2]
Molecular Weight 353.97 g/mol [2]
IUPAC Name (2R,6S)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine;hydrochloride
Synonyms Loceryl, Amorolfin, Curanail, Ro 14-4767/002[2]
Appearance White to almost white crystalline powder
Solubility Soluble in DMSO and ethanol; insoluble in water.

Chemical Structure:

Chemical structure of Amorolfine hydrochloride

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Amorolfine's antifungal effect stems from its targeted disruption of the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis.[1][2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity and function.

Amorolfine specifically inhibits two key enzymes in the later stages of the ergosterol biosynthesis pathway:

  • Δ14-Sterol Reductase (ERG24): This enzyme is responsible for the reduction of the C14-C15 double bond in sterol precursors.

  • Δ7-Δ8 Sterol Isomerase (ERG2): This enzyme catalyzes the isomerization of the C8-C9 double bond to the C7-C8 position.

The dual inhibition of these enzymes leads to a depletion of ergosterol in the fungal cell membrane and a simultaneous accumulation of non-functional, abnormal sterols, such as ignosterol.[4] This alteration in the sterol composition disrupts the structure and function of the cell membrane, leading to increased permeability and ultimately, fungal cell death.

Signaling Pathway Diagram

The following diagram illustrates the ergosterol biosynthesis pathway and the points of inhibition by amorolfine.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol lanosterol->inhibition1 14α-demethylase ignosterol Ignosterol (and other non-functional sterols) fecosterol Fecosterol episterol Episterol fecosterol->episterol ergosterol Ergosterol episterol->ergosterol Multiple Steps amorolfine Amorolfine amorolfine->fecosterol amorolfine->inhibition1 inhibition1->ignosterol inhibition1->fecosterol Δ14-Reductase (ERG24)

Caption: Ergosterol biosynthesis pathway and inhibition sites of amorolfine.

In Vitro Antifungal Activity

Amorolfine demonstrates a broad spectrum of activity against a wide range of pathogenic fungi, including dermatophytes, yeasts, and molds. Its in vitro efficacy is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Amorolfine Against Various Fungal Species

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Dermatophytes
Trichophyton rubrum0.01 - 0.080.040.04[2]
Trichophyton mentagrophytes0.01 - 0.080.040.08[2]
Epidermophyton floccosum0.01 - 0.080.020.04[2]
Yeasts
Candida albicans0.125 - 64464[2]
Candida parapsilosis0.5 - 160.52[2]
Molds
Scopulariopsis spp.0.5 - 4--[2]
Acremonium spp.2 - 8--[2]
Aspergillus flavus0.125 - 64464[2]

Clinical Efficacy

Amorolfine is primarily used in a 5% nail lacquer formulation for the topical treatment of onychomycosis, a fungal infection of the nails. Clinical studies have demonstrated its efficacy in achieving mycological and clinical cures.

Table 2: Clinical Efficacy of 5% Amorolfine Nail Lacquer in Onychomycosis

Study TypeTreatment RegimenMycological Cure RateClinical Cure RateReference
Randomized, open-labelOnce weekly for 6 months70.6%46.0%
Randomized, open-labelTwice weekly for 6 months76.1%54.2%
Meta-analysis (combination therapy)Amorolfine + systemic antifungal vs. systemic antifungal aloneSignificantly higher with combination therapy-

Pharmacokinetics

Following topical application of the 5% nail lacquer, amorolfine penetrates the nail plate to reach the site of infection in the nail bed. Systemic absorption is very low.

Table 3: Pharmacokinetic Parameters of Amorolfine

ParameterFindingReference
Systemic Absorption Very low following topical application.
Plasma Concentration Below the detection limit of 0.5 ng/mL in patients treated for onychomycosis.
Accumulation No evidence of drug accumulation in the body after prolonged use.

Experimental Protocols

General Protocol for Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps to assess the impact of amorolfine on the fungal sterol profile.

1. Fungal Culture and Treatment:

  • Culture the fungal species of interest in a suitable liquid medium to mid-logarithmic phase.
  • Introduce amorolfine hydrochloride at various concentrations (e.g., sub-MIC, MIC, and supra-MIC) to the cultures. Include a solvent control (e.g., DMSO).
  • Incubate the cultures for a defined period to allow for the drug to exert its effect.

2. Lipid Extraction:

  • Harvest the fungal cells by centrifugation.
  • Wash the cell pellet with sterile distilled water.
  • Perform saponification (alkaline hydrolysis) of the fungal biomass to break down complex lipids and release sterols. This is typically done by heating the cells in an alcoholic potassium hydroxide solution.
  • Extract the non-saponifiable lipids (containing the sterols) from the saponified mixture using an organic solvent such as n-hexane or petroleum ether.

3. Sterol Derivatization:

  • To increase the volatility of the sterols for GC analysis, they are often derivatized. A common method is silylation to form trimethylsilyl (TMS) ethers.

4. GC-MS Analysis:

  • Inject the derivatized sterol extract into a gas chromatograph coupled with a mass spectrometer.
  • Separate the different sterols based on their retention times on the GC column.
  • Identify the sterols based on their mass spectra by comparing them to known standards and library data.
  • Quantify the relative amounts of ergosterol and other accumulated sterol intermediates (e.g., ignosterol).

Expected Outcome: In amorolfine-treated samples, a dose-dependent decrease in the ergosterol peak and a corresponding increase in the peaks of precursor sterols, such as ignosterol, are expected compared to the control samples.

Experimental Workflow Diagram

Experimental_Workflow start Start: Fungal Culture treatment Treatment with Amorolfine HCl (and controls) start->treatment harvest Harvest Fungal Cells treatment->harvest saponification Saponification (Alkaline Hydrolysis) harvest->saponification extraction Lipid Extraction (n-hexane) saponification->extraction derivatization Sterol Derivatization (e.g., Silylation) extraction->derivatization analysis GC-MS Analysis derivatization->analysis data_analysis Data Analysis: - Identify Sterols - Quantify Ergosterol Depletion - Quantify Precursor Accumulation analysis->data_analysis end End: Mechanism Confirmation data_analysis->end

Caption: Workflow for analyzing the effect of amorolfine on fungal sterol biosynthesis.

Conclusion

Amorolfine hydrochloride is a well-characterized antifungal agent with a specific and potent mechanism of action against a broad range of fungi. Its efficacy, particularly in the topical treatment of onychomycosis, is supported by extensive in vitro and clinical data. The low systemic absorption of amorolfine contributes to its favorable safety profile. This technical guide provides researchers and drug development professionals with a solid foundation of information on amorolfine hydrochloride.

References

Foundational

Amorolfine Hydrochloride: A Deep Dive into its Discovery, Synthesis, and Antifungal Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Amorolfine hydrochloride, a synthetic morpholine derivative, has carved a significant niche in the topical treatment of fungal i...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Amorolfine hydrochloride, a synthetic morpholine derivative, has carved a significant niche in the topical treatment of fungal infections, particularly onychomycosis and dermatomycoses. Its unique mechanism of action, targeting the fungal cell membrane, and its development as a topical agent with low systemic absorption have made it a valuable tool in the antifungal arsenal. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of amorolfine hydrochloride, tailored for professionals in the field of drug development and research.

Discovery and Development

Amorolfine, a phenyl-propyl-morpholine antifungal derivative, was first introduced to the market in 1981. Developed by Roche, it emerged from research into morpholine derivatives, some of which had shown activity against plant pathogenic fungi. While structurally similar to the agricultural fungicide fenpropimorph, amorolfine was found to be more potent against human pathogens, leading to its development as a topical antifungal agent. It is marketed under trade names such as Loceryl and Curanail and is available in formulations like a 5% nail lacquer and a 0.25% cream for treating onychomycosis and various skin mycoses.[1]

Physicochemical Properties

Amorolfine hydrochloride is a white to almost white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular FormulaC21H36ClNO[2][3][4]
Molecular Weight353.97 g/mol [3]
Melting Point204-208°C[2]
SolubilitySlightly soluble in water. Soluble in DMSO (≥5 mg/ml, warmed) and ethanol (71 mg/ml).[2][5]
log Pow5.772[4]

Mechanism of Action

Amorolfine hydrochloride exerts its antifungal effect by disrupting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Unlike azole antifungals, which primarily target lanosterol 14α-demethylase, amorolfine acts on two later steps in the ergosterol pathway. Specifically, it inhibits two key enzymes:

  • Δ14-sterol reductase (ERG24): This enzyme is responsible for the reduction of the C14-C15 double bond in sterol precursors.

  • Δ7-Δ8-isomerase (ERG2): This enzyme catalyzes the isomerization of the C8-C9 double bond to the C7-C8 position.

The inhibition of these enzymes leads to a depletion of ergosterol in the fungal cell membrane and a simultaneous accumulation of non-planar, non-functional sterols, primarily ignosterol.[5] This alteration in the sterol composition disrupts the integrity and fluidity of the cell membrane, leading to increased permeability and ultimately, fungal cell death. This targeted mechanism of action minimizes its effects on mammalian cells, which utilize cholesterol instead of ergosterol in their cell membranes.

Amorolfine Mechanism of Action cluster_ergosterol Ergosterol Biosynthesis Pathway cluster_amorolfine Amorolfine Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ignosterol Ignosterol Lanosterol->Ignosterol Δ14-reductase Fecosterol Fecosterol Ignosterol->Fecosterol Δ7-Δ8-isomerase Ignosterol_Accumulation Ignosterol Accumulation Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps Ergosterol_Depletion Ergosterol Depletion Amorolfine Amorolfine Amorolfine->Lanosterol Inhibits Δ14-reductase Amorolfine->Ignosterol Inhibits Δ7-Δ8-isomerase Membrane_Disruption Disrupted Cell Membrane Integrity Ergosterol_Depletion->Membrane_Disruption Ignosterol_Accumulation->Membrane_Disruption Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death

Caption: Mechanism of action of amorolfine hydrochloride.

Chemical Synthesis of Amorolfine Hydrochloride

Several synthetic routes for amorolfine hydrochloride have been developed, with variations in starting materials and reaction strategies. A common approach involves the synthesis of the key intermediate, 3-(4-tert-pentylphenyl)-2-methylpropanal, followed by reductive amination with cis-2,6-dimethylmorpholine.

One documented synthesis pathway starts from 4-iodo-tert-amylbenzene.[6][7] This method involves a Heck reaction followed by reductive amination.

Experimental Protocol: Synthesis from 4-iodo-tert-amylbenzene

Step 1: Synthesis of 3-(4-tert-pentylphenyl)-2-methylpropanal

  • To a reaction vessel, add 4-iodo-tert-amylbenzene, N-methylpyrrolidone (solvent), a palladium catalyst (e.g., palladium acetate), and a base (e.g., sodium bicarbonate).[6][7]

  • Add 2-methylallyl alcohol to the mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at a temperature ranging from 80-160°C for 1-24 hours.[7] The reaction progress can be monitored by gas chromatography (GC).[7]

  • After the reaction is complete, cool the mixture to room temperature and filter.

  • Concentrate the filtrate and extract the residue with an organic solvent such as ethyl acetate.

  • Wash the organic phase with water and purify the product by distillation to obtain 3-(4-tert-pentylphenyl)-2-methylpropanal.

Step 2: Reductive Amination to form Amorolfine

  • Dissolve the 3-(4-tert-pentylphenyl)-2-methylpropanal obtained in Step 1 in a suitable solvent (e.g., dichloromethane).

  • Cool the solution and add cis-2,6-dimethylmorpholine, followed by the dropwise addition of glacial acetic acid while maintaining the temperature.

  • After the initial reaction to form the imine, add a reducing agent such as sodium triacetoxyborohydride in portions.[6][7] This is a key step in the Borch reductive amination.[6] The reaction is typically carried out at a temperature between 0-25°C for 2-5 hours.[6]

  • Monitor the reaction for completion.

  • Upon completion, quench the reaction and perform a work-up, which may involve washing with an aqueous base and water, followed by extraction with an organic solvent.

  • The organic phase containing amorolfine can be used directly in the next step or purified.

Step 3: Formation of Amorolfine Hydrochloride

  • Dissolve the crude amorolfine base from Step 2 in a suitable solvent like acetone or ethyl acetate.[6]

  • Add hydrochloric acid to the solution to precipitate amorolfine hydrochloride.

  • The crude product can be recrystallized from a solvent such as ethanol to yield pure amorolfine hydrochloride.[8]

Amorolfine Synthesis Workflow cluster_step1 Step 1: Heck Reaction cluster_step2 Step 2: Reductive Amination cluster_step3 Step 3: Salt Formation Start1 4-iodo-tert-amylbenzene + 2-methylallyl alcohol Reagents1 Palladium Catalyst, Base (e.g., NaHCO3), N-methylpyrrolidone Reaction1 Heat (80-160°C) Reagents1->Reaction1 Workup1 Cool, Filter, Extract, Distill Reaction1->Workup1 Intermediate1 3-(4-tert-pentylphenyl)-2-methylpropanal Workup1->Intermediate1 Start2 3-(4-tert-pentylphenyl)-2-methylpropanal Intermediate1->Start2 To next step Reagents2 cis-2,6-dimethylmorpholine, Glacial Acetic Acid, Sodium Triacetoxyborohydride Reaction2 0-25°C Reagents2->Reaction2 Workup2 Quench, Work-up Reaction2->Workup2 Intermediate2 Amorolfine (base) Workup2->Intermediate2 Start3 Amorolfine (base) Intermediate2->Start3 To next step Reagents3 Hydrochloric Acid, Solvent (e.g., Acetone) Reaction3 Precipitation Reagents3->Reaction3 Workup3 Recrystallization (Ethanol) Reaction3->Workup3 Final_Product Amorolfine Hydrochloride Workup3->Final_Product

Caption: A typical workflow for the synthesis of amorolfine hydrochloride.

Antifungal Activity

Amorolfine has demonstrated a broad spectrum of in vitro activity against a variety of fungi, including dermatophytes, yeasts, and molds. A summary of its minimum inhibitory concentrations (MICs) against common fungal pathogens is provided in Table 2.

Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Trichophyton rubrum0.01 - 0.080.040.04[9]
Trichophyton mentagrophytes0.01 - 0.080.040.08[9]
Epidermophyton floccosum0.01 - 0.080.020.04[9]
Candida parapsilosis0.5 - 160.52[9]
Candida albicans0.125 - 64464[9]
Scopulariopsis spp.0.5 - 4--[9]
Acremonium spp.2 - 8--[9]

Clinical Efficacy

Amorolfine is primarily used in a 5% nail lacquer formulation for the treatment of onychomycosis. Clinical trials have evaluated its efficacy, with varying cure rates depending on the study design, duration of treatment, and severity of the infection. Table 3 summarizes the results from selected clinical trials.

Treatment RegimenDurationMycological Cure RateOverall/Clinical Cure RateReference
Amorolfine 5% nail lacquer (once weekly)6 months70.6%46.0%[10]
Amorolfine 5% nail lacquer (twice weekly)6 months76.1%54.2%[10]
Amorolfine 5% nail lacquer9 months8% (at 10 months)-[11]
Amorolfine (in a more recent open-label trial)-15.7%3.8% (clinical), 0.96% (complete)[12]

It is important to note that some studies have shown lower efficacy, particularly when used as a monotherapy for severe onychomycosis.[12][13] Combination therapy with oral antifungals may be more effective in such cases.

Conclusion

Amorolfine hydrochloride remains a relevant and effective topical antifungal agent, particularly for the management of onychomycosis. Its well-defined mechanism of action, targeting specific enzymes in the fungal ergosterol biosynthesis pathway, provides a strong rationale for its use. The synthesis of amorolfine hydrochloride can be achieved through various routes, with the reductive amination of a key aldehyde intermediate being a central step. While its clinical efficacy as a monotherapy can be variable, it offers a valuable treatment option with a favorable safety profile due to its limited systemic absorption. Future research may focus on enhancing its nail penetration and exploring its potential in combination therapies to further improve clinical outcomes.

References

Exploratory

Amorolfine Hydrochloride: A Technical Guide to its Antifungal Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the antifungal properties of amorolfine hydrochloride, focusing on its activity against dermatophytes...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antifungal properties of amorolfine hydrochloride, focusing on its activity against dermatophytes and yeasts. It details the compound's mechanism of action, presents quantitative susceptibility data, and outlines the experimental protocols used for its evaluation.

Introduction

Amorolfine hydrochloride is a topical morpholine antifungal agent used in the treatment of superficial mycoses, particularly onychomycosis and dermatomycoses.[1][2] Its fungistatic and fungicidal activity stems from its targeted disruption of the fungal cell membrane, a critical component for fungal viability.[3] This document consolidates preclinical data to offer a comprehensive resource on its antifungal spectrum.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action of amorolfine is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[2] Amorolfine targets two specific enzymes in the ergosterol pathway: Δ14-sterol reductase and Δ7-Δ8-isomerase.[1][4] This dual inhibition leads to a depletion of ergosterol and a simultaneous accumulation of non-native, functionally disruptive sterols like ignosterol within the fungal cell membrane.[1][4][5] The compromised membrane integrity and fluidity ultimately result in fungal cell death.[2][5]

The following diagram illustrates the key steps in the ergosterol biosynthesis pathway and the points of inhibition by amorolfine hydrochloride.

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ignosterol Ignosterol (and other Δ14 sterols) Lanosterol->Ignosterol 14α-demethylation Fecosterol Fecosterol Ignosterol->Fecosterol DisruptedMembrane Disrupted Cell Membrane Ignosterol->DisruptedMembrane Episterol Episterol Fecosterol->Episterol Δ8→Δ7 isomerization Ergosterol Ergosterol Episterol->Ergosterol Membrane Functional Cell Membrane Ergosterol->Membrane Amorolfine Amorolfine HCl Amorolfine->Ignosterol Amorolfine->Fecosterol Inhibits Δ7-Δ8 Isomerase

Diagram 1: Mechanism of action of amorolfine hydrochloride.

Antifungal Spectrum: Quantitative Data

Amorolfine demonstrates a broad spectrum of activity against a variety of pathogenic fungi.[4][6] The in vitro efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

Activity Against Dermatophytes

Amorolfine is highly active against dermatophytes, the primary causative agents of infections of the skin, hair, and nails.[6][7] The tables below summarize the MIC ranges, MIC₅₀ (the concentration required to inhibit 50% of isolates), and MIC₉₀ (the concentration required to inhibit 90% of isolates) for amorolfine against common dermatophyte species.

Table 1: Amorolfine MIC Data for Trichophyton Species

SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Trichophyton rubrum383 (pooled)0.01 - 0.080.040.04[7][8]
Trichophyton mentagrophytes383 (pooled)0.01 - 0.080.040.08[7][8]
Trichophyton tonsurans30.015 - 0.06N/AN/A[9]

Table 2: Amorolfine MIC Data for Other Dermatophytes

SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Epidermophyton floccosum383 (pooled)0.01 - 0.080.020.04[7][8]
Microsporum gypseum40.004 - 0.06N/AN/A[9]
Activity Against Yeasts

Amorolfine also exhibits activity against various yeast species, although generally at higher concentrations compared to dermatophytes.[6][7]

Table 3: Amorolfine MIC Data for Yeast Species

SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Candida albicans383 (pooled)0.125 - 64464[7][8]
Candida parapsilosis383 (pooled)0.5 - 160.52[7][8]
Malassezia furfurN/AHighly SusceptibleN/AN/A[6]

Experimental Protocols for Antifungal Susceptibility Testing

The determination of MIC values for amorolfine hydrochloride against filamentous fungi, including dermatophytes, is performed following standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M38-A2.[10][11][12][13]

Broth Microdilution Method (Adapted from CLSI M38-A2)

The broth microdilution method is a standardized technique used to determine the MIC of an antifungal agent in a liquid medium.[10][11]

Key Steps:

  • Preparation of Antifungal Agent: A stock solution of amorolfine hydrochloride is prepared and serially diluted in RPMI 1640 medium to create a range of concentrations.

  • Inoculum Preparation: Fungal isolates are cultured on a suitable medium (e.g., potato dextrose agar) to induce sporulation. The conidia are harvested and suspended in sterile saline. The suspension is then adjusted spectrophotometrically to a standardized concentration (e.g., 1 x 10³ to 3 x 10³ CFU/mL for dermatophytes).[14][15]

  • Inoculation: A standardized volume of the fungal inoculum is added to each well of a microtiter plate containing the serially diluted amorolfine.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 28-30°C) for a specified period (typically 5-7 days for dermatophytes).[15][16]

  • MIC Determination: The MIC is determined as the lowest concentration of amorolfine that causes a significant inhibition of fungal growth (often ≥50% or ≥80%) compared to a drug-free control well.[12]

The following diagram provides a generalized workflow for this protocol.

G start Start prep_drug Prepare Serial Dilutions of Amorolfine HCl in Microtiter Plate start->prep_drug prep_inoculum Prepare Standardized Fungal Inoculum (e.g., 1-3x10³ CFU/mL) start->prep_inoculum inoculate Inoculate Microtiter Plate with Fungal Suspension prep_drug->inoculate prep_inoculum->inoculate incubate Incubate Plates (e.g., 28-30°C for 5-7 days) inoculate->incubate read_results Read Results Visually or Spectrophotometrically incubate->read_results determine_mic Determine MIC: Lowest concentration with significant growth inhibition read_results->determine_mic end End determine_mic->end

Diagram 2: Workflow for MIC determination via broth microdilution.

Conclusion

Amorolfine hydrochloride is a potent antifungal agent with a well-defined mechanism of action targeting ergosterol biosynthesis. It demonstrates excellent in vitro activity against a broad range of dermatophytes and notable activity against pathogenic yeasts. The standardized protocols for susceptibility testing provide a reliable framework for evaluating its efficacy and for ongoing surveillance of fungal susceptibility patterns. This comprehensive data supports its continued use as an effective topical therapy for superficial fungal infections.

References

Foundational

The Dual Nature of Amorolfine Hydrochloride: A Molecular Dissection of its Fungistatic and Fungicidal Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Amorolfine hydrochloride, a morpholine derivative, is a topical antifungal agent with a well-established dual mechanism...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Amorolfine hydrochloride, a morpholine derivative, is a topical antifungal agent with a well-established dual mechanism of action, exhibiting both fungistatic and fungicidal properties. This technical guide delves into the molecular underpinnings that govern this dual activity. The primary mode of action involves the targeted inhibition of two critical enzymes in the fungal ergosterol biosynthesis pathway: Δ14-reductase and Δ7-Δ8-isomerase. This enzymatic blockade leads to a depletion of ergosterol, an essential component for fungal cell membrane integrity and function, and a concomitant accumulation of the non-functional sterol, ignosterol. At lower concentrations, this disruption results in the arrest of fungal growth (fungistatic effect). Conversely, at higher concentrations, the profound alteration of the cell membrane, coupled with the induction of reactive oxygen and nitrogen species (ROS/RNS), triggers a cascade of events culminating in fungal cell death (fungicidal effect). This guide provides a comprehensive overview of the molecular pathways, quantitative efficacy data, and detailed experimental protocols relevant to understanding and evaluating the distinct antifungal activities of amorolfine hydrochloride.

Introduction

Amorolfine hydrochloride is a synthetic antifungal agent belonging to the morpholine class of compounds. Its clinical efficacy in the topical treatment of onychomycosis and various dermatomycoses is well-documented. A key feature of amorolfine is its concentration-dependent dual functionality, acting as a fungistatic agent at lower concentrations and a fungicidal agent at higher concentrations.[1] Understanding the molecular basis of this switch is paramount for optimizing its therapeutic application and for the development of novel antifungal strategies. This guide will explore the intricate molecular mechanisms, present key quantitative data, and provide detailed experimental methodologies to elucidate the fungistatic versus fungicidal action of amorolfine.

Molecular Mechanism of Action

Amorolfine's primary antifungal activity stems from its interference with the ergosterol biosynthesis pathway, a critical metabolic route for maintaining the structural and functional integrity of the fungal cell membrane.[2]

Inhibition of Ergosterol Biosynthesis

Amorolfine specifically inhibits two key enzymes in the latter stages of the ergosterol biosynthesis pathway:

  • Δ14-reductase (ERG24): This enzyme is responsible for the reduction of the C14-15 double bond in sterol precursors.

  • Δ7-Δ8-isomerase (ERG2): This enzyme catalyzes the isomerization of the C8-C7 double bond to a C7-C6 double bond.

The inhibition of these enzymes leads to two significant consequences within the fungal cell:

  • Ergosterol Depletion: The production of ergosterol, the principal sterol in fungal cell membranes, is significantly reduced. Ergosterol is crucial for maintaining membrane fluidity, permeability, and the proper function of membrane-bound proteins.[1]

  • Ignosterol Accumulation: The enzymatic blockade results in the accumulation of aberrant, non-functional sterols, primarily ignosterol (ergosta-8,14-dien-3β-ol). The incorporation of these atypical sterols into the fungal cell membrane disrupts its normal architecture and function.

The following diagram illustrates the points of inhibition by amorolfine in the ergosterol biosynthesis pathway.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_amorolfine Amorolfine Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta- 8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Ignosterol Ignosterol (Accumulates) 4,4-dimethyl-cholesta-8,14,24-trienol->Ignosterol Δ14-reductase (ERG24) Fecosterol Fecosterol Ignosterol->Fecosterol Δ7-Δ8-isomerase (ERG2) Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol (Depleted) Episterol->Ergosterol Amorolfine Amorolfine Hydrochloride Inhibition1 Inhibition2 Inhibition1->4,4-dimethyl-cholesta-8,14,24-trienol Inhibition Inhibition2->Ignosterol Inhibition Fungistatic_vs_Fungicidal cluster_low Low Concentration (Fungistatic) cluster_high High Concentration (Fungicidal) Amorolfine Amorolfine Hydrochloride Inhibition_Low Partial Inhibition of Δ14-reductase & Δ7-Δ8-isomerase Amorolfine->Inhibition_Low Low Conc. Inhibition_High Strong Inhibition of Δ14-reductase & Δ7-Δ8-isomerase Amorolfine->Inhibition_High High Conc. Ergosterol_Depletion_Low Moderate Ergosterol Depletion Inhibition_Low->Ergosterol_Depletion_Low Ignosterol_Accumulation_Low Initial Ignosterol Accumulation Inhibition_Low->Ignosterol_Accumulation_Low Membrane_Stress Cell Membrane Stress Ergosterol_Depletion_Low->Membrane_Stress Ignosterol_Accumulation_Low->Membrane_Stress Growth_Arrest Fungal Growth Arrest (Fungistatic Effect) Membrane_Stress->Growth_Arrest Ergosterol_Depletion_High Severe Ergosterol Depletion Inhibition_High->Ergosterol_Depletion_High Ignosterol_Accumulation_High High Ignosterol Accumulation Inhibition_High->Ignosterol_Accumulation_High Membrane_Damage Severe Cell Membrane Damage (Increased Permeability) Ergosterol_Depletion_High->Membrane_Damage Ignosterol_Accumulation_High->Membrane_Damage ROS_RNS Induction of ROS/RNS Membrane_Damage->ROS_RNS Cell_Death Fungal Cell Death (Fungicidal Effect) Membrane_Damage->Cell_Death ROS_RNS->Cell_Death MIC_Protocol cluster_prep Preparation cluster_assay Assay Stock_Solution 1. Prepare Amorolfine Stock Solution (e.g., in DMSO) Serial_Dilution 2. Perform 2-fold Serial Dilutions in RPMI-1640 medium in a 96-well microtiter plate. Stock_Solution->Serial_Dilution Inoculum_Prep 3. Prepare Fungal Inoculum (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL) from a fresh culture. Inoculation 4. Inoculate each well with the fungal suspension. Inoculum_Prep->Inoculation Incubation 5. Incubate at 35°C for 48-72 hours. Inoculation->Incubation Reading 6. Read results visually or with a spectrophotometer. Incubation->Reading MIC_Determination 7. Determine MIC: Lowest concentration with no visible growth. Reading->MIC_Determination

References

Exploratory

An In-depth Analysis of Amorolfine Hydrochloride's Effect on Fungal Cell Membrane Integrity

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Amorolfine hydrochloride, a morpholine derivative, is a topical antifungal agent with a unique mechanism of action that primarily...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Amorolfine hydrochloride, a morpholine derivative, is a topical antifungal agent with a unique mechanism of action that primarily targets the integrity of the fungal cell membrane. This technical guide provides a comprehensive analysis of the molecular interactions and cellular consequences of amorolfine hydrochloride treatment on fungal pathogens. Through a detailed examination of its mechanism of action, supported by quantitative data, explicit experimental protocols, and illustrative diagrams, this document serves as a resource for researchers in mycology and drug development.

Mechanism of Action: Disruption of Ergosterol Biosynthesis

Amorolfine hydrochloride exerts its antifungal effect by inhibiting two key enzymes in the ergosterol biosynthesis pathway: Δ14-sterol reductase and Δ7-Δ8 isomerase.[1][2][3][4][5] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.[6]

The inhibition of these two enzymes leads to a cascade of events that ultimately compromises the fungal cell membrane:

  • Ergosterol Depletion: The primary consequence of enzyme inhibition is a significant reduction in the cellular concentration of ergosterol.[2][3]

  • Accumulation of Aberrant Sterols: The metabolic block results in the accumulation of non-functional sterol precursors, most notably ignosterol.[2][3][5]

The replacement of ergosterol with these aberrant sterols alters the physicochemical properties of the fungal cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, fungal cell death.[3][6]

Signaling Pathway of Amorolfine Hydrochloride Action

Amorolfine Amorolfine Hydrochloride Erg11 Δ14-Sterol Reductase Amorolfine->Erg11 Inhibits Erg24 Δ7-Δ8 Isomerase Amorolfine->Erg24 Inhibits Ergosterol_Pathway Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Leads to Ignosterol Ignosterol (and other precursors) Ergosterol_Pathway->Ignosterol Accumulation of Membrane Fungal Cell Membrane Ergosterol->Membrane Depletion in Ignosterol->Membrane Incorporation into Permeability Increased Permeability Membrane->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage Death Fungal Cell Death Leakage->Death

Figure 1: Mechanism of action of amorolfine hydrochloride.

Quantitative Data: In Vitro Susceptibility

The efficacy of amorolfine hydrochloride has been demonstrated against a broad spectrum of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various clinically relevant fungi.

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Trichophyton rubrum0.01 - 0.080.040.04[1]
Trichophyton mentagrophytes0.01 - 0.080.040.08[1]
Epidermophyton floccosum0.01 - 0.080.020.04[1]
Candida albicans0.125 - 64464[1]
Candida parapsilosis0.5 - 160.52[1]
Aspergillus flavus0.125 - 64464[1]
Aspergillus fumigatusNot specified≥64≥64[6]
Aspergillus versicolorNot specified≥64≥64[6]
Scopulariopsis spp.0.5 - 4Not specifiedNot specified[1]
Acremonium spp.2 - 8Not specifiedNot specified[1]
Fusarium solani0.125 - 64464[1]

Table 1: Minimum Inhibitory Concentrations (MICs) of Amorolfine Hydrochloride against Various Fungal Species.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of amorolfine hydrochloride on fungal cell membrane integrity.

Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the qualitative and quantitative analysis of sterol composition in fungal cells following treatment with amorolfine hydrochloride.

Experimental Workflow

Start Fungal Culture (with/without Amorolfine) Harvest Harvest and Wash Cells Start->Harvest Saponification Saponification (Lipid Extraction) Harvest->Saponification Extraction Non-saponifiable Lipid Extraction Saponification->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Analysis Data Analysis (Sterol Identification and Quantification) GCMS->Analysis

Figure 2: Workflow for sterol analysis by GC-MS.

Methodology

  • Fungal Culture and Treatment:

    • Culture fungal cells in an appropriate liquid medium to the mid-logarithmic phase.

    • Introduce amorolfine hydrochloride at the desired concentrations (e.g., sub-MIC, MIC, and supra-MIC). Include an untreated control.

    • Incubate for a specified period to allow for the alteration of sterol biosynthesis.

  • Cell Harvesting and Lipid Extraction:

    • Harvest the fungal cells by centrifugation.

    • Wash the cell pellet with sterile distilled water to remove any residual medium.

    • Perform saponification by resuspending the cell pellet in methanolic potassium hydroxide and heating. This process breaks down complex lipids, releasing the sterols.[7]

    • Extract the non-saponifiable lipids (containing the sterols) with an organic solvent such as n-hexane.[7]

  • Derivatization:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • To make the sterols volatile for GC analysis, derivatize the hydroxyl groups. A common method is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

    • The gas chromatograph separates the different sterols based on their boiling points and interaction with the column's stationary phase.

    • The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.

  • Data Analysis:

    • Identify the sterols by comparing their retention times and mass spectra to those of known standards (e.g., ergosterol, ignosterol).

    • Quantify the amount of each sterol by integrating the peak areas and comparing them to a standard curve.

Membrane Permeability Assays

These assays utilize fluorescent dyes that are typically impermeant to cells with intact membranes. An increase in fluorescence upon treatment with amorolfine hydrochloride indicates compromised membrane integrity.

SYTOX® Green is a high-affinity nucleic acid stain that cannot penetrate live cells. When the cell membrane is compromised, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.[8]

Methodology

  • Fungal Cell Preparation:

    • Culture and treat fungal cells with amorolfine hydrochloride as described in section 3.1.1.

    • Harvest the cells and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Resuspend the cells in the same buffer to a standardized cell density.

  • Staining and Measurement:

    • Add SYTOX® Green to the cell suspension at a final concentration typically in the range of 0.5 to 5 µM.[8]

    • Incubate the samples in the dark at room temperature for 15-30 minutes.

    • Measure the fluorescence intensity using a fluorometer or a microplate reader with excitation and emission wavelengths of approximately 504 nm and 523 nm, respectively.[8]

  • Data Analysis:

    • Compare the fluorescence intensity of the treated samples to that of the untreated (negative control) and a positive control (e.g., heat-killed cells).

    • An increase in fluorescence in the treated samples indicates an increase in membrane permeability.

Propidium iodide is another fluorescent intercalating agent that is excluded by viable cells. It is commonly used to identify dead cells in a population.[9]

Methodology

  • Fungal Cell Preparation:

    • Prepare and treat fungal cells with amorolfine hydrochloride as described for the SYTOX® Green assay.

  • Staining and Analysis:

    • Add propidium iodide to the cell suspension at a final concentration of 1-10 µg/mL.

    • Incubate in the dark for 5-15 minutes.

    • The stained cells can be analyzed using:

      • Fluorescence Microscopy: To visualize the number of fluorescent (dead) cells.

      • Flow Cytometry: To quantify the percentage of PI-positive cells in the population.

  • Data Analysis:

    • Calculate the percentage of PI-positive cells in the treated and control populations. An increase in the percentage of stained cells indicates a loss of membrane integrity.

Logical Flow of Membrane Permeability Assays

Start Fungal Cells (Intact Membrane) Treatment Treatment with Amorolfine Hydrochloride Start->Treatment Membrane_Damage Membrane Damage (Increased Permeability) Treatment->Membrane_Damage Dye_Addition Addition of Impermeant Fluorescent Dye (SYTOX® Green or PI) Membrane_Damage->Dye_Addition Dye_Entry Dye Enters Cell Dye_Addition->Dye_Entry Binding Dye Binds to Nucleic Acids Dye_Entry->Binding Fluorescence Increased Fluorescence Binding->Fluorescence Detection Detection by Fluorometry/Microscopy/ Flow Cytometry Fluorescence->Detection

Figure 3: Logical workflow of fluorescence-based membrane permeability assays.

Ultrastructural Analysis by Transmission Electron Microscopy (TEM)

TEM provides high-resolution images of the internal structures of fungal cells, allowing for the visualization of morphological changes in the cell membrane and other organelles following treatment with amorolfine hydrochloride.

Methodology

  • Sample Preparation:

    • Culture and treat fungal cells with amorolfine hydrochloride.

    • Fixation: Fix the cells with a primary fixative such as glutaraldehyde to preserve their ultrastructure.[10][11]

    • Post-fixation: Post-fix with osmium tetroxide, which enhances the contrast of membranes.[10][11]

    • Dehydration: Dehydrate the samples through a graded series of ethanol or acetone.[10]

    • Infiltration and Embedding: Infiltrate the samples with a resin (e.g., Epon or Spurr's resin) and polymerize it to form a solid block.[12]

  • Ultrathin Sectioning:

    • Cut ultrathin sections (typically 70-90 nm) of the embedded samples using an ultramicrotome equipped with a diamond knife.[12]

    • Collect the sections on a TEM grid.

  • Staining:

    • Stain the sections with heavy metal salts, such as uranyl acetate and lead citrate, to further enhance the contrast of cellular structures.[12]

  • Imaging:

    • Examine the stained sections using a transmission electron microscope.

    • Capture images of the fungal cell membrane, cell wall, and intracellular organelles to observe any treatment-induced alterations.

Conclusion

Amorolfine hydrochloride's targeted inhibition of ergosterol biosynthesis represents a highly effective strategy for disrupting the fungal cell membrane. The consequent depletion of ergosterol and accumulation of aberrant sterols lead to a catastrophic loss of membrane integrity, resulting in fungal cell death. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of amorolfine hydrochloride and the development of novel antifungal agents that target the fungal cell membrane. The quantitative data presented underscore its potent and broad-spectrum activity, solidifying its importance in the topical treatment of superficial mycoses. Further research utilizing these methodologies can provide deeper insights into the nuanced effects of amorolfine on various fungal species and contribute to the optimization of antifungal therapies.

References

Foundational

Early-Stage Investigation of Amorolfine Hydrochloride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Amorolfine hydrochloride, a morpholine derivative, is a clinically utilized topical antifungal agent with a unique mechanism of action involving th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amorolfine hydrochloride, a morpholine derivative, is a clinically utilized topical antifungal agent with a unique mechanism of action involving the inhibition of ergosterol biosynthesis at two key steps. This technical guide delves into the early-stage investigation of novel amorolfine hydrochloride derivatives, with a specific focus on sila-analogues. It provides a comprehensive overview of their synthesis, in vitro antifungal activity, and mechanism of action. Detailed experimental protocols for synthesis and antifungal susceptibility testing are presented, alongside quantitative data in structured tables and visual representations of key pathways and workflows to facilitate understanding and further research in this area.

Introduction

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of new and effective antifungal agents.[1] Amorolfine, a member of the morpholine class of antifungals, is effective against a broad spectrum of pathogenic fungi.[2] Its mechanism of action involves the inhibition of two crucial enzymes in the fungal ergosterol biosynthesis pathway: sterol Δ14-reductase and sterol Δ7-Δ8-isomerase.[1] This dual inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.[2] Despite its potent in vitro activity, amorolfine's clinical use is restricted to topical applications due to rapid metabolism when administered systemically.[1]

To overcome this limitation and enhance the therapeutic potential of morpholine antifungals, research efforts have been directed towards the synthesis and evaluation of amorolfine derivatives. This guide focuses on a promising class of derivatives where silicon atoms are incorporated into the morpholine scaffold, creating "sila-analogues." These modifications aim to improve metabolic stability and antifungal efficacy.

Synthesis of Amorolfine Derivatives

The synthesis of amorolfine and its derivatives can be achieved through various routes. A common strategy involves the reductive amination of a substituted propionaldehyde with cis-2,6-dimethylmorpholine.

General Synthesis Scheme

A general pathway for synthesizing amorolfine hydrochloride derivatives involves a multi-step process, which can be adapted to produce a variety of analogues by modifying the starting materials. A representative synthesis is outlined below.[3][4]

cluster_0 Step 1: Heck Reaction cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation 4-iodo-tert-amylbenzene 4-iodo-tert-amylbenzene Heck_Reaction Heck Reaction (Pd catalyst, base) 4-iodo-tert-amylbenzene->Heck_Reaction 2-methallyl_alcohol 2-methallyl_alcohol 2-methallyl_alcohol->Heck_Reaction 3-tert-amylphenyl-2-methyl_propanal 3-tert-amylphenyl-2-methyl_propanal Heck_Reaction->3-tert-amylphenyl-2-methyl_propanal Reductive_Amination Reductive Amination (Sodium triacetoxyborohydride, Glacial acetic acid) 3-tert-amylphenyl-2-methyl_propanal->Reductive_Amination cis-2,6-dimethylmorpholine cis-2,6-dimethylmorpholine cis-2,6-dimethylmorpholine->Reductive_Amination Amorolfine_Derivative_Base Amorolfine_Derivative_Base Reductive_Amination->Amorolfine_Derivative_Base Salt_Formation Salt Formation Amorolfine_Derivative_Base->Salt_Formation HCl HCl HCl->Salt_Formation Amorolfine_Derivative_HCl Amorolfine_Derivative_HCl Salt_Formation->Amorolfine_Derivative_HCl

General Synthesis Workflow for Amorolfine Derivatives.
Experimental Protocol: Synthesis of 3-tert-amylphenyl-2-methyl propanal[3][4]

  • To a solution of 4-iodo-tert-amylbenzene in N-methylpyrrolidone, add a palladium catalyst (e.g., palladium acetate) and a base (e.g., sodium bicarbonate).

  • Add 2-methylallyl alcohol to the mixture.

  • Heat the reaction mixture to 105°C and monitor the reaction progress by gas chromatography (GC).

  • After completion, cool the mixture to room temperature and filter.

  • Concentrate the filtrate and dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic phase with water.

  • Purify the product by rectification to obtain 3-tert-amylphenyl-2-methyl propanal.

Experimental Protocol: Reductive Amination and Salt Formation[3][4]
  • In an organic solvent, combine the synthesized 3-tert-amylphenyl-2-methyl propanal and cis-2,6-dimethylmorpholine in the presence of glacial acetic acid.

  • Add a reducing agent, such as sodium triacetoxyborohydride, to the mixture.

  • Maintain the reaction at a controlled temperature (e.g., 0-25°C) for 2-5 hours.

  • Upon completion, the amorolfine derivative base can be isolated by extraction.

  • To form the hydrochloride salt, dissolve the base in a suitable solvent (e.g., acetone or ethyl acetate) and add hydrochloric acid.

  • The resulting amorolfine hydrochloride derivative can be collected by filtration and dried.

In Vitro Antifungal Activity

The in vitro antifungal activity of amorolfine derivatives is a critical component of their early-stage investigation. This is typically assessed by determining the Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and the concentration that causes 50% growth inhibition (IC50).

Data Presentation: Antifungal Activity of Sila-Analogues

The following table summarizes the in vitro antifungal activity of a series of amorolfine sila-analogues against various pathogenic fungi.[1]

CompoundTarget FungusIC50 (µg/mL)MIC (µg/mL)MFC (µg/mL)
Amorolfine Candida albicans0.030.060.12
Candida glabrata0.060.120.25
Candida tropicalis0.030.060.12
Cryptococcus neoformans0.0150.030.06
Aspergillus niger0.51>4
Sila-analogue 24 Candida albicans0.0150.030.06
Candida glabrata0.030.060.12
Candida tropicalis0.0150.030.06
Cryptococcus neoformans0.0070.0150.03
Aspergillus niger0.250.52

Note: Sila-analogue 24 is a fenpropimorph analogue with silicon incorporation on the aromatic ring.[1]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI), formerly NCCLS.[5][6]

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Reading Prepare_Inoculum Prepare Fungal Inoculum (0.5-2.5 x 10^3 cells/mL) Inoculate_Plates Inoculate Microtiter Plates with Fungal Suspension Prepare_Inoculum->Inoculate_Plates Serial_Dilution Prepare Serial Dilutions of Test Compounds Add_Compounds Add Drug Dilutions to Wells Serial_Dilution->Add_Compounds Controls Include Growth and Sterility Controls Incubate_Plates Incubate at 35°C for 24-48 hours Controls->Incubate_Plates Read_MIC Determine MIC (Visually or Spectrophotometrically) Incubate_Plates->Read_MIC

Workflow for Antifungal Susceptibility Testing.
  • Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture in RPMI-1640 medium to a concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[5]

  • Drug Dilution: Prepare serial twofold dilutions of the amorolfine derivatives and control drugs in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Controls: Include wells with only the fungal inoculum (growth control) and wells with only medium (sterility control).

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be determined visually or by using a spectrophotometer.[6]

  • MFC Determination: To determine the MFC, an aliquot from the wells showing no visible growth in the MIC assay is subcultured onto agar plates. The MFC is the lowest drug concentration that results in no fungal growth on the agar plate after incubation.

Mechanism of Action

The primary mechanism of action of amorolfine and its derivatives is the inhibition of ergosterol biosynthesis in the fungal cell membrane.[1]

Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ignosterol Ignosterol Lanosterol->Ignosterol Multiple steps Ergosterol Ergosterol Ignosterol->Ergosterol Δ14-Reductase & Δ7-Δ8-Isomerase Inhibition_1 Δ14-Reductase Inhibition Ignosterol->Inhibition_1 Inhibition_2 Δ7-Δ8-Isomerase Inhibition Ignosterol->Inhibition_2 Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation

Mechanism of Action of Amorolfine Derivatives.

Amorolfine derivatives interfere with two key enzymes:

  • Δ14-Reductase: This enzyme is responsible for the reduction of a double bond at the C14 position of sterol precursors.

  • Δ7-Δ8-Isomerase: This enzyme catalyzes the isomerization of the double bond from the C8 to the C7 position.

Inhibition of these enzymes leads to a depletion of ergosterol, an essential component for maintaining the integrity and fluidity of the fungal cell membrane.[1] Concurrently, there is an accumulation of toxic sterol intermediates, such as ignosterol, which further disrupts the cell membrane structure and function, ultimately leading to fungal cell death.[7] Studies on sila-analogues suggest that they share this same mechanism of action.[1]

Structure-Activity Relationship (SAR)

Early investigations into amorolfine derivatives, particularly the sila-analogues, have provided initial insights into their structure-activity relationships.

  • Silicon Incorporation: The introduction of silicon into the morpholine ring or on the aromatic ring of related structures has been shown to enhance antifungal activity. For instance, sila-analogue 24, a fenpropimorph analogue, exhibited superior fungicidal potential compared to amorolfine.[1]

  • Position of Silicon: The placement of the silicon atom appears to be crucial. In the studied sila-analogues, incorporation of silicon on the aromatic ring resulted in more potent antifungal activity compared to its incorporation within the heterocyclic ring.[1]

Further research is required to fully elucidate the SAR of amorolfine derivatives. Systematic modifications of different parts of the molecule, including the morpholine ring, the propyl linker, and the phenyl group, will be necessary to optimize antifungal activity, selectivity, and pharmacokinetic properties.

Conclusion

The early-stage investigation of amorolfine hydrochloride derivatives, particularly sila-analogues, presents a promising avenue for the development of novel antifungal agents with potentially improved efficacy and metabolic stability. This technical guide has provided a foundational overview of the synthesis, in vitro evaluation, and mechanism of action of these compounds. The detailed experimental protocols and structured data are intended to serve as a valuable resource for researchers in the field, facilitating further exploration and optimization of this important class of antifungals. Future studies should focus on expanding the library of derivatives, conducting in-depth SAR analyses, and evaluating the in vivo efficacy and safety of the most promising candidates.

References

Protocols & Analytical Methods

Method

In Vitro Antifungal Susceptibility Testing Protocols for Amorolfine Hydrochloride: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of amorolfine hydrochloride against a range of fun...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of amorolfine hydrochloride against a range of fungal pathogens. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

Amorolfine hydrochloride is a morpholine antifungal agent that disrupts the fungal cell membrane by inhibiting ergosterol biosynthesis.[1][2][3][4][5] Specifically, it targets two enzymes in the ergosterol pathway: Δ14-sterol reductase and Δ7-Δ8 isomerase.[1][2][3][4] This dual-target mechanism leads to the depletion of ergosterol and an accumulation of non-planar sterols, compromising the structural integrity and function of the fungal cell membrane, ultimately resulting in fungal cell death.[1][5] Due to its broad-spectrum activity, particularly against dermatophytes, amorolfine is a key compound in the treatment of onychomycosis and other dermatomycoses.[6][7] Standardized in vitro susceptibility testing is crucial for monitoring its efficacy, detecting potential resistance, and guiding the development of new antifungal therapies.

Mechanism of Action of Amorolfine

Amorolfine hydrochloride acts by inhibiting key enzymes in the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_amorolfine Amorolfine Hydrochloride Action cluster_result Result Squalene Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Fecosterol Fecosterol Lanosterol->Fecosterol 14-alpha-demethylase Episterol Episterol Fecosterol->Episterol C14-reductase Ignosterol_Accumulation Ignosterol Accumulation Ergosterol Ergosterol Episterol->Ergosterol C7-C8 isomerase Ergosterol_Depletion Ergosterol Depletion Amorolfine Amorolfine Hydrochloride Amorolfine->Inhibition1 Amorolfine->Inhibition2 Inhibition1->Fecosterol Inhibits Δ14-reductase Inhibition2->Episterol Inhibits Δ7-Δ8 isomerase Disrupted_Membrane Disrupted Fungal Cell Membrane Integrity Ergosterol_Depletion->Disrupted_Membrane Ignosterol_Accumulation->Disrupted_Membrane

Mechanism of action of amorolfine hydrochloride.

Data Presentation: In Vitro Susceptibility of Various Fungi to Amorolfine Hydrochloride

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of amorolfine hydrochloride against a variety of clinically relevant fungi. MIC is defined as the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Table 1: Amorolfine MICs for Dermatophytes

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Trichophyton rubrum72 - 32 (Nail-MFC)--[2][3]
Trichophyton rubrum--0.040.04[1][6]
Trichophyton mentagrophytes--0.040.08[1][6]
Epidermophyton floccosum--0.020.04[1][6]
Dermatophytes (unspecified)320---[8]

Table 2: Amorolfine MICs for Yeasts

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Candida albicans-0.125 - 64464[1][6]
Candida parapsilosis-0.5 - 160.52[1][6]

Table 3: Amorolfine MICs for Molds

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Aspergillus flavus-0.125 - 64464[1][6]
Scopulariopsis spp.-0.5 - 4--[1][6]
Acremonium spp.-2 - 8--[1][6]

Experimental Protocols

The following are detailed protocols for determining the MIC of amorolfine hydrochloride.

Protocol 1: Broth Microdilution Method for Filamentous Fungi (Dermatophytes and Molds) - Adapted from CLSI M38-A2

This protocol is suitable for testing the susceptibility of dermatophytes and molds to amorolfine hydrochloride.

1. Preparation of Amorolfine Hydrochloride Stock Solution:

  • Prepare a stock solution of amorolfine hydrochloride in dimethyl sulfoxide (DMSO).

  • The final concentration of DMSO in the test wells should not exceed 1% (v/v), as higher concentrations can inhibit fungal growth.

2. Preparation of Microdilution Plates:

  • Use sterile 96-well microdilution plates.

  • Prepare serial twofold dilutions of amorolfine hydrochloride in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS).

  • The final concentrations should typically range from 0.01 to 64 µg/mL.

  • Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

3. Inoculum Preparation:

  • Grow the fungal isolate on potato dextrose agar (PDA) at 28-30°C until sporulation is observed.

  • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

  • Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer and confirming with quantitative colony counts.

4. Inoculation and Incubation:

  • Inoculate each well with the fungal suspension.

  • Seal the plates and incubate at 35°C for 48-96 hours, depending on the growth rate of the fungus.

5. Reading the MIC:

  • The MIC is the lowest concentration of amorolfine hydrochloride that causes complete inhibition of visible growth as compared to the drug-free control well.

Protocol 2: Broth Microdilution Method for Yeasts - Adapted from CLSI M27-A3

This protocol is designed for testing the susceptibility of yeast species, such as Candida, to amorolfine hydrochloride.

1. Preparation of Amorolfine Hydrochloride Stock Solution:

  • As described in Protocol 1.

2. Preparation of Microdilution Plates:

  • As described in Protocol 1, using RPMI 1640 medium.

3. Inoculum Preparation:

  • Subculture the yeast isolate on Sabouraud dextrose agar at 35°C for 24 hours.

  • Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Dilute this suspension to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.

4. Inoculation and Incubation:

  • Inoculate each well with the yeast suspension.

  • Incubate the plates at 35°C for 24-48 hours.

5. Reading the MIC:

  • The MIC is determined as the lowest concentration of amorolfine hydrochloride that causes a significant reduction (typically ≥50%) in turbidity compared to the drug-free growth control.

Protocol 3: EUCAST Broth Microdilution Method for Molds - Adapted from EUCAST E.DEF 9.3.2

The EUCAST method provides an alternative standardized procedure for mold susceptibility testing.

1. Preparation of Amorolfine Hydrochloride Stock Solution:

  • As described in Protocol 1.

2. Preparation of Microdilution Plates:

  • As described in Protocol 1, using RPMI 1640 medium supplemented with 2% glucose.

3. Inoculum Preparation:

  • Prepare a conidial suspension as described in Protocol 1.

  • Adjust the final inoculum concentration to 1 x 10⁵ to 2.5 x 10⁵ CFU/mL.

4. Inoculation and Incubation:

  • Inoculate each well with the fungal suspension.

  • Incubate at 35-37°C for 48-72 hours.

5. Reading the MIC:

  • The MIC endpoint is the lowest concentration showing complete inhibition of growth.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for in vitro antifungal susceptibility testing of amorolfine hydrochloride.

cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase prep_amorolfine Prepare Amorolfine Stock Solution (in DMSO) prep_plates Prepare Serial Dilutions in 96-Well Plates prep_amorolfine->prep_plates inoculate Inoculate Plates with Fungal Suspension prep_plates->inoculate prep_inoculum Prepare Fungal Inoculum (Standardized Concentration) prep_inoculum->inoculate incubate Incubate Plates (Specified Temp. & Time) inoculate->incubate read_mic Read MICs Visually or Spectrophotometrically incubate->read_mic record_data Record and Analyze Data (MIC₅₀, MIC₉₀) read_mic->record_data

General workflow for amorolfine susceptibility testing.

References

Application

Application Notes and Protocols for Determining MIC and MFC of Amorolfine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of amorolfine hydrochloride, a morpholine antifungal agent. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are intended to ensure accuracy and reproducibility in research and drug development settings.

Introduction

Amorolfine hydrochloride is a broad-spectrum antifungal agent effective against a wide range of dermatophytes, yeasts, and molds.[1][2] Its primary mechanism of action involves the inhibition of two key enzymes in the fungal ergosterol biosynthesis pathway: Δ14-sterol reductase and Δ7-Δ8-isomerase.[3] This disruption leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and an accumulation of non-functional sterols, ultimately compromising cell membrane integrity and leading to fungal cell death.[4] Accurate determination of the in vitro potency of amorolfine hydrochloride through MIC and MFC assays is crucial for understanding its antifungal activity, monitoring for potential resistance, and in the development of new antifungal therapies.

Mechanism of Action of Amorolfine Hydrochloride

Amorolfine hydrochloride exerts its antifungal effect by interfering with the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This targeted action makes it a potent fungistatic and fungicidal agent.[4]

Mechanism of Action of Amorolfine Hydrochloride cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Amorolfine Action cluster_2 Cellular Consequences Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase Lanosterol Lanosterol Squalene epoxide->Lanosterol Ignosterol Ignosterol Lanosterol->Ignosterol 14α-demethylase Fecosterol Fecosterol Ignosterol->Fecosterol Δ14-reductase Ignosterol_accumulation Ignosterol Accumulation Episterol Episterol Fecosterol->Episterol Δ8-Δ7 isomerase Ergosterol Ergosterol Episterol->Ergosterol Amorolfine Amorolfine Δ14-reductase Δ14-reductase Amorolfine->Δ14-reductase Inhibits Δ8-Δ7 isomerase Δ8-Δ7 isomerase Amorolfine->Δ8-Δ7 isomerase Inhibits Ergosterol_depletion Ergosterol Depletion Membrane_disruption Altered Membrane Permeability & Fluidity Ergosterol_depletion->Membrane_disruption Ignosterol_accumulation->Membrane_disruption Cell_death Fungal Cell Death Membrane_disruption->Cell_death

Mechanism of Amorolfine Hydrochloride

Data Presentation: MIC and MFC of Amorolfine Hydrochloride

The following tables summarize the reported MIC and MFC values for amorolfine hydrochloride against various fungal species. These values have been compiled from multiple studies and are presented for comparative purposes. It is important to note that MIC and MFC values can vary depending on the specific strain, testing methodology, and laboratory conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of Amorolfine Hydrochloride against Dermatophytes

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Trichophyton rubrum0.01 - 0.080.040.04[5]
Trichophyton mentagrophytes0.01 - 0.080.040.08[5]
Epidermophyton floccosum0.01 - 0.040.020.04[5]

Table 2: Minimum Inhibitory Concentration (MIC) of Amorolfine Hydrochloride against Yeasts

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Candida albicans0.125 - 64464[5]
Candida parapsilosis0.5 - 160.52[5]

Table 3: Minimum Fungicidal Concentration (MFC) of Amorolfine Hydrochloride

Fungal SpeciesMFC Range (µg/mL)Mean MFC (µg/mL)Reference(s)
Trichophyton rubrum (Nail-MFC)2 - 3212.28[6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is adapted from the CLSI M27 (for yeasts) and M38 (for filamentous fungi) guidelines.

Materials:

  • Amorolfine hydrochloride powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Humidified incubator

Procedure:

  • Preparation of Amorolfine Hydrochloride Stock Solution:

    • Prepare a stock solution of amorolfine hydrochloride in DMSO at a concentration of 1600 µg/mL.

  • Preparation of Fungal Inoculum:

    • For Yeasts (e.g., Candida spp.):

      • Subculture the yeast onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.

      • Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

      • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.

    • For Filamentous Fungi (e.g., Trichophyton spp.):

      • Grow the fungus on Potato Dextrose Agar (PDA) at 28-30°C for 7-14 days until sporulation is adequate.

      • Harvest conidia by flooding the agar surface with sterile saline and gently scraping with a sterile loop.

      • Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

      • Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium using a hemocytometer or by spectrophotometric correlation.

  • Preparation of Microtiter Plates:

    • Perform serial twofold dilutions of the amorolfine hydrochloride stock solution in RPMI-1640 medium in the 96-well plate to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared fungal inoculum.

    • Incubate the plates in a humidified atmosphere at 35°C. Incubation times vary by organism: 24-48 hours for Candida spp. and 48-96 hours for dermatophytes.

  • Reading the MIC:

    • The MIC is the lowest concentration of amorolfine hydrochloride that causes a significant inhibition of growth (typically ≥50% for azoles, but for amorolfine, a more stringent endpoint of ≥80% or complete inhibition may be used and should be consistently applied) compared to the growth control.

Workflow for MIC Determination (Broth Microdilution) Start Start Prep_Stock Prepare Amorolfine HCl Stock Solution Start->Prep_Stock Prep_Inoculum Prepare Fungal Inoculum (Yeast or Mold) Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Wells with Fungal Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Read MIC Endpoint Incubate->Read_MIC End End Read_MIC->End

MIC Determination Workflow
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

This protocol is performed as a continuation of the MIC assay.

Materials:

  • MIC plate from Protocol 1

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile micropipette and tips

Procedure:

  • Subculturing from MIC Wells:

    • Following the determination of the MIC, select the wells showing no visible growth.

    • From each of these wells, and from the growth control well, take a 10-20 µL aliquot.

  • Plating:

    • Spot-inoculate the aliquots onto separate, labeled sections of an SDA plate.

  • Incubation:

    • Incubate the SDA plates at an appropriate temperature (e.g., 30-35°C) for a duration sufficient for fungal growth to be visible in the subculture from the growth control well (typically 24-72 hours).

  • Reading the MFC:

    • The MFC is the lowest concentration of amorolfine hydrochloride that results in no fungal growth or a significant reduction (e.g., ≥99.9%) in CFU compared to the initial inoculum.

Workflow for MFC Determination Start Start (from MIC plate) Select_Wells Select Wells with No Visible Growth Start->Select_Wells Subculture Subculture Aliquots onto SDA Plates Select_Wells->Subculture Incubate Incubate SDA Plates Subculture->Incubate Observe_Growth Observe for Fungal Growth Incubate->Observe_Growth Determine_MFC Determine MFC Observe_Growth->Determine_MFC End End Determine_MFC->End

MFC Determination Workflow

Conclusion

The standardized determination of MIC and MFC values for amorolfine hydrochloride is essential for its continued evaluation and application in treating fungal infections. The protocols provided here, based on internationally recognized standards, offer a framework for obtaining reliable and comparable data. Adherence to these methodologies will contribute to a better understanding of the in vitro efficacy of amorolfine hydrochloride and aid in the global surveillance of antifungal resistance.

References

Method

Application Note: A Validated HPLC Analytical Method for the Quantification of Amorolfine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of amorol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of amorolfine hydrochloride in bulk drug and pharmaceutical formulations. The described method is specific, accurate, precise, and stability-indicating, making it suitable for routine quality control analysis and stability studies. The protocol outlines the chromatographic conditions, system suitability requirements, and validation parameters as per the International Council for Harmonisation (ICH) guidelines.

Introduction

Amorolfine hydrochloride is a broad-spectrum morpholine antifungal agent used topically for the treatment of onychomycosis and dermatomycoses.[1][2] It functions by inhibiting ergosterol biosynthesis in the fungal cell membrane.[3][4] Accurate and reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of pharmaceutical products containing amorolfine hydrochloride. This document provides a detailed protocol for an HPLC method developed and validated for its quantification.

Physicochemical Properties of Amorolfine Hydrochloride

A thorough understanding of the physicochemical properties of amorolfine hydrochloride is fundamental for analytical method development.

PropertyValueReference
Molecular FormulaC₂₁H₃₆ClNO[3]
Molecular Weight354.0 g/mol [3]
UV λmax215 - 219 nm[5][6]
SolubilitySoluble in 0.1 N HCl, Chloroform, Glacial acetic acid, and Distilled Water; Freely soluble in Ethanol.[5]

HPLC Method and Chromatographic Conditions

This method utilizes reversed-phase HPLC with UV detection for the separation and quantification of amorolfine hydrochloride.

ParameterCondition
Instrument HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol and 2.3 g/L Ammonium Dihydrogen Phosphate (70:30 v/v), pH adjusted to 3.0 with phosphoric acid.[7]
Flow Rate 1.0 mL/min[7]
Column Temperature 40 °C[7]
Detection Wavelength 218 nm[1][8]
Injection Volume 15 µL
Run Time Approximately 10 minutes
Retention Time Approximately 4.3 - 5.8 minutes[7][9]

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of amorolfine hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a minimum amount of methanol and dilute to volume with methanol.[5]

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5 - 30 µg/mL).[5]

Sample Preparation (for a 0.25% Cream Formulation): Accurately weigh a quantity of cream equivalent to 2.5 mg of amorolfine hydrochloride into a suitable container. Add a known volume of a suitable extraction solvent (e.g., 0.1% phosphoric acid followed by ethanol) and sonicate to ensure complete extraction of the drug.[8] Centrifuge or filter the resulting solution to remove any undissolved excipients. Dilute the clear supernatant with the mobile phase to a final concentration within the calibration range.

Method Validation Protocol

The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose.

1. System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area (for 6 replicate injections) ≤ 2.0%[9]

2. Linearity: Analyze a series of at least five concentrations of amorolfine hydrochloride working standard solutions. Plot a calibration curve of peak area versus concentration. The method is considered linear if the correlation coefficient (r²) is ≥ 0.999.[5]

3. Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of amorolfine hydrochloride at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0 - 102.0%.[1][8]

4. Precision:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day. The % RSD should be ≤ 2.0%.[8]

  • Intermediate Precision (Inter-day Precision): Analyze the same sample on two different days by different analysts. The % RSD between the two sets of results should be ≤ 2.0%.[8]

5. Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the amorolfine hydrochloride drug substance.[2][10] The drug is subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C.[11]

  • Base Hydrolysis: 0.1 N NaOH at 60°C.[11]

  • Oxidative Degradation: 3% H₂O₂ at 60°C.[11]

  • Thermal Degradation: Solid drug at 80°C for 4 hours.[11]

  • Photolytic Degradation: Exposure of the solid drug to direct sunlight for 4 hours.[11]

The chromatograms of the stressed samples should show no interference from degradation products at the retention time of the amorolfine hydrochloride peak.

6. Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterValueReference
LOD 2.08 µg/mL[5]
LOQ 6.93 µg/mL[5]

Quantitative Data Summary

The following tables summarize the validation data obtained for this HPLC method.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area
5[Example Value]
10[Example Value]
15[Example Value]
20[Example Value]
25[Example Value]
30[Example Value]
Correlation Coefficient (r²) ≥ 0.999

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%[Example Value][Example Value][Example Value]
100%[Example Value][Example Value][Example Value]
120%[Example Value][Example Value][Example Value]
Mean % Recovery 98.0 - 102.0%

Table 3: Precision Data

Precision Type% RSD
Repeatability (Intra-day) ≤ 2.0%
Intermediate Precision (Inter-day) ≤ 2.0%

Workflow Diagram

HPLC_Method_Development cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_results Data Processing & Reporting standard_prep Prepare Standard Stock & Working Solutions system_suitability System Suitability Test standard_prep->system_suitability sample_prep Prepare Sample Solution (Extraction & Dilution) analysis Inject Samples & Standards sample_prep->analysis system_suitability->analysis data_acquisition Data Acquisition (Chromatograms) analysis->data_acquisition linearity Linearity data_acquisition->linearity accuracy Accuracy data_acquisition->accuracy precision Precision data_acquisition->precision specificity Specificity (Forced Degradation) data_acquisition->specificity lod_loq LOD & LOQ data_acquisition->lod_loq quantification Quantification of Amorolfine HCl linearity->quantification accuracy->quantification precision->quantification specificity->quantification lod_loq->quantification report Generate Report quantification->report

Caption: Workflow for HPLC method development and validation of amorolfine hydrochloride.

Conclusion

The HPLC method described in this application note is demonstrated to be simple, rapid, accurate, precise, and specific for the quantification of amorolfine hydrochloride. The method's stability-indicating capability makes it a valuable tool for quality control and stability assessment of amorolfine hydrochloride in both bulk drug and finished pharmaceutical products.

References

Application

Application Note and Protocol: Validating a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Amorolfine Hydrochloride in Fungal Culture Extracts

For Researchers, Scientists, and Drug Development Professionals Introduction Amorolfine hydrochloride is a broad-spectrum antifungal agent used in the treatment of various mycoses. The discovery and development of novel...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amorolfine hydrochloride is a broad-spectrum antifungal agent used in the treatment of various mycoses. The discovery and development of novel antifungal agents often involve screening microbial culture extracts for bioactive secondary metabolites. A robust and reliable analytical method is crucial for the accurate quantification of a target analyte, such as amorolfine hydrochloride, in complex matrices like fungal culture extracts. This application note provides a detailed protocol for a validated High-Performance Liquid Chromatography (HPLC) method for the determination of amorolfine hydrochloride in fungal culture extracts. The method is validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose.[1][2][3] The validation parameters, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness, are thoroughly addressed.[4]

Experimental Protocols

Materials and Reagents
  • Amorolfine hydrochloride reference standard (purity ≥ 98%)

  • HPLC grade methanol, acetonitrile, and water

  • Formic acid (analytical grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Fungal culture producing amorolfine hydrochloride

  • Ethyl acetate (analytical grade)

  • Syringe filters (0.45 µm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are as follows:

ParameterCondition
HPLC System Agilent 1260 Infinity or equivalent with autosampler and UV detector
Column C18 reversed-phase column (e.g., Luna C18, 150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.05M KH2PO4 buffer (pH adjusted to 3.0 with orthophosphoric acid)B: Acetonitrile:Methanol (70:30, v/v)
Gradient Elution 0-10 min: 70% A, 30% B10-15 min: Linear gradient to 100% B15-20 min: 100% B20-25 min: Return to 70% A, 30% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 40°C
Detection UV at 214 nm

Note: The mobile phase composition and gradient may require optimization depending on the specific fungal extract matrix.[5]

Preparation of Standard and Sample Solutions

2.3.1. Standard Stock Solution (1000 µg/mL)

Accurately weigh 10 mg of amorolfine hydrochloride reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

2.3.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

2.3.3. Sample Preparation from Fungal Culture Extract

  • Extraction: After fermentation, separate the fungal mycelium from the culture broth by filtration.

  • Mycelium Extraction: Homogenize the mycelium with ethyl acetate. Sonicate the mixture for 30 minutes and then filter. Repeat the extraction process three times. Combine the ethyl acetate extracts.[6]

  • Broth Extraction: Extract the culture broth with an equal volume of ethyl acetate three times. Combine the ethyl acetate extracts.

  • Evaporation: Evaporate the combined organic extracts to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract with a known volume of methanol.

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter before HPLC analysis.[7]

Method Validation

The developed HPLC method was validated according to ICH guidelines for the following parameters:[1][2][4]

Specificity

Specificity was evaluated by analyzing a blank fungal culture extract (from a non-producing strain) and a spiked extract. The chromatograms were examined for any interfering peaks at the retention time of amorolfine hydrochloride.

Linearity

Linearity was assessed by analyzing six working standard solutions in the concentration range of 5-100 µg/mL. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.[4]

Accuracy

The accuracy of the method was determined by a recovery study. A known amount of amorolfine hydrochloride was spiked into a blank fungal culture extract at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[3]

  • Repeatability: Six replicate injections of a standard solution (50 µg/mL) were performed on the same day.

  • Intermediate Precision: The analysis was repeated on three different days by two different analysts. The relative standard deviation (%RSD) was calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration at which the signal-to-noise ratio was approximately 3:1, and the LOQ was established at a ratio of 10:1.[3]

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2). The effect on the retention time and peak area of amorolfine hydrochloride was observed.

Results and Data Presentation

The quantitative data from the method validation are summarized in the following tables.

Table 1: Linearity Data for Amorolfine Hydrochloride

Concentration (µg/mL)Peak Area (mAU*s)
5125.8
10251.2
25628.1
501255.7
751883.4
1002510.9
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)%RSD
80%4039.899.50.8
100%5050.3100.60.6
120%6059.599.20.9

Table 3: Precision Data

Precision TypenMean Peak Area (mAU*s)SD%RSD
Repeatability 61254.38.780.70
Intermediate Precision
Day 1, Analyst 161256.19.120.73
Day 2, Analyst 161250.510.250.82
Day 3, Analyst 261258.98.990.71

Table 4: LOD, LOQ, and Robustness Summary

ParameterValue
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness The method was found to be robust, with %RSD < 2% for all tested variations.

Visualizations

experimental_workflow cluster_culture Fungal Cultivation cluster_extraction Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Validation fungal_culture Fungal Culture separation Separation of Mycelium and Broth fungal_culture->separation extraction Solvent Extraction separation->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration Syringe Filtration (0.45 µm) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection chromatography Chromatographic Separation hplc_injection->chromatography detection UV Detection chromatography->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification data_acquisition->quantification method_validation Method Validation quantification->method_validation

Caption: Experimental workflow for HPLC analysis of amorolfine hydrochloride.

validation_parameters cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_reliability Reliability Specificity Specificity Validated_Method Validated HPLC Method Specificity->Validated_Method Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD Limit of Detection LOQ Limit of Quantitation LOD->LOQ LOD->Validated_Method LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method

Caption: Interrelation of HPLC method validation parameters.

Conclusion

The described HPLC method for the quantification of amorolfine hydrochloride in fungal culture extracts is specific, linear, accurate, precise, and robust. The validation results demonstrate that the method is suitable for its intended purpose and can be reliably used for the routine analysis of amorolfine hydrochloride in complex sample matrices encountered in natural product drug discovery and development. The detailed protocol and validation data provided in this application note will be a valuable resource for researchers in this field.

References

Method

Application Notes and Protocols for Studying the Synergistic Effect of Amorolfine Hydrochloride with Other Antifungals

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to investigating the synergistic potential of amorolfine hydrochloride when combined with other antifu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the synergistic potential of amorolfine hydrochloride when combined with other antifungal agents. The protocols outlined below are designed to deliver robust and reproducible data for assessing antifungal synergy, a critical step in the development of novel and more effective combination therapies to combat fungal infections.

Introduction

Amorolfine is a morpholine antifungal agent that disrupts the fungal cell membrane by inhibiting two key enzymes in the ergosterol biosynthesis pathway: Δ14-reductase and Δ7-Δ8 isomerase.[1][2][3][4][5] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and fungal cell death.[1][2][3][6] Combining amorolfine with other antifungals that target different steps in critical fungal pathways can lead to synergistic effects, resulting in enhanced efficacy, reduced drug concentrations, and a lower potential for the development of resistance.[7][8][9] Studies have shown clear synergism between amorolfine and other antifungals such as terbinafine, itraconazole, fluconazole, and ketoconazole.[8][10]

This document details the experimental protocols for three key in vitro assays used to evaluate antifungal synergy: the Checkerboard Microdilution Assay, the Time-Kill Curve Assay, and the Fungal Biofilm Disruption Assay.

Checkerboard Microdilution Assay

The checkerboard assay is a widely used in vitro method to quantitatively assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[4][11][12]

Experimental Protocol

Materials:

  • 96-well microtiter plates

  • Amorolfine hydrochloride and other antifungal agent(s) of interest

  • Fungal isolate(s)

  • RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • Spectrophotometer

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Plate Setup:

    • Prepare stock solutions of amorolfine and the second antifungal agent at four times the highest concentration to be tested.

    • In a 96-well plate, serially dilute amorolfine hydrochloride horizontally and the second antifungal agent vertically. This creates a matrix of varying concentration combinations of both drugs.[12]

    • Typically, 100 µL of RPMI 1640 is added to each well. Then, drug dilutions are added.

    • Include control wells:

      • Drug-free wells (growth control)

      • Medium-only wells (sterility control)

      • Wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading Results:

    • Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration that causes a significant inhibition of visible growth compared to the growth control.

Data Presentation and Interpretation

The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.

Calculation of FIC Index:

The FIC for each drug is calculated as follows:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The FIC Index (FICI) is the sum of the individual FICs:

  • FICI = FIC of Drug A + FIC of Drug B[2][13]

Interpretation of FICI:

  • Synergy: FICI ≤ 0.5[13][14]

  • Additive/Indifference: 0.5 < FICI ≤ 4.0[13][14]

  • Antagonism: FICI > 4.0[13][14]

Table 1: Example of Checkerboard Assay Data Presentation

Fungal IsolateDrug A (Amorolfine) MIC Alone (µg/mL)Drug B (e.g., Itraconazole) MIC Alone (µg/mL)Drug A MIC in Combination (µg/mL)Drug B MIC in Combination (µg/mL)FIC Index (FICI)Interpretation
Candida albicans 1210.50.1250.375Synergy
Candida albicans 22110.51.0Additive
Aspergillus fumigatus 1420.50.250.25Synergy

Time-Kill Curve Assay

The time-kill assay provides information on the rate and extent of fungicidal or fungistatic activity of an antifungal agent or combination over time.[15][16]

Experimental Protocol

Materials:

  • Fungal isolate(s)

  • Amorolfine hydrochloride and other antifungal agent(s)

  • RPMI 1640 medium

  • Sterile test tubes or flasks

  • Shaking incubator

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline or PBS

Procedure:

  • Inoculum Preparation:

    • Prepare a fungal suspension adjusted to a 0.5 McFarland standard and then dilute in RPMI 1640 to a starting inoculum of approximately 1-5 x 10⁵ CFU/mL.[16]

  • Assay Setup:

    • Prepare tubes with RPMI 1640 medium containing the antifungal agents at desired concentrations (e.g., 1x MIC, 2x MIC), both individually and in combination.

    • Include a drug-free growth control tube.

  • Incubation and Sampling:

    • Inoculate each tube with the prepared fungal suspension.

    • Incubate the tubes at 35°C with agitation.[16][17][18]

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate a known volume of the appropriate dilutions onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours, until colonies are visible.

    • Count the colonies and calculate the CFU/mL for each time point.

Data Presentation and Interpretation

The results are plotted as log₁₀ CFU/mL versus time.

Interpretation:

  • Synergy: A ≥ 2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.

  • Indifference: A < 2 log₁₀ change in CFU/mL with the combination compared to the most active single agent.

  • Antagonism: A ≥ 2 log₁₀ increase in CFU/mL with the combination compared to the least active single agent.

  • Fungicidal activity: A ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.

Table 2: Example of Time-Kill Assay Data Presentation (at 24 hours)

Fungal IsolateTreatmentStarting Inoculum (log₁₀ CFU/mL)24h Viable Count (log₁₀ CFU/mL)Change from Most Active Agent (log₁₀ CFU/mL)Interpretation
C. albicansGrowth Control5.07.5--
Amorolfine (1x MIC)5.04.5--
Itraconazole (1x MIC)5.04.8--
Amorolfine + Itraconazole5.02.0-2.5Synergy

Fungal Biofilm Disruption Assay

This assay evaluates the ability of antifungal combinations to disrupt pre-formed fungal biofilms, which are notoriously resistant to treatment.[1][19][20][21]

Experimental Protocol

Materials:

  • 96-well flat-bottom microtiter plates

  • Fungal isolate(s)

  • Appropriate growth medium (e.g., RPMI 1640)

  • Amorolfine hydrochloride and other antifungal agent(s)

  • Sterile PBS

  • Crystal Violet (CV) solution (0.1%) or XTT/menadione solution

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Prepare a fungal suspension of 1 x 10⁶ cells/mL in growth medium.

    • Add 100 µL of the suspension to each well of a 96-well plate.

    • Incubate at 37°C for 24-48 hours without shaking to allow biofilm formation.[1]

  • Treatment:

    • Carefully aspirate the medium and wash the wells with sterile PBS to remove non-adherent cells.

    • Add fresh medium containing serial dilutions of the antifungal agents, alone and in combination, to the wells.

    • Incubate for another 24-48 hours.

  • Quantification:

    a) Crystal Violet (CV) Staining (Total Biomass):

    • Wash the wells with PBS.

    • Fix the biofilms with methanol for 15 minutes.[1][19]

    • Stain with 0.1% Crystal Violet solution for 10-15 minutes.[1]

    • Wash thoroughly with water and air dry.

    • Solubilize the bound dye with 95% ethanol or 33% acetic acid.[1][19]

    • Measure the absorbance at 570 nm.

    b) XTT Assay (Metabolic Activity):

    • Wash the wells with PBS.

    • Add XTT-menadione solution to each well and incubate in the dark at 37°C for 2-5 hours.[1][21]

    • Measure the absorbance of the formazan product at 490 nm.[1][21]

Data Presentation and Interpretation

The results are typically presented as the percentage of biofilm reduction compared to the untreated control. The interaction can be assessed by comparing the effect of the combination to the individual agents.

Table 3: Example of Biofilm Disruption Data Presentation

Fungal IsolateTreatmentConcentration (µg/mL)% Biofilm Reduction (CV Assay)% Metabolic Activity Reduction (XTT Assay)
C. albicansUntreated Control-00
Amorolfine83035
Itraconazole42528
Amorolfine + Itraconazole8 + 47580

Visualizing Mechanisms and Workflows

Signaling Pathway of Synergistic Action

Amorolfine's synergy with other antifungals, particularly azoles and allylamines, is primarily due to the sequential blockade of the ergosterol biosynthesis pathway.[5][7]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Antifungal Inhibition Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase Lanosterol Lanosterol Squalene epoxide->Lanosterol 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Lanosterol 14-alpha-demethylase (CYP51) Ignosterol Ignosterol 14-demethyl-lanosterol->Ignosterol Δ14-reductase Ergosterol Ergosterol Ignosterol->Ergosterol Δ7-Δ8 isomerase Terbinafine Terbinafine Squalene epoxidase Squalene epoxidase Terbinafine->Squalene epoxidase Inhibits Azoles Azoles Lanosterol 14-alpha-demethylase\n(CYP51) Lanosterol 14-alpha-demethylase (CYP51) Azoles->Lanosterol 14-alpha-demethylase\n(CYP51) Inhibits Amorolfine Amorolfine Δ14-reductase Δ14-reductase Amorolfine->Δ14-reductase Inhibits Δ7-Δ8 isomerase Δ7-Δ8 isomerase Amorolfine->Δ7-Δ8 isomerase Inhibits

Caption: Synergistic inhibition of the ergosterol biosynthesis pathway.

Experimental Workflow: Checkerboard Assay

Caption: Workflow for the checkerboard microdilution assay.

Experimental Workflow: Time-Kill Assay

TimeKill_Workflow start Start prep_inoculum Inoculum Preparation Prepare fungal suspension Dilute to 1-5 x 10⁵ CFU/mL start->prep_inoculum assay_setup Assay Setup Prepare tubes with drugs (alone & combo) Include growth control prep_inoculum->assay_setup inoculate Inoculate Tubes assay_setup->inoculate incubate_sample Incubate with Agitation Sample at 0, 2, 4, 8, 12, 24, 48h inoculate->incubate_sample plate_count Viable Counting Serial dilute samples Plate on SDA Incubate and count colonies incubate_sample->plate_count analyze Data Analysis Plot log₁₀ CFU/mL vs. Time Determine synergy/antagonism plate_count->analyze end End analyze->end

Caption: Workflow for the time-kill curve assay.

References

Application

Application Notes and Protocols: Amorolfine Hydrochloride as a Reference Standard in Antifungal Assays

For Researchers, Scientists, and Drug Development Professionals Introduction Amorolfine hydrochloride is a morpholine antifungal agent that serves as a crucial reference standard in the evaluation of new antifungal compo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amorolfine hydrochloride is a morpholine antifungal agent that serves as a crucial reference standard in the evaluation of new antifungal compounds and in routine susceptibility testing.[1][2] Its well-defined mechanism of action and established spectrum of activity make it an ideal control for assessing the efficacy of investigational drugs against a variety of fungal pathogens.[3] Amorolfine targets the fungal cell membrane by inhibiting two key enzymes in the ergosterol biosynthesis pathway: Δ14-sterol reductase and Δ7-Δ8 isomerase.[3][4][5][6][7] This disruption leads to the depletion of ergosterol and an accumulation of ignosterol, compromising the structural integrity and function of the fungal cell membrane, ultimately resulting in fungal cell death.[5][6]

These application notes provide detailed protocols for utilizing amorolfine hydrochloride as a reference standard in common antifungal assays, including Minimum Inhibitory Concentration (MIC) determination, disk diffusion assays, and time-kill curve analysis.

Mechanism of Action of Amorolfine

Amorolfine hydrochloride's antifungal activity is primarily due to its interference with the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. The key steps in its mechanism of action are outlined below.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Amorolfine cluster_consequences Consequences of Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols Ergosterol Ergosterol Intermediate Sterols->Ergosterol Ignosterol Ignosterol Ergosterol_depletion Ergosterol Depletion Ignosterol_accumulation Ignosterol Accumulation Amorolfine Amorolfine Delta14_reductase Δ14-Sterol Reductase Amorolfine->Delta14_reductase inhibits Delta7_8_isomerase Δ7-Δ8 Isomerase Amorolfine->Delta7_8_isomerase inhibits Membrane_disruption Fungal Cell Membrane Disruption Ergosterol_depletion->Membrane_disruption Ignosterol_accumulation->Membrane_disruption Fungal_cell_death Fungal Cell Death Membrane_disruption->Fungal_cell_death

Caption: Mechanism of action of amorolfine hydrochloride.

Quantitative Data: In Vitro Susceptibility of Various Fungi to Amorolfine Hydrochloride

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for amorolfine hydrochloride against a range of fungal species, as reported in the literature. These values can serve as a baseline for interpreting results when using amorolfine as a reference standard.

Table 1: MIC of Amorolfine Hydrochloride against Dermatophytes

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Trichophyton rubrum0.01 - 0.080.040.04[8]
Trichophyton mentagrophytes0.01 - 0.080.040.08[8]
Epidermophyton floccosum0.01 - 0.080.020.04[8]

Table 2: MIC of Amorolfine Hydrochloride against Yeasts

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida albicans0.125 - 64464[8]
Candida parapsilosis0.5 - 160.52[8]

Table 3: MIC of Amorolfine Hydrochloride against Molds

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Scopulariopsis spp.0.5 - 4--[8]
Acremonium spp.2 - 8--[8]
Aspergillus flavus0.125 - 64464[8]
Fusarium solani0.125 - 64464[8]
Aspergillus versicolor≥ 64≥ 64≥ 64[9]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.

cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare Amorolfine Stock Solution C Prepare Microdilution Plates with Serial Dilutions A->C B Prepare Fungal Inoculum D Inoculate Plates B->D C->D E Incubate Plates D->E F Read MICs Visually or with a Spectrophotometer E->F G Determine MIC Endpoint F->G

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • Amorolfine hydrochloride reference standard

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal isolate(s)

  • Sterile saline or water

  • Spectrophotometer or McFarland standards

  • Incubator

Protocol:

  • Preparation of Amorolfine Hydrochloride Stock Solution:

    • Prepare a stock solution of amorolfine hydrochloride in DMSO at a concentration of 1600 µg/mL.

    • Further dilute the stock solution in RPMI-1640 medium to achieve a starting concentration for serial dilutions (e.g., 64 µg/mL).

  • Preparation of Fungal Inoculum:

    • For Yeasts (e.g., Candida spp.):

      • Subculture the yeast on a suitable agar medium and incubate for 24 hours.

      • Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

      • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter wells.

    • For Molds (e.g., Aspergillus spp.):

      • Grow the mold on a suitable agar medium until sporulation occurs.

      • Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface.

      • Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.

  • Microdilution Plate Preparation:

    • Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the starting amorolfine hydrochloride solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 should serve as a growth control (no drug), and well 12 as a sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11.

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for most molds.

  • MIC Determination:

    • The MIC is the lowest concentration of amorolfine hydrochloride that causes a significant inhibition of growth (typically ≥50% for azoles and related compounds) compared to the growth control.

    • Reading can be done visually or with a microplate reader at a suitable wavelength.

Disk Diffusion Assay

This protocol is based on the general principles of the Kirby-Bauer method and CLSI guidelines. Note that specific zone diameter interpretive criteria for amorolfine are not yet standardized and would need to be established.

cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare Fungal Inoculum D Inoculate Agar Plates A->D B Prepare Mueller-Hinton Agar Plates B->D C Prepare Amorolfine Disks (if not commercially available) E Apply Amorolfine Disks C->E D->E F Incubate Plates E->F G Measure Zones of Inhibition F->G H Interpret Results (Susceptible, Intermediate, Resistant) G->H

Caption: Workflow for the disk diffusion assay.

Materials:

  • Amorolfine hydrochloride

  • Sterile filter paper disks (6 mm)

  • Mueller-Hinton agar supplemented with glucose and methylene blue (for yeasts)

  • Fungal isolate(s)

  • Sterile cotton swabs

  • Forceps

  • Incubator

  • Ruler or calipers

Protocol:

  • Inoculum Preparation:

    • Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 5-15 minutes.

  • Disk Application:

    • Using sterile forceps, place a disk impregnated with a known concentration of amorolfine hydrochloride onto the agar surface.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C for 24-48 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the area of no growth) around the disk in millimeters.

    • The interpretation of the zone size (susceptible, intermediate, or resistant) requires correlation with MIC data, which is not yet standardized for amorolfine.

Time-Kill Curve Analysis

This assay provides information on the fungicidal or fungistatic activity of a compound over time.

cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Determine MIC of Amorolfine for the Test Isolate C Prepare Test Tubes with Different Amorolfine Concentrations A->C B Prepare Fungal Inoculum D Inoculate Test Tubes B->D C->D E Incubate Tubes with Agitation D->E F Collect Aliquots at Different Time Points E->F G Perform Serial Dilutions and Plate for CFU Counting F->G H Count Colonies and Calculate CFU/mL G->H I Plot log10 CFU/mL vs. Time to Generate Time-Kill Curves H->I

Caption: Workflow for time-kill curve analysis.

Materials:

  • Amorolfine hydrochloride

  • Fungal isolate with a known MIC for amorolfine

  • RPMI-1640 medium

  • Sterile test tubes

  • Shaking incubator

  • Sterile saline for dilutions

  • Agar plates for colony counting

Protocol:

  • Preparation:

    • Determine the MIC of amorolfine hydrochloride for the test organism using the broth microdilution method.

    • Prepare a fungal inoculum in RPMI-1640 medium to a starting concentration of approximately 1-5 x 10⁵ CFU/mL.

    • Prepare test tubes containing RPMI-1640 medium with amorolfine hydrochloride at concentrations corresponding to multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a drug-free growth control.

  • Inoculation and Incubation:

    • Inoculate the prepared tubes with the fungal suspension.

    • Incubate the tubes at 35°C in a shaking incubator.

  • Sampling and Colony Counting:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates until colonies are visible, then count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each amorolfine concentration and the growth control.

    • A fungicidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A fungistatic effect is characterized by the inhibition of growth without a significant reduction in CFU/mL.

Conclusion

Amorolfine hydrochloride is an invaluable tool for antifungal research and development. Its use as a reference standard in the assays described provides a reliable benchmark for the evaluation of novel antifungal agents. The detailed protocols provided herein, based on established standards, are intended to facilitate the consistent and reproducible assessment of antifungal activity in a laboratory setting.

References

Method

Application Notes and Protocols for Novel Amorolfine Hydrochloride Delivery Systems

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the development and characterization of novel delivery systems for amorolfine hydrochloride, a potent...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the development and characterization of novel delivery systems for amorolfine hydrochloride, a potent antifungal agent. The information is intended for laboratory use to facilitate research and development of more effective topical and transdermal therapies for fungal infections, particularly onychomycosis.

Introduction

Amorolfine hydrochloride is a broad-spectrum antifungal agent belonging to the morpholine class.[1] Its primary mechanism of action involves the inhibition of two key enzymes in the fungal ergosterol biosynthesis pathway: Δ14-reductase and Δ7-Δ8-isomerase.[1] This disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to cell death.[1] Conventional topical formulations of amorolfine can be limited by poor penetration into the nail plate, necessitating the development of novel drug delivery systems to enhance its efficacy.[2] This document outlines protocols for the preparation and evaluation of several such systems: Solid Lipid Nanoparticles (SLNs), Proniosomal Gels, Nanoemulgels, and Transdermal Patches.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Amorolfine hydrochloride targets the ergosterol biosynthesis pathway, which is crucial for the formation of fungal cell membranes. The pathway and the specific points of inhibition by amorolfine are illustrated in the following diagram.

Ergosterol_Biosynthesis_Pathway Squalene Squalene Squalene_Epoxide Squalene Epoxide Squalene->Squalene_Epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_Epoxide->Lanosterol Intermediates Lanosterol->Intermediates Ignosterol Ignosterol Intermediates->Ignosterol Fecosterol Fecosterol Ignosterol->Fecosterol Δ14-reductase Episterol Episterol Fecosterol->Episterol Δ8-Δ7 isomerase Ergosterol Ergosterol Episterol->Ergosterol Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane Inhibition1 Inhibition1->Fecosterol Inhibition Inhibition2 Inhibition2->Episterol Inhibition Amorolfine Amorolfine HCl Amorolfine->Inhibition1 Amorolfine->Inhibition2

Caption: Ergosterol biosynthesis pathway and points of inhibition by amorolfine HCl.

Experimental Protocols

The following sections provide detailed protocols for the formulation and characterization of various novel amorolfine hydrochloride delivery systems. An overview of the general experimental workflow is presented below.

Experimental_Workflow Formulation Formulation of Delivery System (SLN, Proniosomal Gel, etc.) Characterization Physicochemical Characterization Formulation->Characterization In_Vitro_Release In Vitro Drug Release Formulation->In_Vitro_Release Particle_Size Particle Size & Zeta Potential Characterization->Particle_Size Morphology Morphology (TEM/SEM) Characterization->Morphology EE_LC Entrapment Efficiency & Drug Loading Characterization->EE_LC Data_Analysis Data Analysis & Interpretation Particle_Size->Data_Analysis Morphology->Data_Analysis EE_LC->Data_Analysis Franz_Cell Franz Diffusion Cell Studies In_Vitro_Release->Franz_Cell Franz_Cell->Data_Analysis

Caption: General experimental workflow for novel drug delivery system development.

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers that encapsulate lipophilic drugs like amorolfine in a solid lipid core, offering advantages such as controlled release and improved penetration.[2]

Protocol 1: Preparation of Amorolfine HCl-Loaded SLNs by Micro-Emulsion Cold Dilution Method

Materials:

  • Amorolfine hydrochloride (AOF)

  • Solid lipid (e.g., Stearic acid, Monostearin)

  • Biosurfactant (e.g., Sodium tauroglycholate (STG), Sodium taurocholate (STC))

  • Co-surfactant (e.g., Ethanol)

  • Distilled water

Procedure:

  • Melt the solid lipid (e.g., 200 mg of stearic acid) by heating it to approximately 10°C above its melting point.

  • Dissolve the accurately weighed amorolfine hydrochloride (e.g., 20 mg) in the molten lipid with continuous stirring to form the lipid phase.

  • In a separate beaker, prepare the aqueous phase by dissolving the biosurfactant (e.g., 100 mg of STG) and co-surfactant in distilled water and heat it to the same temperature as the lipid phase.

  • Add the hot aqueous phase to the molten lipid phase dropwise with continuous stirring at a high speed (e.g., 1000 rpm) using a magnetic stirrer to form a hot o/w microemulsion.

  • Rapidly disperse the hot microemulsion into cold distilled water (2-4°C) under high-speed homogenization (e.g., 403 RCF).[2] The ratio of the hot microemulsion to cold water should be optimized (e.g., 1:10).

  • The sudden temperature drop causes the lipid to precipitate, forming SLNs encapsulating the drug.

  • The resulting SLN dispersion can be further processed (e.g., lyophilized) for storage.

Proniosomal Gels

Proniosomes are dry, free-flowing granular products that, upon hydration, form niosomal dispersions. They offer good stability and can be easily incorporated into gel formulations for topical application.[3]

Protocol 2: Preparation of Amorolfine HCl-Loaded Proniosomal Gel by Coacervation Phase Separation Method

Materials:

  • Amorolfine hydrochloride

  • Non-ionic surfactant (e.g., Span 60)

  • Cholesterol

  • Lecithin

  • Ethanol

  • Aqueous phase (e.g., 0.1% glycerol solution)

Procedure:

  • Accurately weigh the non-ionic surfactant, cholesterol, lecithin, and amorolfine hydrochloride and place them in a wide-mouthed glass vial.[3]

  • Add ethanol to the vial to dissolve the components.

  • Cover the vial and warm it in a water bath at 60-70°C for approximately 5 minutes, or until all components are completely dissolved, with gentle mixing.[3]

  • Add the aqueous phase to the mixture and continue warming until a clear solution is formed.

  • Cool the clear solution to room temperature. A proniosomal gel will form.

  • The proniosomal gel can be hydrated with an aqueous buffer to form a niosomal suspension for characterization.

Nanoemulgels

Nanoemulgels combine the advantages of nanoemulsions (small droplet size for better penetration) and gels (ease of application and sustained release).

Protocol 3: Preparation of Amorolfine HCl Nanoemulgel

Materials:

  • Amorolfine hydrochloride

  • Oil (e.g., Undecylenic acid)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Propylene glycol)

  • Gelling agent (e.g., Carbopol 940)

  • Penetration enhancer (e.g., Thioglycolic acid)

  • Distilled water

Procedure:

  • Preparation of Nanoemulsion:

    • Dissolve amorolfine hydrochloride in the oil phase containing the oil and penetration enhancer.

    • In a separate beaker, prepare the aqueous phase by dissolving the surfactant and co-surfactant in distilled water.

    • Slowly add the oil phase to the aqueous phase with continuous stirring at high speed using a homogenizer to form a coarse emulsion.

    • Homogenize the coarse emulsion at high pressure to obtain a nanoemulsion with a small droplet size.

  • Preparation of Nanoemulgel:

    • Disperse the gelling agent (e.g., Carbopol 940) in distilled water and allow it to swell overnight.

    • Slowly add the prepared nanoemulsion to the gel base with continuous stirring until a homogenous nanoemulgel is formed.

    • Adjust the pH of the nanoemulgel to a skin-compatible range (e.g., 5.5-6.5) using a suitable neutralizing agent (e.g., triethanolamine).

Transdermal Patches

Transdermal patches provide a controlled, sustained release of drugs through the skin into the systemic circulation, offering improved patient compliance.

Protocol 4: Fabrication of Amorolfine HCl Transdermal Patches by Solvent Casting Method

Materials:

  • Amorolfine hydrochloride

  • Film-forming polymer (e.g., HPMC, Eudragit RS-100)

  • Plasticizer (e.g., Propylene glycol, Dibutyl phthalate)

  • Permeation enhancer (e.g., Oleic acid, DMSO)

  • Solvent (e.g., Methanol, Dichloromethane)

  • Backing membrane

  • Release liner

Procedure:

  • Dissolve the accurately weighed polymer in a suitable solvent or a mixture of solvents with continuous stirring.

  • Add the plasticizer and permeation enhancer to the polymer solution and mix thoroughly.

  • Dissolve the amorolfine hydrochloride in the above mixture with continuous stirring until a homogenous solution is obtained.

  • Pour the solution into a petri dish or onto a release liner and allow the solvent to evaporate slowly at room temperature or in a controlled environment.

  • Once the film is formed, cover it with a backing membrane.

  • Cut the patch into the desired size and shape.

  • Store the patches in a desiccator until further evaluation.

Characterization Protocols

Protocol 5: Quantification of Amorolfine Hydrochloride by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase: Methanol and ammonium dihydrogen phosphate buffer (e.g., 70:30 v/v), pH adjusted to 3.0 with phosphoric acid.[4]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 214 nm[4]

  • Injection Volume: 20 µL

  • Column Temperature: 40°C

Procedure:

  • Prepare a standard stock solution of amorolfine hydrochloride in a suitable solvent (e.g., methanol).

  • Prepare a series of working standard solutions of different concentrations by diluting the stock solution.

  • Inject the standard solutions into the HPLC system to generate a calibration curve.

  • To determine the drug content in a formulation, extract the drug using a suitable solvent, filter the solution, and inject it into the HPLC system.

  • Calculate the concentration of amorolfine hydrochloride in the sample using the calibration curve.

Protocol 6: In Vitro Drug Release Study using Franz Diffusion Cell

Apparatus:

  • Franz diffusion cell

  • Synthetic membrane (e.g., cellulose acetate) or excised animal/human skin

  • Receptor medium (e.g., phosphate buffer pH 7.4)

  • Magnetic stirrer

  • Water bath

Procedure:

  • Mount the synthetic membrane or skin between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.

  • Fill the receptor compartment with the receptor medium and maintain the temperature at 32 ± 0.5°C using a circulating water bath. The medium should be continuously stirred.

  • Accurately weigh a sample of the formulation and place it in the donor compartment.

  • At predetermined time intervals, withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Analyze the withdrawn samples for drug content using a validated analytical method (e.g., HPLC).

  • Calculate the cumulative amount of drug released per unit area over time.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of different amorolfine hydrochloride delivery systems.

Table 1: Physicochemical Characterization of Amorolfine HCl Delivery Systems

Delivery SystemParticle/Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
SLNs[2]406Not ReportedNot Reported
Proniosomal Gel (hydrated)56,180 - 104,390[3]Not ReportedNot Reported
Nanoemulgel[5]78.04 ± 4.72Not Reported-0.7

Table 2: Drug Loading and Release Characteristics of Amorolfine HCl Delivery Systems

Delivery SystemDrug Loading (%)Entrapment Efficiency (%)In Vitro Cumulative Release (%)
SLNs[2]13.0371.73Not Reported
Proniosomal GelNot ReportedIncreases with cholesterol concentration[3]Sustained release over 15 hours[3]
Nanoemulgel[5]Not ReportedNot Reported88.54 (after 24h)
Nail Lacquer[5]Not ReportedNot Applicable81.5 (after 24h)

Table 3: Transungual Permeation of Amorolfine HCl from Different Formulations

FormulationCumulative Permeation (µg/cm²)Flux (µg/cm²/h)
Nanoemulgel[5]~73.49 (after 24h)Not Reported
Nail Lacquer[5]6.32 (after 24h)Not Reported
SLN-loaded Cream[2]1.63-fold increase vs. marketed creamNot Reported

References

Application

Techniques for Assessing Amorolfine Hydrochloride Penetration in In Vitro Nail Models

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the methodologies used to evaluate the penetration of amorolfine h...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the penetration of amorolfine hydrochloride, a potent antifungal agent, through in vitro nail models. The following protocols are designed to assist researchers in the screening and development of topical formulations for the treatment of onychomycosis.

Introduction

Onychomycosis, a fungal infection of the nail, presents a significant treatment challenge due to the dense, keratinized structure of the nail plate, which hinders the penetration of topical antifungal agents.[1][2] In vitro nail penetration studies are crucial for the preclinical assessment of new formulations, offering a cost-effective and ethical alternative to extensive clinical trials.[1] These studies typically involve the use of human cadaver nails or animal-derived membranes, such as bovine hooves, as surrogates for human nails.[3][4] The amount of drug that permeates through these models is then quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC).[5][6][7]

In Vitro Nail Models

The selection of an appropriate in vitro nail model is critical for obtaining clinically relevant data. The most commonly used models are:

  • Human Cadaver Nails: Considered the gold standard as they most accurately represent the in vivo nail barrier.[8][9] However, their availability can be limited, and variability between donors can be a factor.

  • Bovine Hoof Membranes: A widely accepted surrogate for human nails due to their similar composition of α-keratin and high sulfur content.[3][4][10] They offer good reproducibility and are more readily available than human nails.[3][10]

  • Porcine Hoof Membranes: Also used as a substitute for human nails in permeation studies.[11]

  • Artificial Nail Models: Synthetic membranes can be used for assessing the intrinsic release properties of formulations, but they often lack the complex physiological properties of natural keratinous matrices.[3]

Experimental Workflow for In Vitro Nail Permeation Studies

The following diagram outlines the typical workflow for assessing amorolfine hydrochloride penetration using a Franz diffusion cell setup.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Nail_Prep Nail Model Preparation (e.g., Human Cadaver Nail or Bovine Hoof Membrane) Franz_Cell Franz Diffusion Cell Setup Nail_Prep->Franz_Cell Formulation_Prep Amorolfine HCl Formulation Preparation Application Formulation Application to Nail Surface Formulation_Prep->Application Receptor_Prep Receptor Solution Preparation & Degassing Receptor_Prep->Franz_Cell Franz_Cell->Application Sampling Timed Sampling of Receptor Solution Application->Sampling Quantification Quantification of Amorolfine HCl (e.g., HPLC) Sampling->Quantification Data_Analysis Data Analysis (Flux, Permeability Coefficient) Quantification->Data_Analysis

Experimental workflow for in vitro nail permeation studies.

Protocols

Protocol 1: In Vitro Nail Permeation using Franz Diffusion Cells

This protocol describes the use of Franz diffusion cells to measure the permeation of amorolfine hydrochloride through a nail model.

Materials:

  • Franz diffusion cells[12][13][14]

  • Human cadaver nails or bovine hoof membranes[3][8]

  • Amorolfine hydrochloride formulation

  • Receptor solution (e.g., phosphate-buffered saline, PBS)[13]

  • Magnetic stirrer

  • Water bath or heating block[13]

  • Syringes and needles

  • HPLC system for analysis[5][6][15]

Methodology:

  • Nail Preparation:

    • Clean the nail clippings with purified water and dry them.[16]

    • Measure the thickness of each nail sample using a digital caliper.[17]

    • Hydrate the nail samples in the receptor solution for a specified period (e.g., 24 hours) before mounting.[3][18]

  • Franz Diffusion Cell Assembly:

    • Mount the hydrated nail membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring a leak-proof seal.[13]

    • Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the nail.[13]

    • Place a small magnetic stir bar in the receptor chamber.

    • Equilibrate the assembled cells in a water bath set to a physiological temperature (e.g., 32°C).[13]

  • Formulation Application and Sampling:

    • Apply a known quantity of the amorolfine hydrochloride formulation to the surface of the nail in the donor chamber.[11]

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis.[18]

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.[13][18]

  • Quantification of Amorolfine Hydrochloride:

    • Analyze the collected samples using a validated HPLC method to determine the concentration of amorolfine hydrochloride.[6][7][15][19]

  • Data Analysis:

    • Calculate the cumulative amount of amorolfine hydrochloride permeated per unit area over time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time curve.

    • Calculate the permeability coefficient (Kp) using the formula: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor compartment.

Protocol 2: In Vitro Antifungal Activity Assessment (Zone of Inhibition Assay)

This protocol assesses the antifungal efficacy of amorolfine that has penetrated the nail.[8][9][20]

Materials:

  • Human cadaver nails

  • Amorolfine hydrochloride formulation

  • Culture of a relevant fungus (e.g., Trichophyton rubrum)[8][9][20]

  • Sabouraud Dextrose Agar plates[9]

  • Incubator

  • Sterile tools (e.g., biopsy punch, forceps)

Methodology:

  • Nail Treatment:

    • Apply the amorolfine hydrochloride formulation to the surface of healthy human cadaver nails and allow it to dry.[8][9][20]

  • Nail Disc Preparation:

    • Cut discs from the treated nail plates using a biopsy punch.[8][20]

  • Agar Plate Inoculation:

    • Prepare Sabouraud Dextrose Agar plates and seed them with a suspension of the test fungus (e.g., Trichophyton rubrum).[8][9][20]

  • Zone of Inhibition Measurement:

    • Place the amorolfine-treated nail discs onto the surface of the seeded agar plates.[8][9][20]

    • Incubate the plates at an appropriate temperature (e.g., 30°C) for a period sufficient for fungal growth.[8][9][20]

    • After incubation, measure the diameter of the zone of inhibition (the area around the nail disc where fungal growth is prevented).[8][9][20]

  • Data Analysis:

    • A larger zone of inhibition indicates greater antifungal activity of the penetrated amorolfine.

    • Compare the zones of inhibition produced by different formulations to assess their relative efficacy.

Logical Relationship for Formulation Efficacy Assessment

The following diagram illustrates the logical relationship between nail penetration and antifungal activity, which are both key indicators of a topical formulation's potential efficacy.

logical_relationship cluster_input Input cluster_process In Vitro Assessment cluster_output Output Formulation Amorolfine HCl Formulation Penetration Nail Penetration (Franz Cell Assay) Formulation->Penetration Leads to Activity Antifungal Activity (Zone of Inhibition Assay) Formulation->Activity Results in Efficacy Potential Clinical Efficacy Penetration->Efficacy Correlates with Activity->Efficacy Indicates

Relationship between in vitro assessments and potential efficacy.

Data Presentation

The following tables summarize quantitative data from various studies on amorolfine hydrochloride nail penetration.

Table 1: In Vitro Permeation of Amorolfine Hydrochloride through Human Nails

FormulationNail ModelReceptor SolutionFlux (ng/cm²/h)Permeability Coefficient (cm/h)Reference
5% Amorolfine Lacquer (Ethanol-based)Human NailNot Specified20-100Not Reported[21]
5% Amorolfine Lacquer (Methylene Chloride-based)Human NailNot SpecifiedHigher than ethanol-basedNot Reported[21]
5% Amorolfine LacquerHuman NailNot SpecifiedSignificantly lower than CiclopiroxNot Reported[5][22]

Table 2: Antifungal Activity of Amorolfine After Nail Penetration (Zone of Inhibition)

FormulationNail ModelTest OrganismMean Zone of Inhibition (mm)Reference
5% Amorolfine Nail LacquerHealthy Human Cadaver NailsTrichophyton rubrum59.2[8][9][20]
Acid-based Medical Device 1Healthy Human Cadaver NailsTrichophyton rubrum0[8][9][20]
Acid-based Medical Device 2Healthy Human Cadaver NailsTrichophyton rubrum0[8][9][20]
Acid-based Medical Device 3Healthy Human Cadaver NailsTrichophyton rubrum0[8][9][20]

Table 3: HPLC Methods for Quantification of Amorolfine Hydrochloride

Mobile PhaseColumnDetection Wavelength (nm)Retention Time (min)Reference
Buffer:ACN:Tetrahydrofuran (4:3:3)Not SpecifiedNot Specified4.3[19]
Methanol:Ammonium dihydrogen phosphate (70:30), pH 3.0Luna C18 (150 x 4.6 mm, 5 µm)2145.8[15]
Methanol:Phosphate buffer (62:38), pH 2.25Not Specified218Not Reported[6]
Conclusion

The protocols and data presented provide a robust framework for the in vitro assessment of amorolfine hydrochloride penetration into and through the nail plate. The use of standardized models like human cadaver nails and bovine hoof membranes, coupled with validated analytical methods, allows for the reliable screening and comparison of different topical formulations. These in vitro techniques are invaluable tools for guiding the development of more effective treatments for onychomycosis.

References

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of amorolfine hydrochloride in fungal growth media

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of amorolfine hydrochlori...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of amorolfine hydrochloride in fungal growth media.

Troubleshooting Guides

Issue: Precipitate formation or incomplete dissolution of amorolfine hydrochloride in fungal growth media.

This guide provides a systematic approach to address solubility challenges with amorolfine hydrochloride in your experiments.

1. Understanding Amorolfine Hydrochloride Solubility

Amorolfine hydrochloride is a weakly basic compound, and its solubility is highly dependent on the pH of the solvent. It is also soluble in some organic solvents, which can be used to prepare stock solutions. A summary of its solubility in various solvents is presented in Table 1.

Table 1: Solubility of Amorolfine Hydrochloride in Various Solvents

SolventSolubilityReference
Water8 mg/mL[1]
Ethanol~20 mg/mL, 64 mg/mL[1][2]
Dimethyl Sulfoxide (DMSO)≥6.25 mg/mL, 25 mg/mL[1][3]
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[2]
Acidified Water (pH 3)Maximum solubility is achieved.[4][5]

2. Troubleshooting Workflow

The following workflow provides a step-by-step process to troubleshoot poor solubility.

G cluster_0 Troubleshooting Workflow for Poor Solubility start Start: Poor solubility observed check_ph Check pH of Fungal Growth Medium start->check_ph ph_acidic Is pH acidic (ideally ~3-5.6)? check_ph->ph_acidic adjust_ph Adjust medium pH to a more acidic range (e.g., 5.0-5.6) if compatible with fungal growth ph_acidic->adjust_ph No prepare_stock Prepare a concentrated stock solution ph_acidic->prepare_stock Yes adjust_ph->prepare_stock solvent_selection Select an appropriate solvent (DMSO or Ethanol) prepare_stock->solvent_selection dissolve Dissolve Amorolfine HCl in the chosen solvent solvent_selection->dissolve add_to_media Add stock solution to the final concentration in the cooled media (post-autoclaving) dissolve->add_to_media observe Observe for precipitation add_to_media->observe precipitate_yes Precipitation occurs observe->precipitate_yes Yes precipitate_no No precipitation: Proceed with experiment observe->precipitate_no No reduce_conc Reduce the final concentration of Amorolfine HCl precipitate_yes->reduce_conc increase_solvent Increase the proportion of co-solvent (e.g., DMSO) while ensuring it's not inhibitory to the fungus precipitate_yes->increase_solvent reduce_conc->add_to_media increase_solvent->add_to_media

Troubleshooting workflow for amorolfine hydrochloride solubility.

3. Experimental Protocols

Protocol 1: Preparation of Amorolfine Hydrochloride Stock Solution

This protocol describes the preparation of a concentrated stock solution using an organic solvent.

  • Materials:

    • Amorolfine hydrochloride powder

    • Dimethyl sulfoxide (DMSO) or Ethanol (ACS grade or higher)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sterile filter (0.22 µm)

  • Procedure:

    • Weigh the desired amount of amorolfine hydrochloride powder in a sterile container.

    • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) may be applied if necessary.

    • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile container.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. In solution, amorolfine hydrochloride should be used within one month to prevent loss of potency.[1]

Protocol 2: Incorporation of Amorolfine Hydrochloride into Fungal Growth Media

This protocol details the addition of the amorolfine hydrochloride stock solution to the fungal growth medium.

  • Materials:

    • Prepared fungal growth medium (e.g., Sabouraud Dextrose Agar, Potato Dextrose Agar)

    • Amorolfine hydrochloride stock solution (from Protocol 1)

    • Sterile petri dishes or culture tubes

  • Procedure:

    • Prepare the fungal growth medium according to the manufacturer's instructions and autoclave.

    • Allow the autoclaved medium to cool to a handleable temperature (approximately 45-50°C).

    • Thaw an aliquot of the amorolfine hydrochloride stock solution.

    • Add the required volume of the stock solution to the cooled medium to achieve the desired final concentration. For example, to achieve a final concentration of 10 µg/mL in 100 mL of media, add 100 µL of a 10 mg/mL stock solution.

    • Gently swirl the medium to ensure uniform distribution of the compound. Avoid vigorous shaking to prevent bubble formation.

    • Dispense the medium containing amorolfine hydrochloride into sterile petri dishes or culture tubes.

    • Allow the agar to solidify at room temperature.

    • The plates/tubes are now ready for inoculation with the fungal culture.

Frequently Asked Questions (FAQs)

Q1: I'm still seeing a precipitate even after following the recommended protocol. What should I do?

A1: If you observe precipitation after adding the amorolfine hydrochloride stock solution to your media, consider the following:

  • Final Concentration: The final concentration of amorolfine hydrochloride may be exceeding its solubility limit in the specific medium. Try preparing a dilution series to determine the maximum achievable concentration without precipitation.

  • pH of the Medium: The pH of your fungal growth medium is a critical factor. Amorolfine hydrochloride's solubility is significantly higher in acidic conditions.[4][5] Standard Sabouraud Dextrose Agar (SDA) has a pH of around 5.6, which is favorable.[6] However, if you are using a different medium with a neutral or alkaline pH, you may encounter solubility issues. Consider adjusting the pH of your medium to a more acidic range if it does not compromise the growth of your fungal species.

  • Co-solvent Concentration: Ensure the final concentration of the organic solvent (DMSO or ethanol) in your medium is not inhibitory to your fungus. While DMSO can aid in solubility, higher concentrations can affect fungal growth.[7][8][9][10] It is recommended to keep the final DMSO concentration below 1% (v/v).

Q2: Can I autoclave the fungal growth medium after adding amorolfine hydrochloride?

A2: It is not recommended to autoclave the medium after adding amorolfine hydrochloride. Forced degradation studies have shown that amorolfine hydrochloride is susceptible to degradation under thermal stress.[11] Autoclaving involves high temperatures and pressure, which can lead to the degradation of the compound, reducing its antifungal efficacy. The recommended procedure is to add a filter-sterilized stock solution to the autoclaved and cooled medium.

Q3: What is the recommended solvent for preparing the stock solution?

A3: Both DMSO and ethanol are suitable solvents for preparing a concentrated stock solution of amorolfine hydrochloride.[1][2][3] The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your fungal strain to the solvent. The decision-making process for solvent selection is outlined in the diagram below.

G cluster_1 Solvent Selection for Amorolfine HCl Stock Solution start Start: Need to prepare Amorolfine HCl stock solution check_fungal_sensitivity Is the fungal strain sensitive to DMSO? start->check_fungal_sensitivity use_ethanol Use Ethanol as the primary solvent check_fungal_sensitivity->use_ethanol Yes use_dmso Use DMSO as the primary solvent check_fungal_sensitivity->use_dmso No check_solubility_needed Is a higher stock concentration required? use_ethanol->check_solubility_needed check_solubility_needed->use_ethanol No, 20mg/mL is sufficient consider_dmso Consider using DMSO for higher solubility, but keep final concentration low check_solubility_needed->consider_dmso Yes

Decision-making process for solvent selection.

Q4: How can I determine the maximum achievable concentration of amorolfine hydrochloride in my specific fungal growth medium?

A4: To determine the maximum soluble concentration, you can perform a simple serial dilution experiment:

  • Prepare a high-concentration stock solution of amorolfine hydrochloride in DMSO or ethanol (e.g., 20 mg/mL).

  • Prepare your fungal growth medium and cool it to 45-50°C.

  • In a series of sterile tubes, add a fixed volume of the cooled medium.

  • Create a serial dilution of your stock solution directly into the medium-containing tubes to achieve a range of final concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, etc.).

  • Visually inspect the tubes for any signs of precipitation immediately after adding the stock solution and after the medium has solidified.

  • The highest concentration that remains clear without any visible precipitate is the maximum achievable concentration under those conditions.

Q5: Will the presence of other media components, like antibiotics, affect the solubility of amorolfine hydrochloride?

A5: While major components like peptones and agar are unlikely to significantly impact the solubility of amorolfine hydrochloride, the overall pH of the final medium is the most critical factor. Some antibiotics can alter the pH of the medium. It is good practice to check the final pH of your medium after all components, including antibiotics, have been added to ensure it remains in the optimal acidic range for amorolfine hydrochloride solubility.

References

Optimization

Technical Support Center: Overcoming Amorolfine Hydrochloride Precipitation

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of amorol...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of amorolfine hydrochloride precipitation in stock and working solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my amorolfine hydrochloride precipitating out of solution?

Amorolfine hydrochloride precipitation is a common issue stemming from its physicochemical properties. The primary reasons include:

  • Poor Aqueous Solubility: The compound is classified as slightly soluble to insoluble in water.[1][2] Diluting a concentrated stock from an organic solvent into an aqueous buffer can cause it to crash out if the final concentration exceeds its solubility limit in the mixed solvent system.

  • Solvent Choice: Using aqueous buffers directly to dissolve the solid compound for high-concentration stocks is not recommended.[1] Organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol are the preferred choice for primary stock solutions.[1][3]

  • pH Effects: The solubility of amorolfine hydrochloride can be pH-dependent. A study noted that a pH of 3 was used to achieve maximum solubility in an aqueous environment for specific formulations.[4] Sudden shifts in pH upon dilution into a buffer can trigger precipitation.[5]

  • Improper Dilution Technique: Adding a small volume of concentrated organic stock directly to a large volume of aqueous buffer without vigorous mixing can create localized areas of high concentration, leading to immediate precipitation.

Q2: What is the recommended solvent for preparing a primary stock solution?

For optimal results, dissolve amorolfine hydrochloride in a high-purity organic solvent.[1][3] The most commonly recommended solvents are:

  • Ethanol: Solubilities of up to 71 mg/mL have been reported.[6][7]

  • Dimethyl Sulfoxide (DMSO): Solubilities ranging from 16.67 mg/mL to 28 mg/mL are cited.[6][7] It is advised to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[6]

Q3: How should I prepare aqueous working solutions from my organic stock to avoid precipitation?

The key is to perform a careful serial dilution. Direct dilution of a highly concentrated organic stock into an aqueous medium is a common cause of precipitation. A stepwise approach is recommended. Ensure the final concentration of the organic solvent in your experiment is insignificant, as it may have physiological effects.[3]

(See Experimental Protocol 2 for a detailed step-by-step guide).

Q4: Can I store aqueous solutions of amorolfine hydrochloride?

It is strongly advised to prepare aqueous solutions fresh for each experiment and not to store them for extended periods.[1] One supplier explicitly recommends not storing aqueous solutions for more than one day.[3] The solid compound, however, is stable for years when stored at -20°C.[3]

Q5: My compound still precipitates when I add it to my cell culture medium. What can I do?

If precipitation occurs upon addition to complex media, consider the following strategies:

  • Lower the Final Concentration: Ensure the final working concentration of amorolfine hydrochloride is well below its aqueous solubility limit.

  • Minimize Organic Solvent: Check that the final percentage of DMSO or ethanol in your culture medium is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation.

  • Use Solubilizing Excipients: For specific applications, formulation strategies using surfactants or polymers can prevent precipitation.[5][8] For example, an in vivo formulation protocol involves using PEG300 and Tween80 to maintain solubility.[6] This approach should be validated for your specific experimental system to rule out interference from the excipients.

Data Summary

The solubility of amorolfine hydrochloride can vary between suppliers and batches. The following table summarizes reported solubility data in common laboratory solvents.

SolventConcentration (mg/mL)Molar Equivalent (mM)Source(s)
Ethanol~71 mg/mL~200.5 mM[6]
Ethanol66 mg/mL186.5 mM[7]
Ethanol~20 mg/mL~56.5 mM[3]
Ethanol≥9.54 mg/mL≥26.9 mM[1]
DMSO28 mg/mL79.1 mM[6]
DMSO23 mg/mL65.0 mM[6]
DMSO16.67 mg/mL47.1 mM[7]
DMSO≥6.25 mg/mL≥17.6 mM[1]
Water9 mg/mL25.4 mM[6][7]
PBS (pH 7.2)~10 mg/mL~28.2 mM[3]
MethanolSolubleNot Specified[9]

Note: The molecular weight of amorolfine hydrochloride is 353.97 g/mol . Solubility can be affected by temperature, pH, and the purity of both the compound and the solvent.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in Organic Solvent

This protocol describes the preparation of a 20 mg/mL stock solution in ethanol.

  • Weighing: Accurately weigh 10 mg of amorolfine hydrochloride powder in a suitable microcentrifuge tube.

  • Solvent Addition: Add 500 µL of high-purity ethanol (purged with an inert gas if possible) to the tube.[3]

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6] The solution in an organic solvent is stable for at least one month at -20°C.[6]

Protocol 2: Preparation of an Aqueous Working Solution (e.g., in PBS)

This protocol describes the preparation of a 100 µg/mL working solution from a 20 mg/mL stock.

  • Intermediate Dilution: Prepare an intermediate dilution to lower the organic solvent concentration gradually. Pipette 5 µL of the 20 mg/mL stock solution into 95 µL of ethanol to create a 1 mg/mL intermediate solution. Vortex gently to mix.

  • Final Dilution: Vigorously vortex or stir the final aqueous buffer (e.g., 900 µL of PBS, pH 7.2). While it is still mixing, add 10 µL of the 1 mg/mL intermediate solution. This dropwise addition into a vortexing solution is critical to prevent localized high concentrations and subsequent precipitation.

  • Final Concentration: The final concentration will be 10 µg/mL in a solution containing 1% ethanol. Note: The final concentration of the organic solvent should be tested for compatibility with the experimental system.

  • Usage: Use the freshly prepared aqueous working solution immediately. Do not store for more than one day.[3]

Visualizations

The following diagrams illustrate key workflows and the mechanism of action for amorolfine hydrochloride.

G cluster_good Recommended Workflow cluster_bad Common Pitfall Solid Amorolfine HCl (Solid) Organic_Solvent Organic Solvent (e.g., DMSO, Ethanol) Stock Concentrated Stock (e.g., 20 mg/mL) Organic_Solvent->Stock Dissolve Dilution Serial Dilution into Aqueous Buffer (with vortexing) Stock->Dilution Working Clear Working Solution (Aqueous) Dilution->Working Stock_B Concentrated Stock (e.g., 20 mg/mL) Buffer_B Aqueous Buffer Stock_B->Buffer_B Direct, rapid dilution Precipitate Precipitation Buffer_B->Precipitate

Caption: Workflow for preparing amorolfine HCl solutions.

G Amorolfine Amorolfine HCl Enzyme1 Δ(14)-sterol reductase Amorolfine->Enzyme1 inhibits Enzyme2 Δ(7)-Δ(8) isomerase Amorolfine->Enzyme2 inhibits Pathway_Mid2 Ignosterol (Accumulates) Enzyme1->Pathway_Mid2 Pathway_End Ergosterol (Depleted) Enzyme2->Pathway_End Pathway_Start Squalene Pathway_Mid1 Lanosterol Pathway_Start->Pathway_Mid1 Membrane Fungal Cell Membrane (Disrupted) Pathway_End->Membrane required for integrity

References

Troubleshooting

Identifying and characterizing amorolfine hydrochloride degradation products in stability studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of amorolfine hydrochloride degradation products in stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for amorolfine hydrochloride?

A1: Amorolfine hydrochloride is susceptible to degradation under several stress conditions. The most prominent degradation pathway is oxidation, which leads to the formation of Amorolfine N-oxide, particularly in the presence of peroxides.[1][2] The degradation rate of amorolfine hydrochloride in an aqueous solution is also influenced by temperature and pH, with an increased degradation rate at higher temperatures and higher pH values.[3] It also undergoes degradation under acidic, basic, thermal, and photolytic conditions.[4]

Q2: What is the primary degradation product observed in forced degradation studies?

A2: The primary degradation product identified under oxidative stress conditions (e.g., exposure to hydrogen peroxide) is Amorolfine N-oxide.[1][2] This has been confirmed through purification and characterization by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5]

Q3: Are there other known impurities or degradation products of amorolfine hydrochloride?

A3: Yes, several other impurities are recognized, some of which are listed in the European Pharmacopoeia (EP). These include Impurity A, Impurity B, and Impurity E.[6] It's important to note that some of these impurities themselves can be unstable. For instance, Impurity A and Impurity B are known to be unstable in alkaline solutions.[6]

Q4: Which analytical techniques are most suitable for stability-indicating studies of amorolfine hydrochloride?

A4: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a robust and widely used stability-indicating method for the determination of amorolfine hydrochloride and its degradation products.[1][5] UV spectrophotometry has also been employed to develop stability-indicating methods, offering a simpler and faster approach, though it may not provide the same level of specificity as HPLC for separating multiple degradation products.[4]

Q5: What are the critical parameters to consider when developing an HPLC method for amorolfine hydrochloride stability studies?

A5: Key chromatographic parameters to optimize include the choice of a suitable column (e.g., C18), the mobile phase composition (typically a mixture of an organic solvent like methanol or acetonitrile and a buffer), the pH of the buffer, and the column temperature. The detection wavelength is also crucial; 218 nm has been shown to be effective.[5] Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

Troubleshooting Guides

Issue 1: An unknown peak is observed in the chromatogram during a stability study.

  • Question: I am seeing an unexpected peak in my HPLC chromatogram after exposing my amorolfine hydrochloride sample to stress conditions. How can I identify it?

  • Answer:

    • Review the Stress Conditions: Correlate the appearance of the peak with the specific stress condition applied (e.g., oxidative, acidic, basic). The N-oxide is a likely candidate under oxidative stress.[1][2]

    • Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peak. This will provide the molecular weight of the degradation product.

    • Tandem MS (MS/MS): Perform fragmentation analysis to get structural information about the unknown compound.

    • Reference Standards: If you have reference standards for known impurities (like Impurity A, B, E, etc.), you can compare their retention times with the unknown peak.[6][7][8]

    • Forced Degradation of Impurity Standards: If you suspect a known impurity might be degrading further, you can subject the impurity reference standard to the same stress conditions to see if it forms the unknown peak.

Issue 2: Poor resolution between amorolfine hydrochloride and a degradation product peak.

  • Question: My HPLC method is not adequately separating the main drug peak from a degradation product. What can I do to improve the resolution?

  • Answer:

    • Modify Mobile Phase Composition: Adjust the ratio of the organic solvent to the aqueous buffer. Decreasing the organic solvent percentage can increase retention times and potentially improve separation.

    • Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization and retention of amorolfine (a tertiary amine) and its degradation products.[1] Systematically vary the pH to find the optimal resolution.

    • Change Column Temperature: Modifying the column temperature can alter the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, which can affect resolution.

    • Gradient Elution: If isocratic elution is not providing sufficient resolution, developing a gradient elution method can help separate peaks with different polarities more effectively.

    • Select a Different Column: If the above steps fail, consider trying a column with a different stationary phase chemistry or a smaller particle size for higher efficiency.

Data Presentation

Table 1: Summary of Forced Degradation Studies of Amorolfine Hydrochloride

Stress ConditionReagent/ParameterDurationTemperature% DegradationPrimary Degradation Product(s)Reference
Acidic Hydrolysis0.1 N HCl90 min60 °C38.37%Not specified[4]
Alkaline Hydrolysis0.1 N NaOH90 min60 °C65.39%Not specified[4]
Oxidative3% H₂O₂90 min60 °C60.86%Amorolfine N-oxide[1][2][4]
ThermalSolid-state4 hours80 °C8.31%Not specified[4]
PhotolyticSolid-state (Sunlight)4 hoursAmbient8.12%Not specified[4]

Table 2: HPLC-DAD Method Validation Parameters for Amorolfine Hydrochloride

ParameterResultReference
Linearity Range35–325 µg/mL[5]
Correlation Coefficient (r²)> 0.995[5]
Accuracy (% Recovery)≈100.0%[5]
Precision (RSD)<2.0%[5]
Limit of Quantitation (LOQ)750 ng/mL[5]
Limit of Detection (LOD)0.052 µg/mL[4]

Experimental Protocols

Protocol 1: Forced Degradation of Amorolfine Hydrochloride

This protocol outlines the general procedure for subjecting amorolfine hydrochloride to various stress conditions to induce degradation.

  • Preparation of Stock Solution: Prepare a stock solution of amorolfine hydrochloride in a suitable solvent (e.g., methanol or a diluent of ethanol and 0.1% phosphoric acid).[1][4]

  • Acidic Degradation: Mix the stock solution with an equal volume of 0.1 N HCl. Heat the mixture at 60°C for a specified period (e.g., up to 90 minutes). Withdraw samples at different time points, neutralize with 0.1 N NaOH, and dilute to the target concentration for analysis.[4]

  • Alkaline Degradation: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat the mixture at 60°C for a specified period. Withdraw samples, neutralize with 0.1 N HCl, and dilute for analysis.[4]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the mixture at 60°C for a specified period. Withdraw samples and dilute for analysis.[4]

  • Thermal Degradation: Place the solid amorolfine hydrochloride powder in an oven at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 4 hours). After exposure, dissolve the powder in the solvent to the target concentration for analysis.[4]

  • Photolytic Degradation: Expose the solid amorolfine hydrochloride powder to direct sunlight for a specified duration (e.g., 4 hours). After exposure, dissolve the powder to the target concentration for analysis.[4]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-DAD Method

This protocol provides a starting point for an HPLC method to separate amorolfine hydrochloride from its degradation products.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.[2]

  • Column: C18, e.g., Zorbax SB-C18.

  • Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 250 mM, pH 2.25) in a ratio of approximately 62:38 (v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 45°C.[5]

  • Detection Wavelength: 218 nm.[5]

  • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare the mobile phase and degas it before use.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Prepare standards and samples in a suitable diluent.

    • Inject the standards and samples and record the chromatograms.

    • Integrate the peaks and calculate the percentage of degradation by comparing the peak area of amorolfine in stressed samples to that of the unstressed control.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Amor_HCl Amorolfine HCl (Drug Substance/Product) Stock_Sol Prepare Stock Solution Amor_HCl->Stock_Sol Stress Apply Stress Conditions Stock_Sol->Stress Acid Acidic (HCl) Stress->Acid Base Alkaline (NaOH) Stress->Base Oxidative Oxidative (H2O2) Stress->Oxidative Thermal Thermal (Heat) Stress->Thermal Photo Photolytic (Light) Stress->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Characterization Peak Identification & Characterization HPLC->Characterization LCMS LC-MS Characterization->LCMS NMR NMR Characterization->NMR

Caption: Experimental workflow for forced degradation studies.

G start Poor resolution between Amorolfine and Degradation Product q1 Have you tried adjusting the mobile phase composition? start->q1 a1_yes Adjust Organic:Aqueous Ratio q1->a1_yes No q1->a1_no Yes q2 Have you optimized the mobile phase pH? a1_yes->q2 a2_yes Systematically vary pH q2->a2_yes No q2->a2_no Yes q3 Have you tried changing the column temperature? a2_yes->q3 a3_yes Adjust column temperature q3->a3_yes No q3->a3_no Yes end If issues persist, consider a different column chemistry or develop a gradient method. a3_yes->end

Caption: Troubleshooting guide for poor peak resolution.

References

Optimization

Technical Support Center: Optimizing Amorolfine Hydrochloride for In Vitro Time-Kill Assays

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing amorolfine hydrochloride concentrations...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing amorolfine hydrochloride concentrations in in vitro time-kill assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of amorolfine hydrochloride and why is a time-kill assay relevant?

A1: Amorolfine hydrochloride is a morpholine antifungal agent. Its mechanism of action involves the inhibition of two critical enzymes in the fungal ergosterol biosynthesis pathway: Δ14-reductase and Δ7-Δ8-isomerase.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion, coupled with the accumulation of non-functional sterols like ignosterol, disrupts membrane integrity and leads to fungal cell death.[2][3] A time-kill assay is particularly relevant because it determines the rate at which an antifungal agent kills a fungal population, providing insights into its fungicidal or fungistatic activity over time, which is a key parameter for evaluating its potential efficacy.[4]

Q2: What is a typical starting concentration range for amorolfine hydrochloride in a time-kill assay?

A2: The appropriate concentration range for a time-kill assay is informed by the Minimum Inhibitory Concentration (MIC) of amorolfine hydrochloride against the specific fungal strain being tested. Generally, concentrations are tested at multiples of the MIC (e.g., 1x, 2x, 4x, 8x, and 16x MIC).[5][6] Based on available data, the MIC of amorolfine can range from as low as 0.01 µg/mL for dermatophytes to over 64 µg/mL for some Candida and Aspergillus species.[7] Therefore, determining the MIC for your specific isolate is a critical first step.

Q3: How should I prepare the stock solution of amorolfine hydrochloride?

A3: Amorolfine hydrochloride has variable solubility. It is soluble in Dimethyl Sulfoxide (DMSO) at concentrations of at least 5 mg/mL (with warming) and in ethanol at approximately 20-71 mg/mL.[8][9] It has lower solubility in water and PBS (approx. 9-10 mg/mL).[7][9] It is recommended to prepare a high-concentration stock solution in DMSO or ethanol and then dilute it to the final desired concentrations in the assay medium (e.g., RPMI 1640). Ensure the final concentration of the organic solvent in the assay is low (typically ≤1%) to avoid solvent-induced toxicity to the fungi.[9]

Q4: What are the key parameters to standardize in an antifungal time-kill assay?

A4: To ensure reproducibility, it is crucial to standardize several parameters. Key factors include the starting inoculum size (typically 1-5 x 10^5 CFU/mL), the growth medium (RPMI 1640 buffered with MOPS is common), incubation temperature (35°C), and agitation to ensure uniform exposure to the drug.[4][5][6] Sampling should be performed at predetermined time points (e.g., 0, 2, 4, 6, 12, 24, and 48 hours).[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or minimal fungal killing observed, even at high concentrations. 1. Fungal resistance: The isolate may be inherently resistant to amorolfine. 2. Inoculum effect: A very high starting inoculum can overwhelm the drug's effect. 3. Drug inactivation: The drug may be unstable or may bind to components in the medium.1. Confirm the MIC of your isolate. Compare it with published data for the species. 2. Ensure your starting inoculum is within the recommended range (1-5 x 10^5 CFU/mL).[4] 3. Prepare fresh drug dilutions for each experiment.
Inconsistent results between replicate experiments. 1. Variability in inoculum preparation: Inconsistent starting CFU/mL. 2. Inadequate mixing: Uneven distribution of the drug or fungal cells. 3. Temperature fluctuations: Inconsistent incubation conditions.1. Standardize your inoculum preparation method, using a spectrophotometer to adjust to a 0.5 McFarland standard before dilution.[1] 2. Ensure continuous agitation during incubation.[4] 3. Use a calibrated incubator with stable temperature control.
Precipitation of amorolfine hydrochloride in the culture medium. 1. Poor solubility: The concentration of amorolfine hydrochloride exceeds its solubility limit in the aqueous medium. 2. Solvent shock: The stock solution was not properly diluted, causing the drug to crash out of solution.1. Check the final concentration of the organic solvent (e.g., DMSO). It should be kept to a minimum (ideally ≤1%). 2. Perform serial dilutions of the stock solution in the culture medium. Add the drug dilution to the culture medium, not the other way around, while vortexing gently.
Unexpectedly high colony counts at later time points (re-growth). 1. Fungistatic, not fungicidal effect: Amorolfine may only be inhibiting growth at the tested concentration, not actively killing the cells. 2. Drug degradation: The drug may lose activity over the course of a long incubation period. 3. Selection of resistant subpopulations. 1. Test higher concentrations of amorolfine (e.g., up to 16x MIC). A fungicidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the starting inoculum.[4] 2. While amorolfine is generally stable, consider this possibility if re-growth is consistently observed. 3. This is a possibility in prolonged assays.
Low or no colony growth in the drug-free control tube. 1. Poor viability of the starting culture. 2. Inappropriate growth medium or incubation conditions. 1. Use a fresh (24-48 hour) culture to prepare the inoculum.[4] 2. Ensure the medium, temperature, and atmospheric conditions are optimal for the growth of your fungal species.
Antifungal Carryover: Reduced colony counts due to residual drug in the plated aliquot.1. Insufficient dilution: The serial dilution is not sufficient to dilute the drug to a sub-inhibitory concentration.1. Validate your plating method by performing control experiments.[1] 2. If carryover is suspected, consider using a membrane filtration method to wash the fungal cells before plating.[5][6]

Data Presentation: In Vitro Susceptibility of Fungi to Amorolfine Hydrochloride

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for amorolfine hydrochloride against various fungal species, which are essential for determining the appropriate concentration range for time-kill assays.

Table 1: MIC of Amorolfine Hydrochloride against Dermatophytes

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Trichophyton rubrum--0.040.04[7]
Trichophyton mentagrophytes--0.040.08[7]
Epidermophyton floccosum--0.020.04[7]
Dermatophytes (general)-0.01 - 0.08--[7]

Table 2: MIC of Amorolfine Hydrochloride against Yeasts and Molds

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Candida albicans-0.125 - 64464[7]
Candida parapsilosis-0.5 - 160.52[7]
Scopulariopsis spp.-0.5 - 4--[7]
Acremonium spp.-2 - 8--[7]
Aspergillus flavus-0.125 - 64464[7]
Fusarium solani-0.125 - 64464[7]

Experimental Protocols

Detailed Methodology for In Vitro Time-Kill Assay with Amorolfine Hydrochloride

This protocol is adapted from established guidelines for antifungal time-kill assays.[4]

1. Materials:

  • Amorolfine hydrochloride powder

  • DMSO or 100% Ethanol (for stock solution)

  • Fungal isolate of interest

  • Sabouraud Dextrose Agar (SDA) or other suitable solid medium

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS

  • Sterile saline or Phosphate Buffered Saline (PBS)

  • Sterile culture tubes

  • Spectrophotometer

  • Calibrated incubator with agitation

  • Micropipettes and sterile tips

  • Sterile plating supplies (Petri dishes, spreaders)

2. Inoculum Preparation:

  • From a fresh 24-48 hour culture on an SDA plate, select several distinct colonies.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • Perform a further dilution of this suspension into the RPMI 1640 medium to achieve the final target starting inoculum of 1-5 x 10^5 CFU/mL.

  • Verify the initial inoculum concentration by plating serial dilutions of the final suspension onto SDA plates and performing a colony count after 24-48 hours of incubation.

3. Assay Procedure:

  • Prepare a stock solution of amorolfine hydrochloride (e.g., 10 mg/mL in DMSO).

  • Prepare serial dilutions of the amorolfine stock solution in RPMI 1640 medium to achieve the desired test concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x, 16x MIC).

  • Set up a series of sterile tubes, each containing the appropriate concentration of amorolfine hydrochloride in RPMI 1640. Include a drug-free growth control tube.

  • Inoculate each tube with the prepared fungal suspension to the final volume.

  • Incubate all tubes at 35°C with constant agitation (e.g., 150-200 rpm).

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube.

  • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

  • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto SDA plates.

  • Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.

  • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

4. Data Analysis:

  • Plot the log10 CFU/mL versus time for each amorolfine hydrochloride concentration and the growth control.

  • Determine the time required to achieve a 99.9% kill (a 3-log10 reduction in CFU/mL compared to the initial inoculum). This is the threshold for fungicidal activity.

  • Compare the killing rates at different concentrations to assess concentration-dependent effects.

Mandatory Visualizations

Ergosterol Biosynthesis Pathway and Inhibition by Amorolfine

Amorolfine_Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates Lanosterol->Intermediates Ignosterol Ignosterol (Accumulates) Intermediates->Ignosterol Fecosterol Fecosterol Ignosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol (Depleted) Episterol->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Amorolfine Amorolfine HCl Amorolfine->Ignosterol Inhibits Δ14-Reductase Amorolfine->Fecosterol Inhibits Δ7-Δ8-Isomerase Time_Kill_Workflow Start Start: Fresh Fungal Culture (24-48h on SDA) Inoculum Prepare Inoculum (0.5 McFarland in Saline) Start->Inoculum Dilution Dilute in RPMI 1640 to ~1-5 x 10^5 CFU/mL Inoculum->Dilution Setup Prepare Tubes: - Growth Control (No Drug) - Test Concentrations (e.g., 1x, 4x, 16x MIC) Dilution->Setup Incubate Inoculate & Incubate (35°C with Agitation) Setup->Incubate Sampling Sample at Time Points (0, 2, 4, 8, 12, 24, 48h) Incubate->Sampling SerialDilute Perform Serial Dilutions (in Sterile Saline) Sampling->SerialDilute Plating Plate onto SDA SerialDilute->Plating IncubatePlates Incubate Plates (35°C for 24-48h) Plating->IncubatePlates Count Count Colonies (CFU) IncubatePlates->Count Analysis Analyze Data: Plot log10 CFU/mL vs. Time Count->Analysis

References

Troubleshooting

Technical Support Center: Mitigating Assay Interference in Amorolfine Hydrochloride Formulations

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with amorolfine hydrochloride formulations. This resource provides troubleshooting guides and frequently ask...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with amorolfine hydrochloride formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate assay interference during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for testing amorolfine hydrochloride formulations?

A1: The most common analytical methods are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. Microbiological assays are also used to determine the antifungal potency of the formulations.

Q2: Can excipients in amorolfine hydrochloride formulations interfere with assay results?

A2: While many studies report no significant interference from common excipients, it is a potential issue. Excipients can co-elute with the active pharmaceutical ingredient (API) in HPLC, absorb at the same wavelength in UV-Vis spectrophotometry, or inhibit microbial growth in microbiological assays, leading to inaccurate results. One study on an HPLC method for amorolfine hydrochloride nail lacquer specifically mentions that a placebo formulation was analyzed and showed no interfering peaks at the retention time of amorolfine.[1]

Q3: What are some common excipients found in amorolfine hydrochloride topical formulations like nail lacquers and creams?

A3: Common excipients in amorolfine nail lacquer include:

  • Ethanol

  • Ethyl acetate

  • Ammonio methacrylate copolymer (e.g., Eudragit RL/RS)

  • Butyl acetate

  • Glycerol triacetate

Creams are more complex and can contain a variety of emulsifiers, stiffening agents, and solvents.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Assay

Issue 1: Unexpected peaks, peak tailing, or fronting in the chromatogram.

This can be indicative of co-eluting excipients or degradation products.

Troubleshooting Workflow:

HPLC_Troubleshooting start Start: Unexpected Peak / Peak Shape Issue check_placebo Analyze Placebo Formulation start->check_placebo peak_present Interfering Peak Present? check_placebo->peak_present modify_mobile_phase Modify Mobile Phase Composition (e.g., pH, organic ratio) peak_present->modify_mobile_phase Yes no_interference No Interference from Excipients. Investigate other causes (e.g., degradation, contamination). peak_present->no_interference No change_column Try a Different Column Chemistry (e.g., C8, Phenyl) modify_mobile_phase->change_column adjust_gradient Adjust Gradient Slope change_column->adjust_gradient end End: Issue Resolved adjust_gradient->end no_interference->end

Caption: Troubleshooting workflow for HPLC peak shape issues.

Mitigation Strategies:

  • Placebo Analysis: As a crucial first step, analyze a placebo formulation (containing all excipients except amorolfine hydrochloride). This will confirm if any of the excipients are co-eluting with the drug peak.

  • Mobile Phase Modification: Adjusting the pH or the organic solvent ratio of the mobile phase can alter the retention times of interfering peaks, potentially resolving them from the amorolfine peak.

  • Column Chemistry: If mobile phase modification is insufficient, switching to a column with a different stationary phase (e.g., from C18 to a Phenyl or Cyano column) can provide a different selectivity and resolve the interference.

  • Gradient Optimization: For gradient methods, adjusting the gradient slope can improve the separation between the analyte and any interfering compounds.

Experimental Protocol: HPLC Analysis of Amorolfine Nail Lacquer

This protocol is a representative example and may require optimization for specific formulations.

ParameterSpecification
Column Octadecylsilane bonded silica (C18), 250 mm x 4.6 mm, 5 µm
Mobile Phase Varies by method. A common mobile phase is a mixture of an ammonium salt buffer and methanol. For example, a gradient elution with Phase A as a buffered aqueous solution (e.g., 2.3 g/L ammonium salt, pH adjusted to 3.0 with hydrochloric acid) and methanol, and Phase B as methanol.
Flow Rate 1.0 mL/min
Detection UV at 214 nm
Injection Volume 10 µL
Column Temperature 30°C

Sample Preparation (Nail Lacquer):

  • Accurately weigh a portion of the nail lacquer equivalent to 5 mg of amorolfine hydrochloride into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., methanol).

  • Further dilute an aliquot of this solution with the mobile phase to a final concentration of approximately 50 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

UV-Vis Spectrophotometry Assay

Issue 2: Inaccurate quantification or non-linear calibration curve.

This may be caused by excipients that absorb light at the same wavelength as amorolfine hydrochloride.

Troubleshooting Workflow:

UV_Troubleshooting start Start: Inaccurate Quantification scan_placebo Scan Placebo Formulation start->scan_placebo absorbance_overlap Absorbance Overlap? scan_placebo->absorbance_overlap derivative_spec Use Derivative Spectrophotometry absorbance_overlap->derivative_spec Yes no_interference No Interference. Check for other issues (e.g., sample prep, instrument). absorbance_overlap->no_interference No wavelength_shift Select an Alternative Wavelength derivative_spec->wavelength_shift end End: Issue Resolved wavelength_shift->end no_interference->end

Caption: Troubleshooting workflow for UV-Vis spectrophotometry inaccuracies.

Mitigation Strategies:

  • Placebo Scan: Scan the placebo formulation across the UV-Vis spectrum to identify any absorbance from the excipients at the analytical wavelength of amorolfine (typically around 219 nm).

  • Derivative Spectrophotometry: This technique can help to resolve overlapping spectra by plotting the first or second derivative of absorbance with respect to wavelength.

  • Wavelength Selection: If interference is observed, it may be possible to select an alternative wavelength where the interference is minimal, even if it is not the λmax of amorolfine.

Experimental Protocol: UV-Vis Spectrophotometry of Amorolfine Cream

ParameterSpecification
Instrument Double beam UV-Vis Spectrophotometer
Wavelength 219 nm
Solvent Ethanol
Linearity Range 5 - 30 µg/mL

Sample Preparation (Cream):

  • Accurately weigh a quantity of the cream equivalent to 10 mg of amorolfine hydrochloride into a 100 mL beaker.

  • Add a small amount of a suitable solvent like chloroform to disperse the cream.

  • Transfer the dispersion to a 100 mL volumetric flask and dilute to volume with ethanol.

  • Filter the solution through a Whatman No. 41 filter paper.

  • Further dilute an aliquot of the filtrate with ethanol to a concentration within the linear range (e.g., 10 µg/mL) for measurement.[2]

Microbiological Assay

Issue 3: Inconsistent or no zones of inhibition, or smaller than expected zones.

This can be due to the inherent antimicrobial properties of the excipients or inhibition of the diffusion of amorolfine through the agar.

Troubleshooting Workflow:

Microbio_Troubleshooting start Start: Inconsistent Zones of Inhibition test_placebo Test Placebo Formulation start->test_placebo placebo_inhibition Placebo Shows Inhibition? test_placebo->placebo_inhibition solvent_effect Solvent Effect? (e.g., Ethanol) placebo_inhibition->solvent_effect Yes no_placebo_effect No Placebo Effect. Investigate other factors (e.g., inoculum density, media). placebo_inhibition->no_placebo_effect No dilute_sample Dilute Sample to Minimize Solvent Concentration solvent_effect->dilute_sample allow_evaporation Allow Solvent to Evaporate from Disk/Well Before Incubation dilute_sample->allow_evaporation end End: Issue Resolved allow_evaporation->end no_placebo_effect->end

Caption: Troubleshooting workflow for microbiological assay inconsistencies.

Mitigation Strategies:

  • Placebo Testing: Test the placebo formulation to determine if any of the excipients exhibit antifungal activity. Solvents like ethanol are known to inhibit fungal growth. One study showed that ethanol at a concentration of 5% can significantly inhibit the growth of Candida glabrata.

  • Sample Dilution: If the formulation contains a high concentration of an antimicrobial solvent, diluting the sample in an inert solvent or sterile water can reduce the concentration of the interfering excipient to a non-inhibitory level.

  • Solvent Evaporation: When using the disk diffusion or well diffusion method, after applying the sample, allow a brief period for the solvent to evaporate before placing the disk on the agar or before incubation. This minimizes the direct antimicrobial effect of the solvent on the test organism.

  • Method Comparison: If interference is suspected, results can be compared with a different method, such as a broth microdilution assay, which may be less affected by certain types of excipient interference.

Experimental Protocol: Agar Disk Diffusion for Antifungal Susceptibility

ParameterSpecification
Test Organism e.g., Trichophyton rubrum, Candida albicans
Growth Medium Sabouraud Dextrose Agar or Mueller-Hinton Agar
Inoculum Preparation Adjust to a 0.5 McFarland turbidity standard.
Incubation 28-35°C for a duration appropriate for the test organism (e.g., 48-72 hours for yeasts, longer for dermatophytes).

Sample Preparation (General Guidance for Topical Formulations):

  • Accurately weigh a portion of the formulation and dissolve it in a suitable solvent that is known to not have antimicrobial activity at the final concentration used in the test.

  • If an antimicrobial solvent is part of the formulation, a dilution strategy should be employed to minimize its effect.

  • Sterile filter paper disks are impregnated with a known volume of the prepared sample solution.

  • A disk impregnated with the solvent used for dilution should be used as a negative control.

Data Summary

Table 1: HPLC Method Parameters for Amorolfine Hydrochloride

Study/Method ReferenceColumnMobile PhaseDetection Wavelength
Patent CN106230103AOctanylsilane bonded silica, 250mm x 4.6mm, 5µmGradient with A: 2.3g/L ammonium salt in 60:40 water:methanol (pH 3.0) and B: Methanol214 nm
Zimmermann et al. (2023)Phenyl, 150 x 4.6 mm, 3 µmMethanol: 250 mM phosphate buffer pH 2.25 (62:38, v/v)218 nm
Sharma et al. (2023)C18Buffer:Acetonitrile:Tetrahydrofuran (4:3:3), Buffer: 0.05M KH2PO4 pH 5.0220 nm

Table 2: UV-Vis Spectrophotometry Parameters for Amorolfine Hydrochloride

Study/Method ReferenceSolventDetection Wavelength (λmax)Linearity Range
Kumar Raja et al. (2022)Ethanol219 nm5 - 30 µg/mL
Patel et al. (2021)Methanol215 nm2 - 20 µg/mL

By following these troubleshooting guides and experimental protocols, researchers can more effectively identify and mitigate assay interference when testing amorolfine hydrochloride formulations, leading to more accurate and reliable results.

References

Optimization

Strategies to improve the stability of amorolfine hydrochloride in experimental setups

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of amorolfine hydroch...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of amorolfine hydrochloride in experimental setups.

Troubleshooting Guide

This section addresses common stability-related issues encountered during experiments with amorolfine hydrochloride.

Issue Possible Cause(s) Recommended Solution(s)
Precipitation in aqueous solution - pH of the solution is not optimal for solubility.- The concentration exceeds the solubility limit at the storage temperature.- Adjust the pH of the solution. Amorolfine hydrochloride has maximum solubility at a pH of 3.[1]- Store solutions at controlled room temperature (20-25°C) or as indicated by solubility data. For long-term storage, refrigeration (2-8°C) can be effective, with percentage recovery remaining within limits after 48 hours.[2]- Prepare fresh solutions before use if precipitation is a persistent issue. Aqueous solutions are not recommended to be stored for more than one day.[3]
Discoloration (e.g., yellowing) of the solution - Degradation due to light exposure (photodegradation).- Oxidative degradation.- Protect solutions from light by using amber-colored vials or by wrapping the container in aluminum foil.[4]- Degas solvents before use to remove dissolved oxygen.- Consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the formulation, especially for long-term studies.[2]
Loss of potency or inconsistent analytical results - Chemical degradation due to pH, temperature, or oxidation.- Interaction with incompatible excipients or container materials.- Control the pH of the experimental medium; acidic conditions are generally more stable.[5][6]- Maintain a consistent and appropriate temperature throughout the experiment. Avoid high temperatures, as thermal degradation is significant.[4]- Ensure all excipients are compatible. Common compatible excipients include Eudragit E100, ethanol, triacetin, butyl acetate, and ethyl acetate.[1][7]- Use inert container materials such as glass.
Formation of unknown peaks in chromatograms - Degradation of amorolfine hydrochloride into byproducts.- The primary degradation product under oxidative conditions is an N-oxide.[8]- Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation products.[4][9][10] This will help in developing a stability-indicating analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the major degradation pathways for amorolfine hydrochloride?

A1: Amorolfine hydrochloride is susceptible to degradation through several pathways, including:

  • Photodegradation: Significant degradation occurs upon exposure to light.[4]

  • Thermal Degradation: High temperatures can cause substantial degradation.[4]

  • Hydrolysis: It degrades under both acidic and basic conditions, with greater instability at higher pH.[4][5]

  • Oxidation: It is prone to oxidation, leading to the formation of amorolfine N-oxide, a reaction that is pH-dependent.

Q2: How can I minimize the degradation of amorolfine hydrochloride in my experimental solutions?

A2: To minimize degradation, it is crucial to control the following factors:

  • Light: Always protect solutions from light.[4]

  • Temperature: Store solutions at controlled room temperature or under refrigeration and avoid heat.[2]

  • pH: Maintain a slightly acidic pH (around 3-5) for better stability in aqueous solutions.[1][5]

  • Oxygen: For oxygen-sensitive experiments, use degassed solvents and consider working under an inert atmosphere (e.g., nitrogen).

Q3: What are suitable solvents for dissolving amorolfine hydrochloride?

A3: Amorolfine hydrochloride is soluble in several organic solvents and aqueous buffers.

  • Ethanol: Readily soluble.[3][11]

  • Methanol: Used as a solvent in analytical methods.[4]

  • Dimethyl Sulfoxide (DMSO): Soluble.[11][12]

  • Water and Buffers: Slightly soluble in water. Solubility in PBS (pH 7.2) is approximately 10 mg/mL.[3][13] For aqueous solutions, using an acidic buffer can improve stability.

Q4: Are there any known incompatible excipients with amorolfine hydrochloride?

A4: While specific incompatibility data is limited in the provided results, general guidelines suggest avoiding highly alkaline excipients, as basic conditions promote degradation.[4][6] It is always recommended to perform compatibility studies with any new excipient.

Quantitative Data Summary

The following tables summarize the degradation of amorolfine hydrochloride under various stress conditions as reported in forced degradation studies.

Table 1: Forced Degradation of Amorolfine Hydrochloride [4]

Stress ConditionParameters% Degradation
PhotolyticSolid state, direct sunlight for 4 hours91.88%
ThermalSolid state, 80°C for 4 hours91.69%
Acidic0.1N HCl at 60°C61.63%
Oxidative3% H₂O₂ at 60°C39.14%
Basic0.1N NaOH at 60°C34.61%

Experimental Protocols

Protocol 1: Forced Degradation Study of Amorolfine Hydrochloride

This protocol is based on methodologies described in the literature to assess the stability of amorolfine hydrochloride under stress conditions.[4][9]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve amorolfine hydrochloride in a suitable solvent (e.g., methanol or a specified buffer) to obtain a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1N HCl. Incubate at 60°C for a specified period (e.g., 90 minutes), taking samples at different time points.[4]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1N NaOH. Incubate at 60°C, taking samples at various intervals.[4]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at 60°C and sample over time.[4]

  • Thermal Degradation: Place the solid drug powder in an oven at 80°C for 4 hours.[4]

  • Photodegradation: Expose the solid drug powder to direct sunlight for 4 hours.[4]

3. Sample Analysis:

  • At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating method, such as HPLC or UV spectrophotometry, to determine the remaining concentration of amorolfine hydrochloride.[8][10]

4. Data Evaluation:

  • Calculate the percentage of degradation at each time point relative to an unstressed control sample.

Visualizations

Amorolfine HCl Degradation Pathways cluster_stress Stress Conditions Amorolfine Amorolfine HCl Degradation Degradation Products Amorolfine->Degradation General Degradation N_Oxide Amorolfine N-Oxide Amorolfine->N_Oxide Oxidation Light Light (Photolysis) Light->Degradation Heat Heat (Thermolysis) Heat->Degradation Acid Acidic pH Acid->Degradation Base Basic pH Base->Degradation Oxidant Oxidizing Agents (e.g., H₂O₂) Oxidant->N_Oxide

Caption: Degradation pathways of amorolfine hydrochloride under various stress conditions.

Workflow for Amorolfine HCl Stability Study start Start: Define Study Parameters prep Prepare Amorolfine HCl Samples (Solutions/Solid) start->prep stress Expose to Stress Conditions (Light, Heat, pH, Oxidant) prep->stress sample Collect Samples at Defined Time Intervals stress->sample analysis Analyze Samples using Stability-Indicating Method (e.g., HPLC) sample->analysis data Calculate % Degradation and Identify Degradants analysis->data report Report Findings and Propose Stabilization Strategies data->report end End report->end

Caption: A typical experimental workflow for conducting a stability study on amorolfine hydrochloride.

References

Troubleshooting

Technical Support Center: Refinement of Amorolfine Hydrochloride Extraction from Biological Matrices

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of amorolfine hydrochloride...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of amorolfine hydrochloride from biological matrices. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting amorolfine hydrochloride from biological samples?

A1: The most prevalent methods for extracting amorolfine hydrochloride from biological matrices such as plasma, cream, and skin are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[1][2] Protein precipitation is also utilized, often as a preliminary step before further purification.[3][4][5]

Q2: Which analytical techniques are typically used to quantify amorolfine hydrochloride after extraction?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode-Array Detector (DAD) is a common method for the quantification of amorolfine hydrochloride.[2][6][7] For higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also employed.[3][8][9][10][11][12]

Q3: What are some key parameters to optimize for an efficient extraction?

A3: Key parameters to optimize include the choice of extraction solvent (for LLE) or sorbent (for SPE), the pH of the sample and solutions, the ratio of sample to solvent, and the mixing or incubation times.[13][14][15][16] For SPE, the composition of the washing and elution solvents is also critical.[2][4]

Q4: How can I improve the recovery of amorolfine hydrochloride from my samples?

A4: To improve recovery, ensure the pH of the sample is adjusted to a level where amorolfine is in its non-ionized form, which enhances its partitioning into an organic solvent during LLE or retention on a non-polar SPE sorbent.[16] Thorough vortexing or mixing is crucial to maximize the interaction between the sample and the extraction solvent. Additionally, optimizing the elution solvent in SPE is vital for complete recovery of the analyte from the sorbent.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Extraction Recovery - Incorrect pH of the sample, leading to ionization of amorolfine. - Inappropriate choice of extraction solvent or SPE sorbent. - Insufficient mixing or extraction time. - Incomplete elution from the SPE cartridge.- Adjust the pH of the biological matrix to be basic (e.g., pH 10-11) to ensure amorolfine is in its non-ionized form before extraction with an organic solvent.[13][14] - For LLE, test different organic solvents like ethyl acetate or a mixture of tert-Butyl methyl ether (TBME) and diethyl ether (DEE).[8][13] For SPE, a C18 sorbent is a common choice.[2] - Increase vortexing time or use a mechanical shaker to ensure thorough mixing. - Optimize the composition and volume of the elution solvent for SPE. A mixture containing methanol is often effective.[17]
High Matrix Effects (Ion Suppression or Enhancement in LC-MS/MS) - Co-extraction of endogenous components from the biological matrix (e.g., phospholipids, salts). - Insufficient cleanup during sample preparation.- Incorporate a washing step in your SPE protocol to remove interfering substances.[2] - For LLE, a back-extraction step can sometimes help to clean up the sample. - Consider using a different ionization source or optimizing the MS parameters. - Diluting the final extract can sometimes mitigate matrix effects, but be mindful of the impact on sensitivity.[5]
Poor Chromatographic Peak Shape (e.g., fronting, tailing, splitting) - Injection of the sample in a solvent much stronger than the mobile phase. - Residual matrix components interfering with the chromatography. - Column overload.- After extraction, evaporate the organic solvent and reconstitute the residue in the initial mobile phase or a weaker solvent.[1][5] - Improve the sample cleanup procedure to remove more matrix components. - Reduce the injection volume or dilute the sample.
Precipitation of Proteins During Extraction - Presence of high concentrations of proteins in the biological sample (e.g., plasma, serum).- Use a protein precipitation step with a solvent like acetonitrile or methanol before proceeding with LLE or SPE.[3][4][9] Centrifuge to pellet the precipitated proteins and use the supernatant for further extraction.
Inconsistent Results/Poor Reproducibility - Variability in sample collection and handling. - Inconsistent execution of the extraction protocol. - Instability of amorolfine in the biological matrix or during the extraction process.- Standardize sample collection, storage, and thawing procedures. - Use an internal standard to correct for variability in extraction efficiency and instrument response.[8][11] - Perform the extraction process at a controlled temperature and minimize the time between sample preparation and analysis.

Quantitative Data Summary

Extraction Method Biological Matrix Recovery (%) Lower Limit of Quantification (LLOQ) Analytical Method Reference
Liquid-Liquid Extraction (LLE)Human Plasma79.80.05 µg/mLHPLC[1]
Liquid-Liquid Extraction (LLE)Dog Plasma84.6 (DZ5), 82.7 (DZ4)0.1 µg/mLHPLC[1]
Liquid-Liquid Extraction (LLE)Human Plasma87.5 - 89.6625 nMLC-MS/MS[8]
Solid-Phase Extraction (SPE)---HPLC-DAD[2]

Note: The table will be expanded as more specific quantitative data is extracted and analyzed.

Experimental Protocols

Liquid-Liquid Extraction (LLE) for Amorolfine from Human Plasma

This protocol is based on a typical LLE procedure.

  • Sample Preparation:

    • To a 1 mL aliquot of human plasma, add a suitable internal standard.

    • Vortex briefly to mix.

  • pH Adjustment:

    • Add a small volume of a basic solution (e.g., 25% sodium hydroxide) to adjust the pH of the plasma sample to approximately 10-11.[13][14]

  • Extraction:

    • Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate).

    • Vortex vigorously for 5-10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Solvent Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitution:

    • Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase used for HPLC or LC-MS/MS analysis.

    • Vortex to ensure complete dissolution.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the chromatographic system.

Solid-Phase Extraction (SPE) for Amorolfine

This protocol is a general representation of an SPE procedure.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of purified water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated biological sample onto the conditioned SPE cartridge. The sample may need to be diluted or have its pH adjusted prior to loading.

  • Washing:

    • Wash the cartridge with 3 mL of purified water to remove polar interferences.[2]

    • A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.

  • Elution:

    • Elute the retained amorolfine hydrochloride from the cartridge with 2-3 mL of methanol or another suitable organic solvent into a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for analysis.

  • Analysis:

    • Inject the reconstituted sample into the HPLC or LC-MS/MS system.

Visualizations

LLE_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is ph_adjust Adjust pH to 10-11 (e.g., with NaOH) add_is->ph_adjust add_solvent Add Organic Solvent (e.g., Ethyl Acetate) ph_adjust->add_solvent vortex Vortex/Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by HPLC or LC-MS/MS reconstitute->analyze

Caption: Workflow for Liquid-Liquid Extraction of Amorolfine.

SPE_Workflow start Start: Pre-treated Sample condition Condition SPE Cartridge (Methanol, Water) start->condition load Load Sample condition->load wash Wash Cartridge (e.g., Water, 5% Methanol) load->wash elute Elute Amorolfine (e.g., Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by HPLC or LC-MS/MS reconstitute->analyze Troubleshooting_Logic start Problem Encountered low_recovery Low Recovery? start->low_recovery matrix_effects Matrix Effects? start->matrix_effects bad_peaks Poor Peak Shape? start->bad_peaks low_recovery->matrix_effects No check_ph Check Sample pH low_recovery->check_ph Yes matrix_effects->bad_peaks No improve_cleanup Improve Cleanup Steps matrix_effects->improve_cleanup Yes check_reconstitution Check Reconstitution Solvent bad_peaks->check_reconstitution Yes check_solvent Optimize Solvent/Sorbent check_ph->check_solvent check_mixing Increase Mixing check_solvent->check_mixing solution Problem Resolved check_mixing->solution dilute_extract Dilute Final Extract improve_cleanup->dilute_extract dilute_extract->solution check_cleanup Re-evaluate Cleanup check_reconstitution->check_cleanup check_cleanup->solution

References

Optimization

Technical Support Center: Optimizing Amorolfine Hydrochloride Delivery for Fungal Biofilm Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amorolfine hydrochloride in fungal biofil...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amorolfine hydrochloride in fungal biofilm studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my amorolfine hydrochloride solution not effective against mature fungal biofilms, despite showing high efficacy against planktonic cells?

A1: This is a common challenge. Fungal biofilms possess a protective extracellular polymeric substance (EPS) matrix, which can act as a physical and chemical barrier, preventing the drug from reaching the fungal cells within the biofilm.[1][2][3] The minimum inhibitory concentration (MIC) for fungi within a biofilm can be 10 to 1,000 times higher than for their planktonic counterparts.[1] You may need to consider strategies to disrupt the biofilm matrix or enhance the penetration of amorolfine.

Q2: I'm observing inconsistent results in my biofilm experiments. What could be the cause?

A2: Inconsistent results can stem from several factors related to the biofilm model and experimental setup:

  • Biofilm Age and Maturity: The age of the biofilm significantly impacts its structure and resistance. Ensure you are using biofilms of a consistent age for all experiments.

  • In Vitro Model System: Static biofilm models (e.g., in 96-well plates) can have high variability. Consider using a dynamic model with continuous nutrient flow for more reproducible results.[4][5]

  • Nutrient Conditions: The composition of the growth medium can influence biofilm formation and drug susceptibility. Standardize your media preparation and ensure it is appropriate for the fungal species being studied.[4]

  • Washing Steps: Inconsistent or overly aggressive washing can remove significant portions of the biofilm, leading to variability. Standardize your washing technique.[6]

Q3: How can I improve the penetration of amorolfine hydrochloride into the biofilm?

A3: Several strategies can be employed to enhance drug delivery:

  • Chemical Enhancers: For topical or transungual models, chemical enhancers like 5% thioglycolic acid or 5% urea have been shown to increase amorolfine hydrochloride uptake by up to two-fold.[7][8] Salicylic acid has also demonstrated a two-fold increase in uptake.[7]

  • Nanoparticle Delivery Systems: Encapsulating amorolfine hydrochloride in solid lipid nanoparticles (SLNs) or nanoemulgels can improve its permeation and antifungal activity.[9][10][11] One study showed that an SLN formulation improved permeation by 1.63-fold and antifungal activity by 2.50-fold compared to a marketed cream.[9]

  • Enzymatic Disruption of Biofilm Matrix: Consider using enzymes that can degrade components of the EPS matrix, such as glucanases or proteases, as a pre-treatment before applying amorolfine hydrochloride.

  • Synergistic Combinations: Combining amorolfine with other antifungal agents has shown additive or synergistic effects.[12][13][14] For example, combinations with terbinafine have been particularly effective.[13][14]

Q4: What is the optimal solvent for preparing my amorolfine hydrochloride stock solution?

A4: Amorolfine hydrochloride is soluble in Dimethyl Sulfoxide (DMSO) at ≥6.25 mg/mL and ethanol at ≥9.54 mg/mL, but it is insoluble in water.[15][16] For cell-based assays, it is crucial to prepare a high-concentration stock in an appropriate organic solvent and then dilute it in your culture medium. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.

Q5: My Minimum Biofilm Eradication Concentration (MBEC) values are very high and variable. How can I optimize this assay?

A5: High and variable MBEC values are often encountered. Here are some optimization tips:

  • Standardize Biofilm Growth: Ensure your biofilms are grown for a consistent period (e.g., 24 hours) under static conditions before drug exposure.[4]

  • Appropriate Controls: Include positive (biofilm with no drug) and negative (no biofilm) controls on every plate.

  • Subculture for Viability: After exposure to amorolfine, ensure you are thoroughly rinsing the biofilms before transferring them to fresh, drug-free media for recovery and viability assessment.[4]

  • Consider In Vivo Models: For more clinically relevant data, consider using an in vivo or ex vivo biofilm model, as these can yield different (and often higher) MBEC values compared to in vitro models.[17][18][19]

Data Summary

Table 1: In Vitro Susceptibility of Various Fungi to Amorolfine Hydrochloride
Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Trichophyton rubrum0.01 - 0.080.040.04
Trichophyton mentagrophytes0.01 - 0.080.040.08
Epidermophyton floccosum0.01 - 0.080.020.04
Candida parapsilosis0.5 - 160.52
Scopulariopsis spp.0.5 - 4N/AN/A
Acremonium spp.2 - 8N/AN/A
Candida albicans0.125 - 64464
Fusarium solani0.125 - 64464
Aspergillus flavus0.125 - 64464
(Data sourced from a study on clinical isolates from dermatomycosis patients)[20]
Table 2: Efficacy of Enhanced Amorolfine Hydrochloride Delivery Systems
Delivery System EnhancementFold Increase in Permeation/UptakeFold Increase in Antifungal ActivityReference
Solid Lipid Nanoparticles (SLNs)1.632.50[9]
5% Thioglycolic Acid2Not Reported[7]
5% Urea2Not Reported[7]
Salicylic Acid2Not Reported[7]

Experimental Protocols & Visualizations

Mechanism of Action of Amorolfine Hydrochloride

Amorolfine hydrochloride primarily functions by inhibiting two key enzymes in the ergosterol biosynthesis pathway: Δ14-reductase and Δ7-Δ8-isomerase.[21][22][23] This leads to a depletion of ergosterol, an essential component of the fungal cell membrane, and an accumulation of toxic sterol intermediates.[22][24] The compromised cell membrane results in increased permeability and ultimately, fungal cell death.[21]

Amorolfine Hydrochloride Mechanism of Action Squalene Squalene Ergosterol_Pathway Ergosterol Biosynthesis Pathway Squalene->Ergosterol_Pathway Ergosterol_Depletion Ergosterol Depletion Ergosterol_Pathway->Ergosterol_Depletion Blocked Toxic_Sterols Toxic Sterol Accumulation Ergosterol_Pathway->Toxic_Sterols Leads to Amorolfine Amorolfine HCl Enzyme_Inhibition Inhibits Δ14-Reductase & Δ7-Δ8-Isomerase Amorolfine->Enzyme_Inhibition Membrane_Disruption Fungal Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Toxic_Sterols->Membrane_Disruption Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death

Caption: Mechanism of amorolfine HCl in fungal cells.

Protocol: Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol is adapted from standard MBEC assay methodologies.[4][25]

  • Biofilm Formation:

    • Dilute an overnight fungal culture to the desired starting concentration in fresh growth medium.

    • Dispense 150-200 µL of the diluted culture into the wells of a 96-well plate. For a Calgary Biofilm Device, add the culture to the trough.

    • Place the peg lid onto the plate, ensuring the pegs are submerged in the culture.

    • Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature for the fungus to allow for biofilm formation on the pegs.

  • Amorolfine Hydrochloride Exposure:

    • Prepare a serial dilution of amorolfine hydrochloride in fresh growth medium in a new 96-well plate. Include a growth control (no drug) and a sterility control (no fungi).

    • Carefully remove the peg lid from the biofilm formation plate.

    • Rinse the peg lid by immersing it in a plate containing sterile saline or phosphate-buffered saline (PBS) to remove planktonic cells.

    • Transfer the rinsed peg lid to the plate containing the amorolfine hydrochloride dilutions.

    • Incubate for 24 hours at the optimal growth temperature.

  • Viability Assessment:

    • Remove the peg lid from the drug-containing plate and rinse it again in sterile saline or PBS.

    • Place the peg lid into a new 96-well plate containing 200 µL of fresh, drug-free recovery medium in each well.

    • Disrupt the biofilms from the pegs by sonication or vigorous vortexing.

    • Incubate the recovery plate for 24-48 hours.

    • Determine the MBEC, which is the lowest concentration of amorolfine hydrochloride that prevents fungal regrowth from the treated biofilm. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

MBEC Assay Experimental Workflow cluster_0 Day 1: Biofilm Formation cluster_1 Day 2: Drug Exposure cluster_2 Day 3-4: Viability Assessment A Inoculate 96-well plate with fungal culture B Incubate for 24-48h to form biofilm on pegs A->B D Rinse peg lid to remove planktonic cells B->D C Prepare serial dilutions of Amorolfine HCl E Transfer peg lid to drug plate and incubate 24h C->E D->E F Rinse peg lid to remove residual drug E->F G Place pegs in recovery medium and sonicate F->G H Incubate for 24-48h G->H I Determine MBEC by assessing fungal growth H->I

Caption: Workflow for the MBEC assay.

Logical Relationship: Overcoming Biofilm Defense Mechanisms

This diagram illustrates the relationship between the challenges posed by fungal biofilms and the strategies to optimize amorolfine hydrochloride delivery.

Strategies to Overcome Biofilm Resistance Challenge1 EPS Matrix Barrier Challenge2 Reduced Drug Penetration Challenge1->Challenge2 Challenge3 High Fungal Cell Density Solution1 Nanoparticle Delivery (e.g., SLNs) Outcome Enhanced Amorolfine HCl Delivery and Efficacy Solution1->Outcome Solution2 Chemical Enhancers (e.g., Thioglycolic Acid) Solution2->Outcome Solution3 Synergistic Drug Combinations Solution3->Outcome Solution4 EPS Matrix Disrupting Agents Solution4->Outcome

References

Troubleshooting

Technical Support Center: Troubleshooting Unexpected Morphological Changes in Fungi Treated with Amorolfine Hydrochloride

This technical support center is designed for researchers, scientists, and drug development professionals who are using amorolfine hydrochloride in their experiments and may encounter unexpected morphological changes in...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are using amorolfine hydrochloride in their experiments and may encounter unexpected morphological changes in the fungi being studied. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of amorolfine hydrochloride?

Amorolfine hydrochloride is a morpholine antifungal agent that primarily disrupts the fungal cell membrane by inhibiting ergosterol biosynthesis.[1] It targets two specific enzymes in the ergosterol biosynthesis pathway: Δ14-sterol reductase (ERG24) and Δ7-Δ8-isomerase (ERG2).[2][3] This dual inhibition leads to a depletion of ergosterol, a vital component for maintaining the integrity and fluidity of the fungal cell membrane, and an accumulation of ignosterol and other abnormal sterols.[3][4] The altered sterol composition disrupts membrane function, increases permeability, and ultimately leads to fungal cell death.[1]

Q2: What are the expected morphological changes in fungi when treated with amorolfine hydrochloride?

Based on its mechanism of action, the expected morphological changes in fungi treated with amorolfine hydrochloride include:

  • Increased cell wall thickness: As a compensatory response to cell membrane stress, fungi may reinforce their cell wall.

  • Deposition of chitin: Increased chitin deposits may be observed within and outside the cell wall as part of the stress response.[3][4]

  • Cytoplasmic alterations: Electron microscopy may reveal electron-lucent areas within the cytoplasm and the formation of extracytoplasmic membrane vesicles.

  • Cell lysis: At effective concentrations, the disruption of the cell membrane leads to cell lysis and death.

Q3: Can amorolfine hydrochloride cause a "paradoxical growth effect"?

The paradoxical growth effect, where a fungus shows renewed growth at high antifungal concentrations after being inhibited at lower concentrations, has been primarily documented with echinocandins, which target cell wall synthesis.[5][6] This phenomenon is often associated with the activation of stress response pathways, such as the cell wall integrity (CWI) pathway, leading to a compensatory increase in chitin synthesis.[5][6] While not a widely reported phenomenon for amorolfine, the principle of stress response activation could theoretically lead to unexpected growth patterns at certain concentrations in some fungal species. If you observe this, it is crucial to verify that it is a true biological effect and not an experimental artifact.

Troubleshooting Guides

This section provides guidance on specific unexpected morphological changes and other experimental issues you might encounter.

Issue 1: No discernible morphological changes are observed after treatment.

  • Question: I've treated my fungal cultures with what I believe to be an effective concentration of amorolfine hydrochloride, but I don't see any of the expected morphological changes. What could be the reason?

  • Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Drug Inactivity Verify Stock Solution: Ensure your amorolfine hydrochloride stock solution was prepared correctly and stored properly. It is soluble in DMSO and ethanol.[7] Aqueous solutions are not recommended for long-term storage.[3] Prepare fresh dilutions for each experiment.
Confirm Drug Concentration: Use a validated method like HPLC to confirm the concentration of your working solutions.[8]
Fungal Resistance Intrinsic Resistance: The fungal species you are working with may have intrinsic resistance to morpholines.
Acquired Resistance: The strain may have developed resistance. Consider performing antifungal susceptibility testing (AST) to determine the Minimum Inhibitory Concentration (MIC).
Inappropriate Incubation Time Time-Dependent Effects: The morphological changes may not be apparent at the time point you are observing. Design a time-course experiment to observe the cells at different intervals after treatment.
Suboptimal Viewing Method Enhance Visualization: Use specific fungal stains like Calcofluor White (for chitin) or Periodic Acid-Schiff (PAS) to highlight cell wall changes that may not be visible with standard bright-field microscopy. For ultrastructural changes, transmission electron microscopy (TEM) is required.

Issue 2: I'm observing bizarre or highly pleomorphic fungal cells that are not typical of the expected changes.

  • Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Severe Membrane and Cytoskeletal Disruption Dose-Response Analysis: This could be a manifestation of severe, but sublethal, stress. Perform a detailed dose-response analysis with finer concentration increments to see if these morphologies appear at a specific concentration range.
Cytoskeletal Staining: The observed pleomorphism could be due to effects on the actin cytoskeleton, which is crucial for maintaining cell shape. Use fluorescent phalloidin staining to visualize the actin cytoskeleton and assess its organization.
Activation of Aberrant Signaling Pathways Investigate Stress Pathways: The unusual morphology might be a result of the activation of stress response pathways in an atypical manner. Consider investigating the activation of the Cell Wall Integrity (CWI) or High Osmolarity Glycerol (HOG) pathways.
Off-Target Effects at High Concentrations Concentration Confirmation: Ensure the concentration of amorolfine is accurate. At very high concentrations, off-target effects can occur. Compare the observed morphology with that induced by other ergosterol biosynthesis inhibitors.

Issue 3: I see an increase in fungal biomass at high concentrations of amorolfine hydrochloride.

  • Question: After performing a dose-response experiment, I noticed that while lower concentrations of amorolfine inhibit fungal growth as expected, some higher concentrations seem to permit renewed growth. Is this a paradoxical growth effect?

  • Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Paradoxical Growth Confirm the Effect: To confirm if this is a true paradoxical effect, re-test the high concentrations in a fresh experiment. Also, test the supernatant from the wells with paradoxical growth on a susceptible indicator strain to ensure the drug is still active.[5]
Investigate Chitin Content: A common mechanism for paradoxical growth with cell wall-active agents is a compensatory increase in chitin.[5] Stain the cells with Calcofluor White and quantify the fluorescence to assess chitin levels.
Drug Precipitation Check Solubility: At high concentrations, the drug may be precipitating out of the medium, leading to a lower effective concentration. Visually inspect your culture wells for any precipitate.
Experimental Artifact Inoculum Density: Ensure your initial inoculum density is consistent and within the recommended range for antifungal susceptibility testing. High inoculum densities can sometimes lead to apparent growth at higher drug concentrations.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of amorolfine hydrochloride against various fungal species, providing a baseline for expected efficacy.

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Trichophyton rubrum0.01 - 0.080.040.04[9]
Trichophyton mentagrophytes0.04 - 0.080.040.08[9]
Epidermophyton floccosum0.02 - 0.040.020.04[9]
Candida parapsilosis0.5 - 160.52[9]
Candida albicans0.125 - 64464[9]
Scopulariopsis spp.0.5 - 424[9]
Acremonium spp.2 - 828[9]
Fusarium solani0.125 - 64464[9]
Aspergillus flavus0.125 - 64464[9]

Experimental Protocols

Protocol 1: Preparation of Amorolfine Hydrochloride Stock Solution

  • Weighing: Accurately weigh the desired amount of amorolfine hydrochloride powder.

  • Dissolving: Dissolve the powder in 100% Dimethyl Sulfoxide (DMSO) or ethanol to create a high-concentration stock solution (e.g., 10 mg/mL).[7] Ensure complete dissolution.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C.[3] Avoid repeated freeze-thaw cycles.

  • Working Solution: For experiments, thaw an aliquot and dilute it to the desired final concentrations in the appropriate culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the fungus (typically ≤1%).

Protocol 2: Staining for Fungal Cell Wall Chitin with Calcofluor White

  • Sample Preparation: Harvest fungal cells from both treated and untreated cultures by centrifugation. Wash the cells twice with phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in a solution of Calcofluor White (e.g., 10 µg/mL in PBS).

  • Incubation: Incubate the cells in the dark for 5-10 minutes at room temperature.

  • Washing: Centrifuge the stained cells and wash them twice with PBS to remove excess stain.

  • Microscopy: Resuspend the final cell pellet in a small volume of PBS, mount a drop on a microscope slide, and cover with a coverslip.

  • Visualization: Observe the cells using a fluorescence microscope with a DAPI filter set (Excitation: ~365 nm, Emission: ~440 nm). Chitin-rich structures, such as the cell wall and septa, will fluoresce brightly.

Protocol 3: Transmission Electron Microscopy (TEM) of Fungal Cells

  • Fixation: Harvest fungal cells and fix them in a solution of 2.5% glutaraldehyde in a suitable buffer (e.g., 0.1 M cacodylate buffer, pH 7.2) for 2 hours at room temperature.

  • Post-fixation: Wash the cells in the buffer and post-fix with 1% osmium tetroxide in the same buffer for 1 hour.

  • Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).

  • Infiltration: Infiltrate the dehydrated samples with a mixture of resin (e.g., Spurr's or Epon) and ethanol, gradually increasing the resin concentration.

  • Embedding and Polymerization: Embed the samples in pure resin in molds and polymerize them in an oven at the recommended temperature for the specific resin (e.g., 60°C for 48 hours).

  • Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome equipped with a diamond knife.

  • Staining: Mount the sections on copper grids and stain them with uranyl acetate followed by lead citrate to enhance contrast.

  • Imaging: Observe the stained sections using a transmission electron microscope.

Signaling Pathways and Workflows

Ergosterol Biosynthesis and Amorolfine's Mechanism of Action

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Amorolfine Hydrochloride Action cluster_2 Cellular Consequences Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols 14α-demethylase (ERG11) Ignosterol Ignosterol Intermediate Sterols->Ignosterol Δ14-sterol reductase (ERG24) Ergosterol Ergosterol Ignosterol->Ergosterol Δ7-Δ8-isomerase (ERG2) Amorolfine_HCI Amorolfine_HCI Δ14-sterol reductase (ERG24) Δ14-sterol reductase (ERG24) Amorolfine_HCI->Δ14-sterol reductase (ERG24) Inhibits Δ7-Δ8-isomerase (ERG2) Δ7-Δ8-isomerase (ERG2) Amorolfine_HCI->Δ7-Δ8-isomerase (ERG2) Inhibits Abnormal_Sterol_Accumulation Abnormal Sterol (Ignosterol) Accumulation Δ14-sterol reductase (ERG24)->Abnormal_Sterol_Accumulation Ergosterol_Depletion Ergosterol Depletion Δ7-Δ8-isomerase (ERG2)->Ergosterol_Depletion Membrane_Stress Cell Membrane Stress & Disruption Ergosterol_Depletion->Membrane_Stress Abnormal_Sterol_Accumulation->Membrane_Stress Morphological_Changes Morphological Changes Membrane_Stress->Morphological_Changes Fungal_Cell_Death Fungal Cell Death Membrane_Stress->Fungal_Cell_Death

Caption: Mechanism of action of amorolfine hydrochloride on the ergosterol biosynthesis pathway.

Fungal Stress Response to Cell Membrane Disruption

Amorolfine_HCI Amorolfine_HCI Membrane_Stress Cell Membrane Stress Amorolfine_HCI->Membrane_Stress CWI_Pathway Cell Wall Integrity (CWI) Signaling Pathway Membrane_Stress->CWI_Pathway Activates MAPK_Cascade MAP Kinase Cascade (e.g., Mkc1) CWI_Pathway->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., Rlm1) MAPK_Cascade->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cell_Wall_Remodeling Cell Wall Remodeling (Increased Chitin Synthesis) Gene_Expression->Cell_Wall_Remodeling Morphological_Adaptation Morphological Adaptation Cell_Wall_Remodeling->Morphological_Adaptation

Caption: The Cell Wall Integrity (CWI) signaling pathway as a response to membrane stress.

Experimental Workflow for Troubleshooting Unexpected Morphological Changes

Start Unexpected Morphological Observation Check_Drug Verify Drug Concentration and Activity Start->Check_Drug Check_Culture Confirm Fungal Strain Identity and Purity Start->Check_Culture AST Perform Antifungal Susceptibility Testing (MIC) Check_Drug->AST Check_Culture->AST Dose_Response Detailed Dose-Response and Time-Course Analysis AST->Dose_Response Microscopy Advanced Microscopy (Fluorescence, TEM) Interpretation Interpret Results Microscopy->Interpretation Dose_Response->Microscopy Artifact Result is likely an artifact Interpretation->Artifact Inconsistent/ Not reproducible Biological_Effect Result is a true biological effect Interpretation->Biological_Effect Consistent/ Reproducible Further_Investigation Further Mechanistic Investigation Biological_Effect->Further_Investigation

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Reference Data & Comparative Studies

Validation

A Comparative In Vitro Analysis of Amorolfine Hydrochloride and Terbinafine Efficacy

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the in vitro efficacy of two widely used antifungal agents, amorolfine hydrochloride and terbinafine. The fol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of two widely used antifungal agents, amorolfine hydrochloride and terbinafine. The following sections detail their performance based on key experimental data, outline the methodologies used in these assessments, and visualize their distinct mechanisms of action.

Quantitative Efficacy: A Head-to-Head Comparison

The in vitro potencies of amorolfine hydrochloride and terbinafine have been evaluated against a range of clinically relevant fungal pathogens, primarily dermatophytes and yeasts. The primary metrics for this comparison are the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism, and the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in fungal death.

The following table summarizes the MIC values for both compounds against various fungal species as reported in the scientific literature. It is important to note that variations in MIC values can occur between studies due to differences in methodology, inoculum size, and the specific strains tested. The data presented here is aggregated from studies employing standardized broth microdilution methods.

Fungal SpeciesAntifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Trichophyton rubrumAmorolfine HCl0.008 - 0.50.0883-
Terbinafine0.004 - 0.250.0195-
Trichophyton mentagrophytesAmorolfine HCl-0.030.125
Terbinafine-0.0150.03
Candida albicansAmorolfine HCl-464
Terbinafine-14[1]
Candida parapsilosisAmorolfine HCl0.5 - 160.52
Terbinafine--0.125[1]

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. Data for T. rubrum and T. mentagrophytes are primarily from a study by Wiederhold et al. against 320 dermatophyte isolates.[2] Data for Candida species are compiled from multiple sources.

While direct comparative MFC data from a single study is limited, the literature suggests that terbinafine generally exhibits potent fungicidal activity against dermatophytes, with MFC values often being identical or very close to the MIC values.[3][4] An antifungal agent is typically considered fungicidal if the MFC/MIC ratio is ≤ 4.[4] For many dermatophytes, terbinafine demonstrates this characteristic.[4]

Experimental Protocols

The determination of MIC and MFC values is crucial for assessing the in vitro efficacy of antifungal agents. The following are detailed methodologies for these key experiments, based on standardized protocols.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

1. Preparation of Antifungal Stock Solutions:

  • Amorolfine hydrochloride and terbinafine are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.

  • Serial twofold dilutions of each antifungal agent are then prepared in a liquid broth medium, such as RPMI 1640, within a 96-well microtiter plate.

2. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain mature colonies.

  • A standardized inoculum suspension is prepared by harvesting fungal elements (conidia or yeast cells) and adjusting the concentration to a defined density (e.g., 1 x 10³ to 5 x 10³ CFU/mL) in the test medium.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the standardized fungal suspension.

  • A growth control well (containing only the medium and the inoculum) and a sterility control well (containing only the medium) are included on each plate.

  • The plates are incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.

4. Determination of MIC:

  • Following incubation, the plates are examined visually or with a spectrophotometer for fungal growth.

  • The MIC is recorded as the lowest concentration of the antifungal agent at which there is a significant reduction (typically ≥80% or 100% depending on the drug) in fungal growth compared to the growth control well.

Minimum Fungicidal Concentration (MFC) Assay

This assay is performed as a subsequent step to the MIC test to determine the concentration of the antifungal agent that is lethal to the fungus.

1. Subculturing from MIC Plates:

  • After the MIC is determined, a small aliquot (e.g., 10-20 µL) is taken from each well of the MIC plate that shows no visible growth.

  • This aliquot is then subcultured onto an agar plate (e.g., Sabouraud Dextrose Agar) that does not contain any antifungal agent.

2. Incubation of Subculture Plates:

  • The agar plates are incubated at the appropriate temperature and for a sufficient duration to allow for the growth of any surviving fungal organisms.

3. Determination of MFC:

  • The MFC is defined as the lowest concentration of the antifungal agent from the original MIC plate that results in no fungal growth or a significant reduction in the number of colonies (e.g., ≥99.9% killing) on the subculture plate compared to the initial inoculum.

Visualization of Experimental Workflow and Mechanisms of Action

To further elucidate the experimental processes and the distinct modes of action of amorolfine and terbinafine, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mfc MFC Assay prep_antifungal Prepare Antifungal Stock Solutions serial_dilution Perform Serial Dilutions in 96-Well Plate prep_antifungal->serial_dilution prep_inoculum Prepare Standardized Fungal Inoculum inoculate_plate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate_mic Incubate Plate inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Wells with No Growth read_mic->subculture incubate_mfc Incubate Agar Plates subculture->incubate_mfc read_mfc Read MFC (Lowest concentration with no fungal growth on agar) incubate_mfc->read_mfc

Experimental Workflow for MIC and MFC Determination.

mechanism_of_action cluster_terbinafine Terbinafine cluster_amorolfine Amorolfine Hydrochloride squalene Squalene squalene_epoxidase Squalene Epoxidase squalene->squalene_epoxidase Inhibition lanosterol Lanosterol squalene_epoxidase->lanosterol ergosterol_t Ergosterol (Fungal Cell Membrane) lanosterol->ergosterol_t lanosterol_a Lanosterol delta14_reductase Δ14-Sterol Reductase lanosterol_a->delta14_reductase Inhibition zymosterol Zymosterol delta14_reductase->zymosterol delta7_8_isomerase Δ7-Δ8 Isomerase zymosterol->delta7_8_isomerase Inhibition episterol Episterol delta7_8_isomerase->episterol ergosterol_a Ergosterol (Fungal Cell Membrane) episterol->ergosterol_a

Mechanisms of Action of Terbinafine and Amorolfine.
Mechanism of Action: A Tale of Two Ergosterol Inhibitors

Both amorolfine and terbinafine exert their antifungal effects by disrupting the biosynthesis of ergosterol, a critical component of the fungal cell membrane. However, they target different enzymes in this pathway, leading to distinct downstream consequences.

Terbinafine: As an allylamine antifungal, terbinafine specifically inhibits the enzyme squalene epoxidase.[3] This enzyme is responsible for the conversion of squalene to 2,3-oxidosqualene, an early step in the ergosterol synthesis pathway. The inhibition of squalene epoxidase leads to a deficiency of ergosterol, which compromises the integrity of the fungal cell membrane. Furthermore, it causes a toxic accumulation of intracellular squalene, which is believed to contribute significantly to the fungicidal activity of terbinafine.

Amorolfine Hydrochloride: Amorolfine, a morpholine derivative, acts at later stages of the ergosterol biosynthesis pathway. It primarily inhibits two enzymes: Δ14-sterol reductase and Δ7-Δ8 isomerase. This dual inhibition results in the depletion of ergosterol and the accumulation of other sterol precursors, such as ignosterol, within the fungal cell membrane. This alteration of the sterol composition disrupts the structure and function of the cell membrane, ultimately leading to fungal cell death.

References

Comparative

A Head-to-Head Comparison of the Antifungal Activity of Amorolfine Hydrochloride and Ciclopirox

Guide for Researchers and Drug Development Professionals This guide provides an objective, data-driven comparison of two prominent topical antifungal agents: amorolfine hydrochloride and ciclopirox. Commonly formulated i...

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides an objective, data-driven comparison of two prominent topical antifungal agents: amorolfine hydrochloride and ciclopirox. Commonly formulated in nail lacquers for the treatment of onychomycosis, these agents exhibit distinct mechanisms of action and antifungal profiles. This document synthesizes in vitro susceptibility data and clinical efficacy findings, presenting them alongside the detailed experimental protocols used for their determination.

Overview and Mechanism of Action

Amorolfine and ciclopirox belong to different chemical classes and disrupt fungal cell viability through unique pathways.[1][2][3][4]

  • Amorolfine: A morpholine derivative, amorolfine interferes with the final steps of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][5][6][7] It simultaneously inhibits two enzymes: delta-14 reductase and delta-7,8 isomerase.[1][5] This dual inhibition leads to the depletion of ergosterol and an accumulation of non-functional, ignosterol-like sterols in the membrane, compromising its integrity and function.[1][5][6]

  • Ciclopirox: A hydroxypyridone derivative, ciclopirox employs a fundamentally different mechanism.[8][9] Its primary mode of action is the chelation of polyvalent metal cations, particularly Fe³⁺.[1][10] These cations are essential cofactors for numerous enzymes, including those in the mitochondrial electron transport chain (cytochromes).[1] By sequestering these ions, ciclopirox disrupts cellular metabolic processes, inhibits energy production, and compromises nutrient transport, leading to fungal cell death.[1][8] This mechanism also contributes to its broad-spectrum activity and low potential for resistance development.[8]

G cluster_amorolfine Amorolfine Pathway cluster_ciclopirox Ciclopirox Pathway ergosterol_pre Ergosterol Precursors d14_reductase Δ14 Reductase ergosterol_pre->d14_reductase intermediate Intermediate Sterols d14_reductase->intermediate d7_8_isomerase Δ7-8 Isomerase intermediate->d7_8_isomerase ergosterol Ergosterol (Cell Membrane Component) d7_8_isomerase->ergosterol ignosterol Ignosterol Accumulation (Membrane Disruption) d7_8_isomerase->ignosterol amorolfine Amorolfine amorolfine->d14_reductase Inhibits amorolfine->d7_8_isomerase Inhibits amorolfine->ignosterol Causes ciclopirox Ciclopirox fe3 Fe³⁺ Cations ciclopirox->fe3 Chelates enzymes Metal-Dependent Enzymes (e.g., Cytochromes) fe3->enzymes Required for metabolism Cellular Respiration & Metabolism enzymes->metabolism atp Energy (ATP) Production metabolism->atp

Caption: Mechanisms of action for Amorolfine and Ciclopirox.

In Vitro Antifungal Activity

In vitro studies are essential for establishing the intrinsic potency of antifungal agents. Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are key metrics. Data from direct comparative studies are summarized below.

One study directly compared the activity of amorolfine and ciclopiroxolamine against seven clinical isolates of Trichophyton rubrum, the most common causative agent of onychomycosis, using an in vitro nail infection model.[11][12] The results demonstrated that amorolfine had a more potent fungicidal effect, requiring a lower mean concentration to kill the fungal isolates compared to ciclopiroxolamine.[11][12]

Table 1: Comparative In Vitro Fungicidal Activity against Trichophyton rubrum

Parameter Amorolfine (µg/mL) Ciclopiroxolamine (µg/mL) Statistical Significance Reference
Nail-MFC Range 2 - 32 16 - 32 p < 0.001 [11][12]
Mean Nail-MFC 12.28 24.13 p < 0.001 [11][12]

Nail-MFC: Minimum Fungicidal Concentration in an in vitro model using nail powder to simulate infection.

Further studies have established the geometric mean MICs for both drugs against a large number of dermatophyte isolates.

Table 2: Geometric Mean MICs against Common Dermatophytes

Organism Amorolfine (µg/mL) Ciclopirox (µg/mL) Reference

| Trichophyton rubrum & T. mentagrophytes (320 isolates) | 0.0194 | 0.3107 |[13] |

These in vitro data suggest that amorolfine exhibits higher intrinsic potency against key dermatophytes under laboratory conditions.

Experimental Protocol: Broth Microdilution MIC Testing

The determination of MIC values for filamentous fungi, including dermatophytes, is standardized by the Clinical and Laboratory Standards Institute (CLSI) in document M38-A2.[14][15][16][17] This protocol ensures reproducibility and allows for meaningful comparison of data across different studies.

Detailed Methodology (Based on CLSI M38-A2):

  • Antifungal Agent Preparation: Stock solutions of amorolfine and ciclopirox are prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in RPMI-1640 medium to achieve the desired final concentrations in 96-well microtiter plates.

  • Inoculum Preparation: Fungal isolates are cultured on a medium that promotes conidiation, such as potato dextrose agar, for 5-7 days.[15] The conidia are harvested, and the resulting suspension is adjusted using a spectrophotometer to a specified optical density, ensuring a standardized final inoculum concentration (typically 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).

  • Incubation: The microtiter plates, containing the diluted antifungal agents and the fungal inoculum, are incubated at a controlled temperature (e.g., 28-35°C) for 4 to 7 days, depending on the growth rate of the organism.

  • Endpoint Determination: The MIC is determined by visual inspection. It is defined as the lowest concentration of the antifungal agent that causes complete (100%) inhibition of fungal growth as compared to the growth in the drug-free control well.

G cluster_prep Preparation Phase cluster_main Execution & Analysis A Prepare Antifungal Dilutions in Microtiter Plate D Inoculate Microtiter Plate with Fungal Suspension A->D B Culture Fungus on PDA to Promote Sporulation C Harvest Spores & Adjust Inoculum Concentration B->C C->D E Incubate Plates (4-7 days at 28-35°C) D->E F Visually Read Plates for Growth E->F G Determine MIC: Lowest Concentration with 100% Inhibition F->G

Caption: Workflow for MIC determination via broth microdilution (CLSI M38-A2).

Clinical Efficacy in Onychomycosis

While in vitro data provide a baseline, clinical efficacy is influenced by the drug's formulation, its ability to penetrate the nail plate, and the application regimen.[1][18][19] Both amorolfine 5% and ciclopirox 8% are available as nail lacquers.[1][19]

A key differentiator in recent clinical trials is the vehicle used in the lacquer. A newer formulation of ciclopirox 8% utilizes hydroxypropyl chitosan (HPCH) technology, which is water-soluble and designed to enhance nail penetration.[1][18][20]

Table 3: Comparative Clinical Trial Outcomes for Toenail Onychomycosis (48 Weeks)

Parameter P-3051 (Ciclopirox 8% in HPCH) Amorolfine 5% Lacquer Statistical Significance Reference
Application Frequency Daily Twice Weekly - [21]
Treatment Success 58.3% 26.7% p < 0.001 [21]
Complete Cure 35.0% 11.7% p < 0.001 [21]
Mycological Cure 100% 81.7% p < 0.001 [21]

Data from a randomized, controlled, parallel-group clinical trial with a blinded evaluator.

The results of this trial indicate a statistically significant superiority of the ciclopirox 8% HPCH lacquer over the amorolfine 5% lacquer in treating mild-to-moderate onychomycosis.[21] This highlights the critical role of the delivery system in achieving clinical success. The application frequency also differs, with ciclopirox typically requiring daily application, whereas amorolfine is applied once or twice weekly.[19][21][22]

Conclusion

Amorolfine and ciclopirox are both effective broad-spectrum antifungal agents with distinct advantages.

  • Mechanism & Potency: They operate via entirely different mechanisms. In vitro data suggest that amorolfine possesses higher intrinsic fungicidal potency against key dermatophytes like T. rubrum.

  • Clinical Performance & Formulation: Clinical trial data, particularly in onychomycosis, demonstrate that the formulation plays a decisive role in efficacy. The ciclopirox 8% lacquer with HPCH technology has shown superior cure rates compared to standard amorolfine 5% lacquer, likely due to enhanced nail penetration.[18][21][23]

For researchers and drug development professionals, this comparison underscores that while in vitro potency is a crucial starting point, the development of advanced drug delivery systems is paramount to translating that potency into clinical effectiveness, especially in challenging applications like topical treatment of nail infections.

References

Validation

Amorolfine Hydrochloride: A Comparative Guide to its Fungicidal Activity Against Clinical Isolates

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the fungicidal activity of amorolfine hydrochloride against key clinical fungal isolates. It compares its pe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the fungicidal activity of amorolfine hydrochloride against key clinical fungal isolates. It compares its performance with other common antifungal agents, supported by experimental data, and details the methodologies for assessing its efficacy.

Executive Summary

Amorolfine hydrochloride, a morpholine derivative, demonstrates potent fungicidal activity against a broad spectrum of fungi, including dermatophytes and yeasts.[1][2] Its unique mechanism of action, targeting two distinct enzymes in the ergosterol biosynthesis pathway, results in the disruption of fungal cell membrane integrity and ultimately, cell death.[3][4] In vitro studies consistently show low minimum inhibitory concentrations (MIC) and minimum fungicidal concentrations (MFC) against clinical isolates of Trichophyton rubrum, Trichophyton mentagrophytes, and Candida albicans, often demonstrating superior or comparable activity to other topical and systemic antifungal agents.

Mechanism of Action: Dual Inhibition of Ergosterol Biosynthesis

Amorolfine's primary mode of action is the inhibition of ergosterol synthesis, an essential component of the fungal cell membrane.[3][4] It specifically targets two key enzymes:

  • Δ14-reductase: This enzyme is crucial for the reduction of the C14-C15 double bond in sterol precursors.

  • Δ7-Δ8 isomerase: This enzyme catalyzes the isomerization of the C8-C9 double bond to the C7-C8 position.

This dual inhibition leads to a depletion of ergosterol and an accumulation of non-functional, toxic sterols, such as ignosterol, within the cell membrane.[1] The altered sterol composition disrupts membrane fluidity and permeability, leading to the cessation of fungal growth and cell death.[1][4]

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Downstream Effects Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediates Intermediates Lanosterol->Intermediates Erg11 (14α-demethylase) Target of Azoles Ignosterol Ignosterol Intermediates->Ignosterol Δ14-reductase Fecosterol Fecosterol Ignosterol->Fecosterol Δ7-Δ8 isomerase Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Ergosterol_Depletion Ergosterol Depletion amorolfine Amorolfine amorolfine->Intermediates Inhibits amorolfine->Ignosterol Inhibits Membrane_Disruption Cell Membrane Disruption (Increased Permeability) Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation Toxic Sterol (Ignosterol) Accumulation Toxic_Sterol_Accumulation->Membrane_Disruption Cell_Death Fungicidal Activity (Cell Death) Membrane_Disruption->Cell_Death

Caption: Mechanism of action of amorolfine in the fungal ergosterol biosynthesis pathway.

Comparative In Vitro Fungicidal Activity

The following tables summarize the in vitro activity of amorolfine hydrochloride and other antifungal agents against common clinical isolates. Data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) in µg/mL.

Table 1: Activity against Trichophyton rubrum

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC Range (µg/mL)
Amorolfine 0.01 - 0.080.040.041 - 2
Terbinafine0.008 - 0.03--≤0.06
Itraconazole0.007 - 0.5-0.25-
Ciclopiroxolamine---16 - 32
Bifonazole<0.0005-->256

Data synthesized from multiple sources.[5][6][7][8][9]

Table 2: Activity against Trichophyton mentagrophytes

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Amorolfine 0.04 - 0.080.040.08
Terbinafine--8
Itraconazole--0.25
Luliconazole--0.125
Fluconazole--16

Data synthesized from multiple sources.[6][10]

Table 3: Activity against Candida albicans

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC Range (µg/mL)
Amorolfine 0.125 - 64464-
Fluconazole---Often >4x MIC
Amphotericin B0.06 - 1.0--Often equal to MIC
Caspofungin0.015 - 1.0--Often equal to MIC

Data synthesized from multiple sources.[6][11][12]

Experimental Protocols

The determination of MIC and MFC values is crucial for evaluating the fungicidal activity of amorolfine. The following are detailed methodologies based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Minimum Inhibitory Concentration (MIC) Determination (CLSI M38-A2 Broth Microdilution Method)

cluster_0 Experimental Workflow for MIC Determination A 1. Fungal Isolate Preparation: - Culture clinical isolate on appropriate agar (e.g., PDA). - Prepare a conidial/spore suspension. - Adjust suspension to a standardized concentration (e.g., 1-5 x 10^6 CFU/mL). B 2. Antifungal Dilution Series: - Prepare serial dilutions of amorolfine hydrochloride in RPMI 1640 medium. A->B C 3. Inoculation: - Inoculate microtiter plate wells containing the antifungal dilutions with the standardized fungal suspension. B->C D 4. Incubation: - Incubate plates at a specified temperature (e.g., 28-35°C) for a defined period (e.g., 48-96 hours). C->D E 5. MIC Reading: - Visually or spectrophotometrically determine the lowest concentration of amorolfine that inhibits visible fungal growth. D->E

Caption: Workflow for MIC determination using the broth microdilution method.
  • Inoculum Preparation : Fungal isolates are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), to promote sporulation. A suspension of conidia or spores is prepared in sterile saline and adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Antifungal Preparation : A stock solution of amorolfine hydrochloride is prepared and serially diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.

  • Inoculation and Incubation : Each well is inoculated with the standardized fungal suspension. The plates are incubated at 28-35°C for 48-96 hours, depending on the fungal species.

  • MIC Determination : The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥80%) compared to the growth control well.

Minimum Fungicidal Concentration (MFC) Determination

cluster_0 Experimental Workflow for MFC Determination A 1. Post-MIC Incubation: - Use the microtiter plate from the MIC assay. B 2. Subculturing: - Aliquot a standardized volume (e.g., 10-20 µL) from each well showing no visible growth (at and above the MIC) onto an antifungal-free agar plate (e.g., SDA). A->B C 3. Incubation: - Incubate the agar plates at the optimal growth temperature for the fungus. B->C D 4. MFC Reading: - Determine the lowest concentration of amorolfine from the MIC plate that results in no fungal growth or a significant reduction (e.g., ≥99.9%) in CFU on the subculture plates. C->D

Caption: Workflow for MFC determination following MIC testing.
  • Subculturing : Following the determination of the MIC, a fixed volume (e.g., 10-20 µL) is taken from each well of the microtiter plate that shows no visible growth.

  • Plating : The aliquots are plated onto a suitable antifungal-free agar medium, such as Sabouraud Dextrose Agar (SDA).

  • Incubation : The plates are incubated under conditions that are optimal for the growth of the specific fungal isolate.

  • MFC Determination : The MFC is the lowest concentration of the antifungal agent that results in no fungal growth or a predefined significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.[13][14][15]

Conclusion

Amorolfine hydrochloride exhibits potent fungicidal activity against a wide range of clinically relevant fungi. Its dual-inhibition mechanism in the ergosterol biosynthesis pathway provides a robust antifungal effect. The presented in vitro data, obtained through standardized methodologies, demonstrates its efficacy, often superior or comparable to other antifungal agents, validating its role as a valuable therapeutic option in the management of fungal infections. Further research into the downstream signaling effects of ergosterol depletion could provide deeper insights into the complete fungicidal cascade initiated by amorolfine.

References

Comparative

A Comparative Analysis of Amorolfine Hydrochloride and Fluconazole on Fungal Gene Expression

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the effects of two widely used antifungal agents, amorolfine hydrochloride and fluconazole, on fungal gene ex...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two widely used antifungal agents, amorolfine hydrochloride and fluconazole, on fungal gene expression. By examining their distinct mechanisms of action and the resulting transcriptional changes, this document aims to offer valuable insights for research and drug development in mycology. The information presented is supported by experimental data from various studies, with detailed methodologies provided for key experiments.

Introduction to Amorolfine Hydrochloride and Fluconazole

Amorolfine hydrochloride and fluconazole are mainstays in the treatment of fungal infections. Both drugs target the fungal-specific ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of the fungal cell membrane. However, they inhibit different enzymatic steps within this pathway, leading to distinct downstream effects on fungal physiology and gene expression.

Amorolfine Hydrochloride: A morpholine derivative, amorolfine inhibits two enzymes late in the ergosterol biosynthesis pathway: Δ14-sterol reductase (ERG24) and Δ7-Δ8 isomerase (ERG2).[1][2][3] This dual inhibition leads to the depletion of ergosterol and the accumulation of toxic, non-functional sterols, such as ignosterol, in the fungal cell membrane.[1][3] This disruption of the cell membrane's structure and function ultimately results in fungal cell death.[4][5]

Fluconazole: As a member of the triazole class of antifungals, fluconazole specifically inhibits the enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[6] This enzyme is crucial for the conversion of lanosterol to ergosterol. Inhibition of Erg11p leads to a depletion of ergosterol and an accumulation of the toxic intermediate 14-α-methylated sterols, which disrupt cell membrane function and inhibit fungal growth.[6]

Comparative Data on Fungal Gene Expression

The inhibition of the ergosterol biosynthesis pathway by both amorolfine and fluconazole triggers a compensatory transcriptional response in fungi, primarily involving the upregulation of genes within this pathway. The following tables summarize quantitative data from various studies on the effects of these drugs on the expression of key ERG genes.

Table 1: Comparative Gene Expression Changes in Response to Amorolfine and Fluconazole in Saccharomyces cerevisiae

GeneFunctionFold Change (Amorolfine)Fold Change (Fluconazole)
ERG2C-8 sterol isomerase~4-fold induction-
ERG11Lanosterol 14-α-demethylase-Upregulated
ERG24C-14 sterol reductase~6-fold induction-
ERG25C-4 methyl sterol oxidase-Upregulated

Data is synthesized from studies on S. cerevisiae and N. crassa, and direct comparative quantitative data may vary between species and experimental conditions.[6][7]

Table 2: Fluconazole-Induced Gene Expression Changes in the Ergosterol Biosynthesis Pathway of Candida albicans

GeneFunctionFold Change vs. Control
ERG1Squalene epoxidaseUpregulated
ERG3C-5 sterol desaturaseUpregulated
ERG7Lanosterol synthaseLow or non-detectable change
ERG9Squalene synthaseIncreased
ERG11Lanosterol 14-α-demethylaseUpregulated
ERG25C-4 methyl sterol oxidaseUpregulated

Data compiled from multiple studies on C. albicans biofilms and planktonic cells. Specific fold changes can vary depending on the isolate and experimental conditions.[8][9]

Impact on Fungal Signaling Pathways

Beyond the direct impact on the ergosterol biosynthesis pathway, both amorolfine and fluconazole have been shown to affect crucial signaling pathways that regulate stress responses in fungi.

Ergosterol Biosynthesis Pathway

Both drugs directly interfere with this pathway, albeit at different points. This interference is the primary mechanism of their antifungal activity.

Ergosterol_Biosynthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate ipp IPP mevalonate->ipp fpp Farnesyl pyrophosphate ipp->fpp squalene Squalene fpp->squalene squalene_epoxide Squalene epoxide squalene->squalene_epoxide lanosterol Lanosterol squalene_epoxide->lanosterol ignosterol Ignosterol lanosterol->ignosterol Inhibition by Amorolfine zymosterol Zymosterol lanosterol->zymosterol ERG11 fecosterol Fecosterol zymosterol->fecosterol ERG24 episterol Episterol fecosterol->episterol ERG2 ergosterol Ergosterol episterol->ergosterol fluconazole Fluconazole fluconazole->lanosterol Inhibits ERG11 amorolfine Amorolfine amorolfine->zymosterol Inhibits ERG24 amorolfine->fecosterol Inhibits ERG2

Caption: Ergosterol biosynthesis pathway with points of inhibition by fluconazole and amorolfine.

Cell Wall Integrity (CWI) and Calcium Signaling Pathways

The disruption of the cell membrane caused by these antifungal agents triggers cellular stress, which in turn activates signaling pathways like the Cell Wall Integrity (CWI) and calcium signaling pathways. These pathways are crucial for the fungal response to cell wall damage and maintaining cellular homeostasis.

Signaling_Pathways cluster_drugs Antifungal Agents cluster_membrane Cell Membrane Stress cluster_cwi Cell Wall Integrity (CWI) Pathway cluster_calcium Calcium Signaling Pathway fluconazole Fluconazole ergosterol_depletion Ergosterol Depletion fluconazole->ergosterol_depletion amorolfine Amorolfine amorolfine->ergosterol_depletion pkc1 Pkc1 ergosterol_depletion->pkc1 Activates ca_influx Ca2+ Influx ergosterol_depletion->ca_influx Induces bck1 Bck1 pkc1->bck1 mkk1_2 Mkk1/2 bck1->mkk1_2 slt2 Slt2 (MAPK) mkk1_2->slt2 rlm1 Rlm1 (Transcription Factor) slt2->rlm1 cwi_genes Cell Wall Gene Expression rlm1->cwi_genes calmodulin Calmodulin ca_influx->calmodulin calcineurin Calcineurin calmodulin->calcineurin calcineurin->fluconazole Mediates resistance calcineurin->amorolfine Disruption of this pathway increases sensitivity to Amorolfine crz1 Crz1 (Transcription Factor) calcineurin->crz1 stress_genes Stress Response Gene Expression crz1->stress_genes

Caption: Fungal stress response signaling pathways affected by fluconazole and amorolfine.

Experimental Protocols

The following sections detail generalized protocols for the key experimental techniques used to generate the gene expression data presented in this guide.

Fungal Cell Culture and Drug Treatment
  • Strain and Media: Fungal strains (e.g., Candida albicans, Saccharomyces cerevisiae) are cultured in appropriate liquid media (e.g., YPD, RPMI-1640) at a suitable temperature (e.g., 30°C or 37°C) with shaking.

  • Drug Exposure: Once the cultures reach the mid-logarithmic growth phase, they are treated with sub-inhibitory concentrations of either amorolfine hydrochloride or fluconazole. A control group without any drug treatment is also maintained.

  • Incubation: The treated and control cultures are incubated for a specific duration (e.g., 1, 4, or 24 hours) to allow for changes in gene expression.

  • Cell Harvesting: After incubation, the fungal cells are harvested by centrifugation, washed with sterile water or PBS, and immediately processed for RNA extraction or flash-frozen in liquid nitrogen and stored at -80°C.

RNA-Seq Experimental Workflow

RNA_Seq_Workflow start Fungal Cell Culture (Treated and Control) rna_extraction Total RNA Extraction start->rna_extraction rna_qc RNA Quality Control (e.g., Bioanalyzer) rna_extraction->rna_qc mrna_enrichment mRNA Enrichment (Poly-A selection) rna_qc->mrna_enrichment fragmentation RNA Fragmentation mrna_enrichment->fragmentation cDNA_synthesis cDNA Synthesis (First and Second Strand) fragmentation->cDNA_synthesis end_repair_tailing End Repair & A-tailing cDNA_synthesis->end_repair_tailing adapter_ligation Adapter Ligation end_repair_tailing->adapter_ligation pcr_amplification PCR Amplification adapter_ligation->pcr_amplification library_qc Library Quality Control pcr_amplification->library_qc sequencing High-Throughput Sequencing (e.g., Illumina) library_qc->sequencing data_analysis Bioinformatic Analysis (Alignment, Differential Gene Expression) sequencing->data_analysis

Caption: A typical experimental workflow for RNA-sequencing analysis of fungal gene expression.

  • RNA Extraction: Total RNA is extracted from the harvested fungal cells using a suitable method, such as a phenol-chloroform extraction or a commercial RNA extraction kit.

  • RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer).

  • Library Preparation:

    • mRNA Enrichment: Messenger RNA (mRNA) is enriched from the total RNA population, typically by selecting for the poly-A tails present on most eukaryotic mRNAs.

    • Fragmentation and cDNA Synthesis: The enriched mRNA is fragmented, and first-strand complementary DNA (cDNA) is synthesized using reverse transcriptase and random primers. This is followed by second-strand cDNA synthesis.

    • End Repair, A-tailing, and Adapter Ligation: The ends of the double-stranded cDNA fragments are repaired, a single adenosine nucleotide is added to the 3' ends, and sequencing adapters are ligated to the fragments.

    • PCR Amplification: The adapter-ligated cDNA fragments are amplified by PCR to create the final sequencing library.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: The raw sequencing reads are processed to remove low-quality bases and adapter sequences. The cleaned reads are then aligned to a reference fungal genome, and the number of reads mapping to each gene is counted. Statistical analysis is performed to identify genes that are differentially expressed between the drug-treated and control groups.

Quantitative Real-Time PCR (qRT-PCR) Protocol
  • RNA Extraction and DNase Treatment: Total RNA is extracted as described for RNA-seq, followed by treatment with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: First-strand cDNA is synthesized from the DNase-treated RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

  • Primer Design: Gene-specific primers for the target genes (e.g., ERG11, ERG24) and one or more stably expressed reference genes (e.g., ACT1, GAPDH) are designed and validated.

  • qPCR Reaction: The qPCR reaction is set up in a multi-well plate, with each well containing the cDNA template, forward and reverse primers for a specific gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe.

  • Thermal Cycling and Data Collection: The plate is placed in a real-time PCR instrument, and the reaction is subjected to multiple cycles of denaturation, annealing, and extension. The fluorescence signal is measured at the end of each extension step.

  • Data Analysis: The cycle threshold (Ct) values, which represent the cycle number at which the fluorescence signal crosses a certain threshold, are determined for each reaction. The relative expression of the target genes is calculated using a method such as the 2-ΔΔCt method, where the expression of the target gene is normalized to the expression of the reference gene(s) and then compared between the drug-treated and control samples.[10]

Conclusion

Both amorolfine hydrochloride and fluconazole effectively target the ergosterol biosynthesis pathway, a cornerstone of antifungal therapy. While they induce a common compensatory upregulation of ERG genes, their distinct points of inhibition lead to different accumulating sterol intermediates and potentially different downstream effects on fungal physiology and signaling. Fluconazole's impact on the cell wall integrity and calcium signaling pathways is well-documented as a response to the membrane stress it causes. Emerging evidence suggests that the efficacy of amorolfine is also linked to the calcineurin-mediated calcium signaling pathway.[8]

A comprehensive understanding of the differential gene expression profiles induced by these and other antifungal agents is critical for the development of novel therapeutic strategies, including combination therapies, and for combating the growing threat of antifungal resistance. Further direct comparative transcriptomic studies are warranted to fully elucidate the nuanced responses of fungal pathogens to these important drugs.

References

Comparative

Unlocking Synergistic Potential: A Statistical Validation of Amorolfine Hydrochloride in Combination Therapies

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of amorolfine hydrochloride's synergistic effects with other antifungal compounds. By presenting experimental d...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of amorolfine hydrochloride's synergistic effects with other antifungal compounds. By presenting experimental data, detailed methodologies, and visual pathway analyses, we aim to illuminate the enhanced therapeutic potential of amorolfine in combination regimens.

Amorolfine hydrochloride, a morpholine antifungal agent, has long been a staple in the topical treatment of onychomycosis and other dermatomycoses. Its mechanism of action involves the inhibition of two crucial enzymes in the fungal ergosterol biosynthesis pathway: delta-14 reductase and delta-7-8 isomerase.[1][2][3] This disruption of the fungal cell membrane integrity provides a strong basis for its antifungal activity. However, emerging research and clinical studies have highlighted the significant benefits of combining amorolfine with other systemic and topical antifungal agents, leading to synergistic or additive effects and improved clinical outcomes.

This guide delves into the statistical validation of these synergistic interactions, providing a comprehensive overview of the enhanced efficacy of amorolfine hydrochloride in combination with compounds such as terbinafine and itraconazole.

In Vitro Synergistic Effects of Amorolfine Hydrochloride Combinations

The synergistic potential of amorolfine hydrochloride with other antifungal agents has been predominantly evaluated using the checkerboard microdilution method. This technique allows for the determination of the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of the interaction between two drugs. An FIC index of ≤ 0.5 is indicative of synergy, > 0.5 to ≤ 4.0 suggests an additive or indifferent effect, and > 4.0 indicates antagonism.[1][4][5]

Amorolfine Hydrochloride and Terbinafine

In vitro studies have consistently demonstrated additive to synergistic effects when amorolfine is combined with terbinafine, an allylamine antifungal that inhibits squalene epoxidase, an earlier step in the ergosterol biosynthesis pathway. This dual targeting of the same pathway at different points is believed to be the basis for their enhanced combined effect.

A study investigating the combination against various fungal isolates from onychomycosis patients found that combining terbinafine with amorolfine was generally more effective than combining it with ciclopirox. While most combinations showed additive effects, synergy was specifically noted against Scopulariopsis brevicaulis.[6][7]

Fungal SpeciesDrug CombinationFIC Index RangeInteractionReference
Trichophyton rubrumAmorolfine + Terbinafine> 0.5 - ≤ 4.0Additive[6][7]
Trichophyton interdigitaleAmorolfine + Terbinafine> 0.5 - ≤ 4.0Additive[6][7]
Scopulariopsis brevicaulisAmorolfine + Terbinafine≤ 0.5Synergistic[6][7]
Amorolfine Hydrochloride and Itraconazole

Itraconazole, a triazole antifungal, inhibits lanosterol 14α-demethylase, another key enzyme in the ergosterol biosynthesis pathway. The combination of amorolfine and itraconazole has been shown to have synergistic or additive effects against a majority of dermatophytes.[8] This suggests that a multi-targeted approach within the ergosterol synthesis pathway can be a highly effective strategy.

One study reported that the combination of amorolfine and itraconazole exhibited synergistic or additive effects on most tested dermatophytes, with no instances of antagonism.[8]

Fungal SpeciesDrug CombinationFIC Index RangeInteractionReference
Dermatophytes (various)Amorolfine + Itraconazole≤ 0.5 to ≤ 4.0Synergistic/Additive[8]

Clinical Efficacy of Amorolfine Hydrochloride Combination Therapy

The in vitro synergistic findings are strongly supported by clinical trial data, particularly in the treatment of onychomycosis, a notoriously difficult-to-treat fungal infection.

Combination with Oral Terbinafine

Clinical trials have demonstrated that the combination of topical amorolfine 5% nail lacquer with oral terbinafine leads to significantly higher cure rates compared to oral terbinafine monotherapy.[9]

Treatment GroupMycological Cure Rate (3 months)Complete Cure Rate (18 months)Reference
Amorolfine + Terbinafine94.2%72.3%[9]
Terbinafine alone59.7%37.5%[9]
Combination with Oral Itraconazole

Similarly, combination therapy of amorolfine nail lacquer with oral itraconazole has shown improved outcomes in patients with severe onychomycosis. A randomized clinical trial comparing different regimens of topical amorolfine and oral itraconazole with itraconazole monotherapy revealed significantly higher mycological and global cure rates in the combination therapy groups.[1][4][5]

Treatment GroupMycological Cure Rate (12 weeks)Global Cure Rate (24 weeks)Reference
Amorolfine + Itraconazole (6 weeks)93.3%83.7%[1][4][5]
Amorolfine + Itraconazole (12 weeks)82.9%93.9%[1][4][5]
Itraconazole alone (12 weeks)Not reported68.8%[1][4][5]

Experimental Protocols

Checkerboard Microdilution Assay

The checkerboard assay is a standard in vitro method for assessing the synergistic, additive, or antagonistic effects of antimicrobial agent combinations.

Materials:

  • 96-well microtiter plates

  • Antifungal stock solutions (Amorolfine hydrochloride and comparator compound)

  • Fungal inoculum, adjusted to the appropriate concentration according to CLSI guidelines (e.g., M27-A3 for yeasts).[3][10][11][12]

  • Culture medium (e.g., RPMI-1640)

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of amorolfine hydrochloride vertically along the y-axis of the microtiter plate.

  • Prepare serial twofold dilutions of the second antifungal agent horizontally along the x-axis of the plate.

  • This creates a matrix of wells containing various concentrations of both drugs.

  • Inoculate each well with a standardized fungal suspension.

  • Include control wells for each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs). A growth control well without any antifungal agent is also essential.

  • Incubate the plates at an appropriate temperature and duration for the specific fungal species being tested.

  • Following incubation, determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible fungal growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in every well showing no growth:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Calculate the FIC index for each combination by summing the individual FICs:

    • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpret the results based on the FIC index values as described previously.

Time-Kill Curve Assay

Time-kill curve assays provide information on the rate of fungal killing and can also be used to assess synergy.

Materials:

  • Culture tubes or flasks

  • Antifungal stock solutions

  • Fungal inoculum

  • Culture medium

  • Incubator with shaking capabilities

  • Plates for colony counting (e.g., Sabouraud Dextrose Agar)

Procedure:

  • Prepare culture tubes with a standardized fungal inoculum in broth medium.

  • Add the antifungal agents to the tubes, both individually at their MIC and in combination at concentrations that demonstrated synergy in the checkerboard assay. Include a growth control tube without any antifungal.

  • Incubate the tubes at the appropriate temperature with constant agitation.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.

  • Perform serial dilutions of the aliquots and plate them onto agar plates to determine the number of viable colony-forming units (CFU/mL).

  • Incubate the plates until colonies are visible and count the colonies.

  • Plot the log10 CFU/mL against time for each treatment condition.

  • Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.[13][14][15]

Visualizing the Mechanism of Synergy

The synergistic effect of amorolfine hydrochloride with other antifungals can be attributed to the multi-target inhibition of the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.

Ergosterol_Biosynthesis_Pathway cluster_inhibitors Squalene Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol fourteen_dimethyl_lanosterol 14-dimethyl lanosterol Lanosterol->fourteen_dimethyl_lanosterol Lanosterol 14α-demethylase Fecosterol Fecosterol fourteen_dimethyl_lanosterol->Fecosterol C-14 reductase Episterol Episterol Fecosterol->Episterol C-8 isomerase Ergosterol Ergosterol Episterol->Ergosterol Terbinafine Terbinafine Terbinafine->Squalene_epoxide Inhibits Itraconazole Itraconazole Itraconazole->fourteen_dimethyl_lanosterol Inhibits Amorolfine Amorolfine Amorolfine->Fecosterol Inhibits Amorolfine->Episterol Inhibits

Caption: Ergosterol biosynthesis pathway with points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_data Data Analysis cluster_clinical Clinical Validation checkerboard Checkerboard Assay time_kill Time-Kill Curve Assay checkerboard->time_kill Confirms Synergy mic Determine MIC checkerboard->mic cfu Determine log10 CFU/mL time_kill->cfu fic Calculate FIC Index mic->fic clinical_trial Randomized Clinical Trials fic->clinical_trial Informs cfu->clinical_trial Informs cure_rates Evaluate Cure Rates clinical_trial->cure_rates

Caption: Experimental workflow for validating synergistic effects.

Conclusion

The collective evidence from both in vitro and clinical studies strongly supports the synergistic and additive effects of amorolfine hydrochloride when used in combination with other antifungal agents, particularly terbinafine and itraconazole. This enhanced efficacy is primarily attributed to the multi-target inhibition of the ergosterol biosynthesis pathway. For researchers and drug development professionals, these findings underscore the potential of developing novel combination therapies featuring amorolfine to improve treatment outcomes, reduce treatment duration, and potentially combat emerging antifungal resistance. The provided experimental protocols and pathway diagrams serve as a valuable resource for further investigation into the synergistic potential of amorolfine hydrochloride.

References

Validation

Comparative Transcriptomic Analysis of Fungal Responses to Amorolfine Hydrochloride and Voriconazole

A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the transcriptomic responses of fungi to two common antifungal agents: amorolfine hydrochloride and vo...

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic responses of fungi to two common antifungal agents: amorolfine hydrochloride and voriconazole. While both drugs target the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane, they act on different enzymatic steps, leading to distinct downstream effects on the fungal transcriptome. This comparison aims to provide researchers with a deeper understanding of their mechanisms of action and the fungal response to these drugs at a molecular level.

Executive Summary

Amorolfine hydrochloride, a morpholine derivative, and voriconazole, a triazole, are mainstays in the treatment of fungal infections. Voriconazole inhibits lanosterol 14-α-demethylase, a late-stage enzyme in the ergosterol biosynthesis pathway.[1][2] In contrast, amorolfine hydrochloride inhibits two earlier steps: Δ14-reductase and Δ7-Δ8-isomerase.[3][4][5][6][7] This fundamental difference in their targets leads to varied global transcriptomic reprogramming in fungi.

This guide summarizes the available transcriptomic data for voriconazole and uses terbinafine as a proxy for amorolfine hydrochloride due to the current lack of publicly available, detailed transcriptomic studies for amorolfine. Terbinafine, like amorolfine, inhibits an early step in the ergosterol pathway (squalene epoxidase) and thus serves as a relevant comparator to the late-stage inhibition of voriconazole.[8][9][10] Analysis of gene expression data reveals that while both drug classes impact the ergosterol pathway, they also trigger distinct stress responses and regulation of other cellular processes.

Comparative Data on Fungal Transcriptomic Response

The following tables summarize the quantitative data from transcriptomic studies on fungi exposed to voriconazole and terbinafine (as a proxy for amorolfine hydrochloride).

Table 1: Overview of Transcriptomic Studies

Antifungal AgentFungal SpeciesExperimental MethodNumber of Differentially Expressed Genes (DEGs)Key Findings
Voriconazole Aspergillus fumigatusMicroarray2,271Decreased expression of ergosterol biosynthesis genes; increased expression of transporters, transcription factors, and metabolic genes.[11]
Terbinafine (as proxy for Amorolfine HCl)Trichophyton rubrumRNA-Seq277Repression of several ergosterol biosynthesis genes; induction of MFS and ABC-type membrane transporters.[12]

Table 2: Key Biological Pathways Affected

Antifungal AgentFungal SpeciesUpregulated PathwaysDownregulated Pathways
Voriconazole Aspergillus fumigatus- Transporter activity- Cellular metabolism- cAMP-protein kinase signaling- Ergosterol biosynthesis
Terbinafine (as proxy for Amorolfine HCl)Trichophyton rubrum- Multidrug resistance (MDR) gene expression (MFS and ABC transporters)- Ergosterol biosynthesis

Mechanisms of Action and Signaling Pathways

Amorolfine hydrochloride and voriconazole both disrupt the integrity of the fungal cell membrane by inhibiting ergosterol biosynthesis, but their distinct targets trigger different cellular signaling responses.

Voriconazole: By inhibiting lanosterol 14-α-demethylase, voriconazole leads to a depletion of ergosterol and an accumulation of 14-α-methylated sterols.[1][13] This disruption is known to induce a broad transcriptomic response, including the upregulation of genes involved in stress response and drug efflux, and a feedback downregulation of genes in the ergosterol biosynthesis pathway.[11] Studies in Aspergillus fumigatus have specifically implicated the cyclic AMP-protein kinase signaling pathway in the fungal response to voriconazole.[11]

Amorolfine Hydrochloride: Amorolfine's inhibition of Δ14-reductase and Δ7-Δ8-isomerase also leads to ergosterol depletion and the accumulation of aberrant sterols, specifically ignosterol.[3][5] While specific transcriptomic data is limited, the response to terbinafine, which acts on squalene epoxidase, shows a clear upregulation of multidrug resistance transporters.[12][14] This suggests a primary defense mechanism involving the active removal of the drug from the cell.

Ergosterol_Biosynthesis_Pathway cluster_early Early Steps cluster_late Late Steps cluster_inhibitors Antifungal Action Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase Lanosterol Lanosterol Squalene epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-alpha-demethylase Intermediates Intermediates 4,4-dimethyl-cholesta-8,14,24-trienol->Intermediates Δ14-reductase Episterol Episterol Intermediates->Episterol Δ7-Δ8-isomerase Ergosterol Ergosterol Episterol->Ergosterol Amorolfine Amorolfine HCl Δ14-reductase Δ14-reductase Amorolfine->Δ14-reductase Δ7-Δ8-isomerase Δ7-Δ8-isomerase Amorolfine->Δ7-Δ8-isomerase Voriconazole Voriconazole Lanosterol 14-alpha-demethylase Lanosterol 14-alpha-demethylase Voriconazole->Lanosterol 14-alpha-demethylase Terbinafine Terbinafine (Amorolfine Proxy) Squalene epoxidase Squalene epoxidase Terbinafine->Squalene epoxidase

Figure 1: Inhibition points of antifungals in the ergosterol biosynthesis pathway.

Experimental Protocols

The following sections detail generalized methodologies for the types of transcriptomic experiments cited in this guide.

Fungal Culture and Antifungal Treatment
  • Fungal Strain and Growth Conditions: The selected fungal species (e.g., Aspergillus fumigatus, Trichophyton rubrum) is cultured in an appropriate liquid medium (e.g., Sabouraud dextrose broth, RPMI 1640) at an optimal temperature (e.g., 37°C for A. fumigatus, 28°C for T. rubrum) with shaking to ensure aeration.

  • Antifungal Treatment: Once the culture reaches the mid-logarithmic growth phase, the antifungal agent (voriconazole or amorolfine hydrochloride/terbinafine) is added at a predetermined sub-inhibitory concentration (e.g., 0.5x MIC). A control culture without the antifungal agent is maintained under identical conditions.

  • Incubation and Harvest: The cultures are incubated for a specified period (e.g., 1 to 24 hours) to allow for a transcriptomic response. The fungal mycelia are then harvested by filtration or centrifugation, flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.

RNA Extraction, Library Preparation, and Sequencing (RNA-Seq)
  • RNA Extraction: Total RNA is extracted from the frozen fungal mycelia using a suitable method, such as a Trizol-based protocol or a commercial RNA extraction kit. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 8).

  • Library Preparation: An mRNA-sequencing library is prepared from the total RNA. This typically involves poly(A) selection of mRNA, fragmentation of the mRNA, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).

RNA_Seq_Workflow Fungal Culture Fungal Culture Antifungal Treatment Antifungal Treatment Fungal Culture->Antifungal Treatment Harvest Mycelia Harvest Mycelia Antifungal Treatment->Harvest Mycelia RNA Extraction RNA Extraction Harvest Mycelia->RNA Extraction RNA Quality Control RNA Quality Control RNA Extraction->RNA Quality Control Library Preparation Library Preparation RNA Quality Control->Library Preparation Sequencing Sequencing Library Preparation->Sequencing Data Analysis Data Analysis Sequencing->Data Analysis Differentially Expressed Genes Differentially Expressed Genes Data Analysis->Differentially Expressed Genes

Figure 2: A generalized workflow for a fungal RNA-Seq experiment.

Microarray Analysis
  • RNA Labeling and Hybridization: Extracted RNA is reverse transcribed into cDNA, which is then labeled with a fluorescent dye. The labeled cDNA is hybridized to a microarray chip containing probes for the fungal genes.

  • Scanning and Data Acquisition: The microarray chip is scanned to detect the fluorescence intensity of each probe, which corresponds to the expression level of the respective gene.

  • Data Analysis: The raw data is normalized, and statistical analysis is performed to identify genes that are differentially expressed between the treated and control samples.

Comparative Logic of Fungal Response

The differential mechanisms of action of amorolfine hydrochloride and voriconazole elicit distinct, though partially overlapping, cellular responses.

Comparative_Logic cluster_amorolfine Amorolfine HCl Response cluster_voriconazole Voriconazole Response cluster_common Common Outcomes A1 Inhibition of Δ14-reductase & Δ7-Δ8-isomerase A2 Ignosterol Accumulation A1->A2 A3 Upregulation of MDR Transporters A2->A3 C1 Ergosterol Depletion A2->C1 V1 Inhibition of Lanosterol 14-alpha-demethylase V2 Accumulation of 14-alpha-methylated sterols V1->V2 V3 Broad Transcriptomic Shift & Stress Response Signaling V2->V3 V2->C1 C2 Cell Membrane Disruption C1->C2 C3 Fungal Growth Inhibition C2->C3

Figure 3: A comparative logic diagram of the fungal response to each antifungal.

Conclusion

The transcriptomic responses to voriconazole and inhibitors of early-stage ergosterol biosynthesis, such as amorolfine hydrochloride (represented here by terbinafine), reveal both common and distinct strategies employed by fungi to counteract antifungal stress. While both drug classes effectively disrupt the ergosterol pathway, the resulting gene expression changes highlight different primary defense mechanisms. Voriconazole induces a broader stress response, whereas the response to early-stage inhibitors appears more focused on drug efflux. A direct comparative transcriptomic study of amorolfine hydrochloride and voriconazole under identical conditions would be highly valuable to further elucidate the nuanced fungal responses to these important antifungal agents.

References

Comparative

Amorolfine Hydrochloride: A Comparative Benchmark Against Novel Antifungal Candidates

For Immediate Release In the dynamic landscape of antifungal drug development, a thorough evaluation of existing therapies against emerging candidates is crucial for advancing clinical practice and guiding future researc...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of antifungal drug development, a thorough evaluation of existing therapies against emerging candidates is crucial for advancing clinical practice and guiding future research. This guide provides a comprehensive performance comparison of amorolfine hydrochloride, a widely used topical antifungal, against a new generation of antifungal agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of efficacy, mechanisms of action, and experimental validation.

Executive Summary

Amorolfine hydrochloride has long been a staple in the topical treatment of onychomycosis and other dermatomycoses, primarily due to its effective inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2][3] However, the rise of antifungal resistance and the need for broader-spectrum, more potent agents have spurred the development of novel antifungal candidates.[4][5][6] This guide benchmarks amorolfine against these new agents, presenting in-vitro efficacy data, detailing their mechanisms of action, and providing standardized experimental protocols for comparative assessment.

Comparative In-Vitro Efficacy

The in-vitro activity of antifungal agents is a key indicator of their potential therapeutic efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of amorolfine and selected new antifungal candidates against common dermatophytes. Lower MIC values indicate higher potency.

Antifungal AgentFungal SpeciesMIC Range (µg/mL)Geometric Mean MIC (µg/mL)
Amorolfine Trichophyton rubrum0.03 - 0.250.06
Trichophyton mentagrophytes0.03 - 0.50.12
Olorofim Aspergillus fumigatus0.008 - 0.060.015
Trichophyton rubrum0.015 - 0.120.03
Fosmanogepix Candida auris0.008 - 0.030.015
Aspergillus fumigatus0.015 - 0.060.03
Fusarium spp.0.25 - 21.0
Naftifine Dermatophytes0.01 - 0.2Not Reported

Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions across studies.

Mechanisms of Action: A Divergent Approach

While amorolfine targets the fungal cell membrane, many new antifungal candidates employ novel mechanisms of action, offering potential advantages in overcoming resistance and expanding the spectrum of activity.

Amorolfine Hydrochloride: Inhibiting Ergosterol Biosynthesis

Amorolfine belongs to the morpholine class of antifungals and exerts its effect by inhibiting two key enzymes in the ergosterol biosynthesis pathway: Δ14-reductase and Δ7-Δ8-isomerase.[1][2][3] This disruption leads to the depletion of ergosterol and the accumulation of toxic sterols in the fungal cell membrane, ultimately compromising its integrity and function.[1][3]

Ergosterol_Biosynthesis_Pathway cluster_amorolfine Amorolfine Inhibition Squalene Squalene Squalene-2,3-epoxide Squalene-2,3-epoxide Squalene->Squalene-2,3-epoxide Lanosterol Lanosterol Squalene-2,3-epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Amorolfine Amorolfine Amorolfine->4,4-dimethyl-cholesta-8,14,24-trienol Inhibits Δ14-reductase Amorolfine->Zymosterol Inhibits Δ7-Δ8-isomerase

Caption: Ergosterol biosynthesis pathway and points of inhibition by amorolfine.

Novel Antifungal Candidates: New Targets, New Possibilities
  • Olorofim (Orotomide): This novel antifungal agent inhibits the fungal enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway.[4][7] This mechanism is distinct from existing antifungals and shows potent activity against a range of molds, including azole-resistant Aspergillus species.[4][7]

  • Fosmanogepix: This first-in-class agent inhibits the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[4][5] These proteins are crucial for fungal cell wall integrity and adhesion. Fosmanogepix has demonstrated broad-spectrum activity against yeasts, molds, and even some rare fungi.[4][5]

New_Antifungal_Mechanisms cluster_olorofim Olorofim cluster_fosmanogepix Fosmanogepix Olorofim Olorofim DHODH Dihydroorotate Dehydrogenase Olorofim->DHODH Inhibits Pyrimidine_Biosynthesis Pyrimidine Biosynthesis DHODH->Pyrimidine_Biosynthesis DNA_Synthesis DNA Synthesis Pyrimidine_Biosynthesis->DNA_Synthesis Fosmanogepix Fosmanogepix Gwt1 Gwt1 Enzyme Fosmanogepix->Gwt1 Inhibits GPI_anchored_proteins GPI-anchored Protein Synthesis Gwt1->GPI_anchored_proteins Cell_Wall Fungal Cell Wall Integrity GPI_anchored_proteins->Cell_Wall

Caption: Simplified mechanisms of action for olorofim and fosmanogepix.

Experimental Protocols

Standardized methodologies are essential for the accurate and reproducible assessment of antifungal activity. The following is a detailed protocol for the broth microdilution method for antifungal susceptibility testing of dermatophytes, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Antifungal Susceptibility Assay

1. Inoculum Preparation:

  • Fungal isolates are cultured on a suitable medium, such as potato dextrose agar, to promote conidiation.[8]
  • Conidia are harvested and suspended in sterile saline.
  • The suspension is adjusted to a specific concentration (e.g., 1-3 x 10³ CFU/mL) using a spectrophotometer or hemocytometer.[9]

2. Antifungal Agent Preparation:

  • Stock solutions of the antifungal agents are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
  • Serial twofold dilutions of the antifungal agents are prepared in 96-well microtiter plates using RPMI 1640 medium.[8]

3. Inoculation and Incubation:

  • The prepared fungal inoculum is added to each well of the microtiter plates.
  • The plates are incubated at a controlled temperature (e.g., 28-35°C) for a specified period (e.g., 4-7 days), depending on the fungal species.[9][10]

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control well.[11]

A [label="Fungal Isolate Culture\n(e.g., Potato Dextrose Agar)"]; B [label="Conidia Harvesting and\nSuspension in Saline"]; C [label="Inoculum Standardization\n(1-3 x 10³ CFU/mL)"]; D [label="Antifungal Stock\nSolution Preparation"]; E [label="Serial Dilution in\n96-well Microtiter Plate"]; F [label="Inoculation of Plates"]; G [label="Incubation\n(28-35°C, 4-7 days)"]; H [label="Visual or Spectrophotometric\nReading of Growth"]; I [label="Determination of Minimum\nInhibitory Concentration (MIC)"];

A -> B -> C -> F; D -> E -> F; F -> G -> H -> I; }

Caption: Experimental workflow for broth microdilution antifungal susceptibility testing.

Conclusion

Amorolfine hydrochloride remains a valuable topical antifungal agent with a well-established mechanism of action. However, the development of novel antifungal candidates with unique mechanisms, such as olorofim and fosmanogepix, represents a significant advancement in the field. These new agents demonstrate potent in-vitro activity, often against resistant fungal strains, and offer promising new avenues for the treatment of a broad spectrum of fungal infections. Continued comparative research and clinical evaluation are essential to fully elucidate the therapeutic potential of these emerging antifungals and to define their role in the evolving landscape of infectious disease management.

References

Validation

Validating Amorolfine Hydrochloride's Mechanism of Action: A Comparative Guide Using Gene Knockout Strategies

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of amorolfine hydrochloride's mechanism of action with other antifungal agents, supported by experimental data....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of amorolfine hydrochloride's mechanism of action with other antifungal agents, supported by experimental data. We delve into the validation of its molecular targets using principles of genetic manipulation, offering a framework for researchers in antifungal drug development.

Introduction to Amorolfine Hydrochloride and its Proposed Mechanism

Amorolfine hydrochloride is a morpholine antifungal agent recognized for its efficacy in treating superficial mycoses. Its primary mechanism of action is the inhibition of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity and function of the fungal cell membrane.[1][2][3] Specifically, amorolfine is understood to have a dual-target action, inhibiting two key enzymes:

  • Δ¹⁴-reductase (encoded by the ERG24 gene in yeast): This enzyme is responsible for the reduction of the C14-C15 double bond in sterol precursors.

  • Δ⁷-Δ⁸ isomerase (encoded by the ERG2 gene in yeast): This enzyme catalyzes the isomerization of the C8-C7 double bond, a later step in the pathway.

Inhibition of these enzymes leads to a depletion of ergosterol in the cell membrane and a consequential accumulation of the toxic, non-functional sterol intermediate, ignosterol.[1][2][3][4] This disruption of the sterol profile alters membrane fluidity and permeability, ultimately inhibiting fungal growth.[2]

Validating the Mechanism of Action: The Power of Gene Knockouts

The gold standard for validating the specific target of a drug is through the use of gene knockout or knockdown mutant strains. By deleting or reducing the expression of the gene encoding the putative target protein, researchers can observe the effect on the organism's susceptibility to the drug.

Hypothetical Validation using Gene Knockouts:

  • Increased Susceptibility in Heterozygous Mutants: A heterozygous knockout mutant (one of two gene copies deleted) of an essential target gene may exhibit increased susceptibility to the drug due to a lower abundance of the target protein.

  • Resistance through Overexpression: Conversely, overexpressing the target gene should lead to decreased susceptibility (resistance) as more drug molecules are required to inhibit the increased number of target enzymes.

  • Synthetic Lethality: Deleting a non-essential gene in the same pathway as the drug's target may lead to synthetic lethality, where the combination of the mutation and the drug is lethal, while either one alone is not.

Comparative Analysis with Other Antifungal Agents

To understand the unique properties of amorolfine, it is essential to compare its mechanism and performance with other major classes of antifungal drugs that also target the ergosterol biosynthesis pathway.

Data Presentation: Comparative Antifungal Performance

The following tables summarize the established mechanisms of action and provide both reported and hypothetical quantitative data to illustrate how gene knockout studies can differentiate between these antifungal agents.

Table 1: Mechanism of Action of Key Antifungal Classes

Antifungal ClassDrug ExamplePrimary Target EnzymeTarget Gene (in S. cerevisiae)Consequence of Inhibition
Morpholines AmorolfineΔ¹⁴-reductase & Δ⁷-Δ⁸ isomeraseERG24 & ERG2Ergosterol depletion, Ignosterol accumulation
Azoles FluconazoleLanosterol 14α-demethylaseERG11Ergosterol depletion, Accumulation of toxic 14α-methylated sterols
Allylamines TerbinafineSqualene epoxidaseERG1Ergosterol depletion, Squalene accumulation

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) Data in Gene Knockout Mutants of Saccharomyces cerevisiae

Fungal StrainAmorolfine MIC (µg/mL)Fluconazole MIC (µg/mL)Terbinafine MIC (µg/mL)
Wild-Type 0.12580.03
erg24Δ (Target Knockout) Hypersensitive (<0.015)80.03
erg2Δ (Target Knockout) Hypersensitive (<0.015)80.03
erg11Δ (Azole Target) 0.125Resistant (>64)0.03
erg1Δ (Allylamine Target) 0.1258Resistant (>4)

Note: The MIC values for knockout strains are hypothetical and intended for illustrative purposes to demonstrate the principles of target validation.

Table 3: Sterol Composition Analysis in Candida albicans Treated with Amorolfine

SterolControl (%)Amorolfine-Treated (%)
Ergosterol65.38.7
IgnosterolNot Detected11.11
LichestrolNot Detected32.13

Data adapted from a study on the sterol profile of Candida albicans treated with amorolfine, demonstrating significant ergosterol depletion and accumulation of precursor sterols.[6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay using Broth Microdilution

This protocol is a standard method for determining the MIC of an antifungal agent against yeast strains.

Materials:

  • Yeast strains (wild-type and knockout mutants)

  • RPMI-1640 medium (buffered with MOPS)

  • 96-well microtiter plates

  • Antifungal stock solution (e.g., amorolfine in DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture yeast strains overnight in a suitable broth medium. Adjust the cell density to a 0.5 McFarland standard and then dilute to the final desired inoculum concentration in RPMI-1640.

  • Drug Dilution: Prepare a serial two-fold dilution of the antifungal agent in the 96-well plate using RPMI-1640 as the diluent.

  • Inoculation: Add the prepared yeast inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.

Fungal Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for analyzing the sterol composition of fungal cells.

Materials:

  • Fungal cell pellets

  • Saponification solution (e.g., alcoholic potassium hydroxide)

  • Organic solvent for extraction (e.g., n-hexane or petroleum ether)

  • Derivatizing agent (e.g., BSTFA)

  • GC-MS system

Procedure:

  • Cell Lysis and Saponification: Harvest fungal cells and resuspend them in the saponification solution. Heat the mixture to break down cell walls and lipids.

  • Sterol Extraction: After saponification, extract the non-saponifiable lipids (containing the sterols) by adding an organic solvent and water. The sterols will partition into the organic phase.

  • Derivatization: Evaporate the organic solvent and derivatize the sterol extract to increase its volatility for GC analysis. This is often done by silylation.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The different sterols will be separated based on their retention times in the gas chromatograph and identified by their mass spectra.

  • Quantification: Determine the relative abundance of each sterol by integrating the peak areas in the chromatogram.

Visualizing the Pathways and Workflows

Diagrams

Ergosterol Biosynthesis Pathway and Amorolfine's Targets cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibitors Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase (Erg1p) 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (Erg11p) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Δ14-reductase (Erg24p) Fecosterol Fecosterol Zymosterol->Fecosterol Δ8-Δ7 isomerase (Erg2p) Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Amorolfine Amorolfine Amorolfine->Zymosterol Inhibits Erg24p Amorolfine->Fecosterol Inhibits Erg2p Azoles Azoles Azoles->4,4-dimethyl-cholesta-8,14,24-trienol Inhibits Erg11p Allylamines Allylamines Allylamines->Lanosterol Inhibits Erg1p

Caption: Ergosterol biosynthesis pathway with targets of major antifungal classes.

Experimental Workflow for Validating Amorolfine's Mechanism cluster_0 Genetic Manipulation cluster_1 Phenotypic Analysis cluster_2 Biochemical Analysis Create Knockout Strains Create Gene Knockout Strains (e.g., erg24Δ, erg2Δ) MIC Assay Perform MIC Assay with Amorolfine and Comparators Create Knockout Strains->MIC Assay Analyze MIC Data Analyze and Compare MICs (Wild-Type vs. Mutants) MIC Assay->Analyze MIC Data Treat with Amorolfine Treat Wild-Type Cells with Amorolfine Sterol Extraction Extract Sterols Treat with Amorolfine->Sterol Extraction GC-MS Analysis Analyze Sterol Profile by GC-MS Sterol Extraction->GC-MS Analysis Quantify Sterols Quantify Ergosterol Depletion and Ignosterol Accumulation GC-MS Analysis->Quantify Sterols

Caption: Workflow for validating amorolfine's mechanism of action.

Conclusion

The validation of amorolfine hydrochloride's mechanism of action hinges on its demonstrated ability to inhibit Δ¹⁴-reductase and Δ⁷-Δ⁸ isomerase, leading to ergosterol depletion and the accumulation of ignosterol. While direct evidence from knockout strains for amorolfine is limited in publicly accessible literature, the biochemical data from sterol analysis provides strong support for its established mechanism. The comparative framework presented here, utilizing gene knockout principles, offers a robust strategy for the continued investigation and validation of novel antifungal agents. This approach is crucial for understanding drug specificity, predicting potential resistance mechanisms, and driving the development of more effective antifungal therapies.

References

Comparative

Comparative analysis of amorolfine hydrochloride's impact on different fungal species' cell walls

Comparative Analysis of Amorolfine Hydrochloride's Impact on Fungal Cell Walls A Guide for Researchers, Scientists, and Drug Development Professionals Amorolfine hydrochloride is a morpholine antifungal agent recognized...

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Amorolfine Hydrochloride's Impact on Fungal Cell Walls

A Guide for Researchers, Scientists, and Drug Development Professionals

Amorolfine hydrochloride is a morpholine antifungal agent recognized for its broad-spectrum activity against a variety of pathogenic fungi, including dermatophytes, yeasts, and molds.[1][2] Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[3][4] Specifically, amorolfine targets two key enzymes: delta-14 reductase and delta-7-8 isomerase.[5][6][7] This disruption leads to the depletion of ergosterol and the accumulation of aberrant sterols like ignosterol, which compromises the structural integrity and function of the cell membrane, ultimately causing fungal cell death.[3][8] While the primary target is the cell membrane, these effects have significant secondary consequences on the fungal cell wall, leading to notable morphological and structural changes.[1][2]

Impact on Cell Wall Integrity and Composition

The inhibition of ergosterol synthesis by amorolfine indirectly affects the integrity and synthesis of the fungal cell wall. Studies have shown that treatment with amorolfine can lead to a significant increase in cell wall thickness, particularly in dermatophytes like Trichophyton mentagrophytes.[1][9][10] This is often accompanied by the deposition of chitin, a key structural polysaccharide, both within and outside the cell wall.[1][2]

In species such as Candida albicans and Trichophyton mentagrophytes, exposure to amorolfine results in considerable ultrastructural damage.[9][10] This includes the formation of extracytoplasmic membrane vesicles that are deposited in the cell wall and the appearance of electron-lucent areas within the cytoplasm.[10] These changes highlight a stress response mechanism where the fungus attempts to compensate for a compromised cell membrane by reinforcing its cell wall, albeit in a disorganized manner.

Comparative Susceptibility Across Fungal Species

The efficacy of amorolfine varies across different fungal species, as demonstrated by in vitro susceptibility testing. Dermatophytes, the primary causative agents of skin and nail infections, are generally highly susceptible. For instance, Trichophyton rubrum, a common cause of onychomycosis, shows very low Minimum Inhibitory Concentrations (MICs).[11][12]

The following table summarizes the in vitro susceptibility data for amorolfine against a range of clinically relevant fungal species.

Fungal SpeciesTypeMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)Observed Cell Wall Effects
Trichophyton rubrumDermatophyte0.01 - 0.080.040.04Damaged cell wall, disrupted membrane, degraded cytoplasm.[11][13][14]
Trichophyton mentagrophytesDermatophyte0.01 - 0.080.040.08Significant increase in cell wall thickness.[9][10][11][14]
Epidermophyton floccosumDermatophyte0.01 - 0.080.020.04High susceptibility, specific cell wall data limited.[11][14]
Candida albicansYeast0.125 - 64464Formation of extracytoplasmic vesicles deposited in the cell wall.[9][10][11][14]
Candida parapsilosisYeast0.5 - 160.52Moderate susceptibility, specific cell wall data limited.[11][14]
Aspergillus flavusMold0.125 - 64464Requires higher concentrations for inhibition.[11][14]
Fusarium solaniMold0.125 - 64464Requires higher concentrations for inhibition.[11][14]
Scopulariopsis spp.Mold0.5 - 4--Moderate susceptibility.[11][14]
Acremonium spp.Mold2 - 8--Moderate susceptibility.[11][14]

Note: MIC50 and MIC90 represent the minimum concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively. Data is compiled from studies utilizing Clinical and Laboratory Standards Institute (CLSI) protocols.[11][14]

Visualizing the Mechanism and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate amorolfine's mechanism of action and a typical experimental workflow for assessing its impact on fungal cell walls.

Amorolfine_Mechanism cluster_Pathway Ergosterol Biosynthesis Pathway cluster_Inhibition Amorolfine Action cluster_Outcome Cellular Impact Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Fecosterol Fecosterol Lanosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Reductase Δ14 Reductase Fecosterol->Reductase Target Ergosterol Ergosterol Episterol->Ergosterol Isomerase Δ7-8 Isomerase Episterol->Isomerase Membrane Compromised Cell Membrane Ignosterol Ignosterol (Aberrant Sterol) Amorolfine Amorolfine HCl Amorolfine->Reductase Inhibits Amorolfine->Isomerase Inhibits Reductase->Ignosterol Accumulation Wall Altered Cell Wall (Thickening, Chitin Deposition) Membrane->Wall Secondary Effect Experimental_Workflow cluster_Analysis Cell Wall Analysis start Start: Fungal Isolate Selection culture 1. Fungal Culture (e.g., Sabouraud Dextrose Agar) start->culture susceptibility 2. Antifungal Susceptibility Testing (CLSI Broth Microdilution) culture->susceptibility mic Determine MIC50 & MIC90 susceptibility->mic treatment 3. Sub-inhibitory Amorolfine Treatment mic->treatment harvest 4. Cell Harvesting & Washing treatment->harvest microscopy 5a. Microscopy (TEM/SEM for ultrastructure) harvest->microscopy quantification 5b. Component Quantification (Chitin & Glucan Assays) harvest->quantification results Comparative Data Analysis microscopy->results quantification->results end End: Publish Guide results->end

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Amorolfine Hydrochloride: A Guide for Laboratory Professionals

Amorolfine hydrochloride, a compound utilized in pharmaceutical research and development, requires meticulous handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination....

Author: BenchChem Technical Support Team. Date: December 2025

Amorolfine hydrochloride, a compound utilized in pharmaceutical research and development, requires meticulous handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its classification as harmful if swallowed, a skin irritant, and toxic to aquatic life with long-lasting effects, it is imperative to follow established protocols for hazardous waste management.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of amorolfine hydrochloride in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[2] Work should be conducted in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.[3] An emergency eye wash station and safety shower should be readily accessible.

Step-by-Step Disposal Protocol

The disposal of amorolfine hydrochloride must be managed as hazardous waste.[4] Under no circumstances should it be disposed of down the drain or in regular trash, as this can lead to environmental harm and is a violation of regulatory standards.[5][6][7]

  • Waste Identification and Segregation:

    • Clearly identify the waste as "Hazardous Waste - Amorolfine Hydrochloride."

    • Segregate solid waste (e.g., contaminated filter paper, gloves, empty vials) from liquid waste (e.g., solutions containing amorolfine hydrochloride).[8]

  • Container Selection and Labeling:

    • Utilize only approved, leak-proof, and chemically compatible hazardous waste containers.[9][10] The original container is often a suitable option for the waste product.[11]

    • Affix a "Hazardous Waste" label to the container. The label must include:

      • The full chemical name: "Amorolfine hydrochloride"

      • The concentration (if in solution)

      • Relevant hazard pictograms (e.g., harmful, hazardous to the aquatic environment)

      • The date the waste was first added to the container

      • The name of the principal investigator or laboratory contact

  • Waste Accumulation and Storage:

    • Store the waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5]

    • Keep the container tightly sealed except when adding waste.[5][11]

    • Ensure that incompatible chemicals are not stored in close proximity to the amorolfine hydrochloride waste.[10]

  • Disposal of Empty Containers:

    • An empty container that held amorolfine hydrochloride must be triple-rinsed with a suitable solvent.[11]

    • The rinsate must be collected and disposed of as hazardous liquid waste.[11]

    • After triple-rinsing, the container can be disposed of as non-hazardous waste, provided the label has been defaced.[8][11]

  • Arranging for Waste Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not transport the hazardous waste outside of your laboratory. Trained EHS personnel are responsible for the collection and transport of hazardous materials.[11]

Regulatory Framework

The disposal of pharmaceutical and chemical waste is governed by multiple federal and state regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA) for controlled substances.[9][12][13] It is crucial to adhere to the specific guidelines established by your institution, which are designed to be in compliance with these regulations.

Quantitative Data Summary
ParameterValueReference
Acute Toxicity, Oral Category 4 (Harmful if swallowed)[2]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[1][2]
Aquatic Hazard Chronic Category 2 (Toxic to aquatic life with long lasting effects)[1][2]
pH (for drain disposal consideration) Not applicable for direct disposal; drain disposal is prohibited.[5][6]

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of amorolfine hydrochloride.

start Start: Amorolfine Hydrochloride Waste Generated is_empty Is the original container empty? start->is_empty triple_rinse Triple rinse with appropriate solvent. Collect rinsate as hazardous liquid waste. is_empty->triple_rinse Yes not_empty Waste Amorolfine Hydrochloride (Solid or Liquid) is_empty->not_empty No deface_label Deface or remove original label. triple_rinse->deface_label dispose_container Dispose of empty container in regular lab glass/plastic waste. deface_label->dispose_container select_container Select appropriate, labeled hazardous waste container. not_empty->select_container store_waste Store in designated Satellite Accumulation Area. Keep container closed. select_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_waste->contact_ehs end End: Waste removed by EHS contact_ehs->end step1 Step 1: Identify Waste (Amorolfine Hydrochloride) step2 Step 2: Segregate Waste (Solid vs. Liquid) step1->step2 step3 Step 3: Use Labeled Hazardous Waste Container step2->step3 step4 Step 4: Store in Satellite Accumulation Area step3->step4 step5 Step 5: Schedule EHS Pickup step4->step5

References

Handling

Personal protective equipment for handling Amorolfine hydrochloride

Essential Safety and Handling Guide for Amorolfine Hydrochloride This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Amorolfine hydrochlo...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Amorolfine Hydrochloride

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Amorolfine hydrochloride. Adherence to these procedures is vital to ensure personal safety and minimize environmental contamination.

Hazard Identification and Risk Assessment

Amorolfine hydrochloride is classified as harmful if swallowed and causes skin irritation.[1][2][3] It is also toxic to aquatic life with long-lasting effects.[1][2] Before handling, a thorough risk assessment should be conducted to identify potential hazards and establish appropriate control measures.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.[4] All PPE should be inspected before use.[5]

Recommended Personal Protective Equipment:

PPE CategorySpecificationRecommended Usage
Hand Protection Chemical-impermeable gloves (e.g., nitrile) that satisfy EU Directive 89/686/EEC and the standard EN 374.[5]Always wear gloves when handling the compound or contaminated surfaces.[2]
Eye Protection Safety glasses with side-shields conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[4][6]Wear when there is a risk of dust or aerosol formation.
Skin and Body Protection Impervious clothing or a lab coat.[3] Fire/flame resistant and impervious clothing may be necessary in certain situations.[5]Wear to prevent skin contact.[6]
Respiratory Protection A NIOSH (US) or CEN (EU) approved respirator with a particle filter may be required if dust formation is unavoidable.[4][6]Use in poorly ventilated areas or when dust is generated.[7]
Handling Procedures

Proper handling techniques are essential to minimize the risk of exposure and contamination.

Preparation and Handling:

  • Work in a well-ventilated area.[5]

  • Avoid the formation of dust and aerosols.[5][6]

  • Avoid contact with skin and eyes.[5][6]

  • Do not eat, drink, or smoke in the handling area.[2][3]

  • Wash hands thoroughly after handling.[2][3]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Keep refrigerated and away from strong oxidizing agents.[6]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate action is necessary.

Spill Response:

  • Evacuate personnel from the affected area.[5]

  • Wear appropriate PPE, including respiratory protection.[7]

  • Prevent further leakage or spillage if it is safe to do so.[5]

  • Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[6][7]

  • Do not let the chemical enter drains.[5]

First Aid:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[5]

  • In case of skin contact: Immediately wash off with soap and plenty of water.[5]

  • In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[5]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[5]

Disposal Plan

Proper disposal of Amorolfine hydrochloride and contaminated materials is crucial to prevent environmental harm.

  • Waste Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5] Observe all federal, state, and local environmental regulations.[8]

  • Contaminated Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, they can be punctured to render them unusable and then disposed of in a sanitary landfill.[5]

  • Environmental Precautions: Discharge into the environment must be avoided.[5] Do not allow the product to reach groundwater, water courses, or sewage systems.[1]

Experimental Workflow for Handling Amorolfine Hydrochloride

The following diagram illustrates the standard operating procedure for safely handling Amorolfine hydrochloride in a laboratory setting.

G prep Preparation - Conduct Risk Assessment - Don appropriate PPE handling Handling - Work in a ventilated area - Weigh and handle compound - Avoid dust formation prep->handling storage Storage - Store in a cool, dry, well-ventilated place - Keep container tightly closed handling->storage If not for immediate use spill Spill Response - Evacuate area - Wear full PPE - Contain and clean up spill handling->spill In case of accidental release decon Decontamination - Clean work surfaces - Remove and decontaminate PPE handling->decon spill->decon disposal Disposal - Dispose of waste in a sealed container - Follow hazardous waste protocols decon->disposal

References

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